(3R,4'S)-Benidipine HCl
Description
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Properties
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-BVAGGSTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (3R,4'S)-Benidipine HCl
Foreword: Understanding Benidipine and the Primacy of Stereochemistry
Benidipine hydrochloride is a potent, long-acting calcium channel blocker of the dihydropyridine (DHP) class, widely utilized in the management of hypertension and angina.[1][2][3] Its mechanism of action involves the blockade of L-type, T-type, and N-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] The molecular structure of benidipine possesses two chiral centers: one at the C4 position of the dihydropyridine ring and the other at the C3 position of the piperidine ring.[4][5]
This stereochemistry gives rise to four possible optical isomers:
-
(4R, 3'R)-(-)-α-Benidipine
-
(4S, 3'S)-(+)-α-Benidipine
-
(4R, 3'S)-(+)-β-Benidipine
-
(4S, 3'R)-(-)-β-Benidipine
The pharmacologically active form, marketed as benidipine hydrochloride, is the α-diastereomer, which is a racemic mixture of the (4R, 3'R) and (4S, 3'S) enantiomers.[1][4][5][6] The β-diastereomers, including the specific (3'R, 4S)-Benidipine HCl isomer requested in the topic, exhibit significantly lower hypotensive activity.[6] This guide, while focusing on the synthetic principles that can be applied to generate any specific stereoisomer, will detail the established pathways for benidipine synthesis and the critical steps for controlling and separating these stereoisomers. Understanding these pathways is paramount for researchers aiming to synthesize specific isomers for further investigation or to optimize the production of the therapeutically relevant α-form.
Part 1: Retrosynthetic Analysis and Core Strategies
The synthesis of benidipine can be approached through several strategic disconnections. The most common and industrially viable approach involves a convergent synthesis where the dihydropyridine core and the chiral piperidine side chain are prepared separately and then coupled.
A primary retrosynthetic disconnection breaks the ester linkage, leading to two key precursors:
-
The Dihydropyridine Core: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester (referred to as Ben-1).[1][2]
-
The Chiral Side Chain: (R)-1-Benzyl-3-piperidinol (for the synthesis of the target (4S, 3'R) isomer).
The dihydropyridine core itself is constructed via the classic Hantzsch Pyridine Synthesis , a multi-component reaction that remains a cornerstone of DHP chemistry.[7][8][9]
Logical Flow of Benidipine Synthesis
The following diagram illustrates the overarching synthetic strategy, highlighting the convergence of the two main structural components.
Caption: Convergent synthesis strategy for (4S, 3'R)-Benidipine HCl.
Part 2: Synthesis of Key Intermediates
Synthesis of the Dihydropyridine Core (Ben-1)
The formation of the 1,4-dihydropyridine ring is achieved through the Hantzsch synthesis. This reaction is a multi-component condensation of an aldehyde (3-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen donor (e.g., ammonia or ammonium acetate).[8][9]
Mechanism of the Hantzsch Synthesis:
The reaction proceeds through two primary pathways that converge. One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound. A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring.[8][9][10][11]
Caption: Mechanism of the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of Ben-1 This protocol is adapted from established literature procedures.[1][2]
-
Reaction Setup: In a suitable reaction vessel, combine 3-nitrobenzaldehyde, 2.2 equivalents of methyl acetoacetate, and 1.2 equivalents of ammonium acetate in a solvent such as methanol or ethanol.
-
Reaction Execution: Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation.
-
Purification: Collect the precipitate by filtration, wash with cold methanol, and then with water to remove any remaining salts. Dry the resulting solid under vacuum to yield 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) as a beige or light-yellow powder.
| Parameter | Value | Reference |
| Solvent | Methanol / Ethanol | [1][2] |
| Temperature | 60 - 80°C (Reflux) | [1][2] |
| Duration | 4 - 6 hours | [12] |
| Typical Yield | >60% | [2] |
Synthesis of the Chiral Side Chain: (R)-1-Benzyl-3-piperidinol
The synthesis of the enantiomerically pure side chain is critical for producing a specific stereoisomer of benidipine. This is typically achieved via the benzylation of 3-hydroxypyridine followed by an asymmetric reduction or reduction of the racemate followed by chiral resolution.
Experimental Protocol: Synthesis of 1-Benzyl-3-piperidinol This protocol is a general representation based on synthetic methods for this class of compounds.[13][14][15]
-
Step 1: Benzylation of 3-Hydroxypyridine:
-
Dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent like acetonitrile or methanol.[13]
-
Add benzyl chloride or benzyl bromide (1.2-1.5 eq).[15]
-
Heat the mixture to reflux for 2-3 hours to form 1-benzyl-3-hydroxypyridinium halide.[13]
-
Concentrate the mixture under reduced pressure and wash with a non-polar solvent (e.g., petroleum ether) to isolate the pyridinium salt.[13]
-
-
Step 2: Reduction to Piperidinol:
-
Dissolve the pyridinium salt in methanol and cool in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in portions, keeping the temperature below 25°C.[13][14]
-
After the addition is complete, heat the mixture to reflux for 4 hours.[14]
-
Cool the reaction and carefully adjust the pH to ~8 with hydrochloric acid.
-
Remove the solvent under reduced pressure, and extract the product into an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain racemic 1-benzyl-3-piperidinol as an oil.[13][14]
-
-
Step 3: Chiral Resolution (Crucial for Stereospecificity):
-
The racemic piperidinol must be resolved to obtain the desired (R)-enantiomer. This is typically accomplished by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives), followed by fractional crystallization and liberation of the free base.
-
Part 3: Final Assembly and Purification
The final stage involves coupling the two key intermediates. This is an esterification reaction where the carboxylic acid of the dihydropyridine core is first activated to facilitate the reaction with the secondary alcohol of the piperidine side chain.
Activation and Esterification
Causality Behind Experimental Choices: Direct esterification between the carboxylic acid (Ben-1) and the alcohol is slow and inefficient. Therefore, the carboxylic acid is converted into a more reactive acylating agent. Thionyl chloride is a common choice as it produces an acyl chloride, a highly reactive intermediate, with gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2] Alternatively, forming a mixed anhydride with a chlorophosphate can also be effective.[12]
Experimental Protocol: Synthesis of (4S, 3'R)-Benidipine HCl This protocol is adapted from established literature procedures.[1][2][12]
-
Activation of Ben-1:
-
Suspend Ben-1 (1.0 eq) in a mixture of dichloromethane (DCM) and a small amount of dimethylformamide (DMF) (e.g., 4:1 v/v).[1][2]
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the mixture and stir for 1 hour at 0-5°C. The suspension should become a clear solution, indicating the formation of the acyl chloride.[1][2]
-
-
Esterification:
-
To the cold solution of the activated core, add a solution of (R)-1-benzyl-3-piperidinol (1.1 eq) in DCM.
-
Continue stirring at 0-5°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.[1]
-
-
Workup and Isolation of the Base:
-
Quench the reaction by carefully adding water.
-
Separate the organic phase, wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benidipine base. This crude product will be a mixture of two diastereomers: (4R, 3'R)-α-benidipine and (4S, 3'R)-β-benidipine.
-
-
Diastereomeric Separation and Salt Formation:
-
The separation of α and β diastereomers is a critical, self-validating step for purity. It is typically achieved by fractional crystallization.[6]
-
Dissolve the crude product in a suitable solvent system (e.g., an ethanol/acetone mixture).[12]
-
Add concentrated hydrochloric acid to form the hydrochloride salts.
-
The α- and β-isomers exhibit different solubilities, allowing for their separation. The therapeutically active α-isomer is generally less soluble and crystallizes out first. For this specific synthesis, the β-isomer is the target. The mother liquor from the crystallization of the α-isomer can be concentrated to isolate the β-isomer.[1]
-
Recrystallize the desired (4S, 3'R)-β-Benidipine HCl to achieve high purity.
-
| Parameter | Value | Reference |
| Activating Agent | Thionyl Chloride (SOCl₂) | [1][2] |
| Coupling Solvents | Dichloromethane (DCM), DMF | [1][2] |
| Coupling Temp. | 0-5°C to 25°C | [1] |
| Purification Method | Fractional Crystallization | [1][6] |
Part 4: Asymmetric Synthesis Strategies
While the above route relies on chiral resolution, modern organic synthesis increasingly employs asymmetric methods to establish stereocenters directly. For 1,4-dihydropyridines, several catalytic asymmetric approaches have been developed.[7][16]
Organocatalytic Hantzsch Reaction:
Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the three-component Hantzsch reaction enantioselectively.[7]
Mechanism of Asymmetric Induction: The chiral catalyst activates the reaction intermediates through hydrogen bonding. It coordinates with the α,β-unsaturated imine formed in situ, creating a chiral environment. The subsequent nucleophilic addition of the β-ketoester enolate occurs stereoselectively, favoring the formation of one enantiomer of the dihydropyridine core over the other.[7]
Caption: Organocatalytic asymmetric Hantzsch synthesis mechanism.
This approach offers an elegant way to synthesize an enantioenriched dihydropyridine core directly, which can then be coupled with the appropriate enantiomer of the side chain to produce a single, desired stereoisomer of benidipine, thereby avoiding a late-stage resolution step.
References
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Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(4), 256–268. [Link]
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Zaragoza, R. J., & Koralewska, M. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(10), 2483. [Link]
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Cheng, C. Y., Lee, M. J., & Chen, J. Y. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Institute of Pharmaceutical Sciences, National Taiwan University. [Link]
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Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stabili. Semantic Scholar. [Link]
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Auria-Luna, F., et al. (2017). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 82(21), 11536-11545. [Link]
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Aramaki, Y., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittel-Forschung, 38(11A), 1662-5. [Link]
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An In-depth Technical Guide to the Stereospecific Synthesis of (3R,4'S)-Benidipine Hydrochloride
Foreword: The Significance of Stereochemistry in Modern Drug Design
Benidipine hydrochloride, a potent dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its unique molecular architecture. The benidipine molecule possesses two chiral centers, giving rise to four possible stereoisomers.[3] However, the desired pharmacological activity resides predominantly in the (3R,4'S) and (3S,4'R) enantiomeric pair, collectively known as α-benidipine.[4][5] This guide will provide a comprehensive exploration of the stereospecific synthesis of the (3R,4'S)-Benidipine hydrochloride isomer, a critical endeavor for ensuring optimal therapeutic outcomes and minimizing off-target effects. We will delve into the strategic considerations, key chemical transformations, and analytical techniques that underpin the successful and efficient production of this specific stereoisomer.
Retrosynthetic Analysis: A Strategic Blueprint for Synthesis
A logical approach to constructing a complex molecule like (3R,4'S)-Benidipine hydrochloride begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors.
Our retrosynthetic strategy for (3R,4'S)-Benidipine hydrochloride identifies three key building blocks:
-
Methyl Acetoacetate: A common and inexpensive starting material.
-
3-Nitrobenzaldehyde: Provides the C4-aryl substituent of the dihydropyridine ring.
-
(S)-1-Benzyl-3-piperidinol: The chiral cornerstone that introduces the desired stereochemistry at the 3'-position of the piperidine ring and serves as a chiral auxiliary to influence the stereochemistry at the C4 position of the dihydropyridine ring.
The core of the benidipine structure, the 1,4-dihydropyridine ring, is classically assembled via the Hantzsch pyridine synthesis.[6][7] This multicomponent reaction offers an efficient convergence of the key fragments.[6][8]
The Synthetic Pathway: A Step-by-Step Elucidation
The stereospecific synthesis of (3R,4'S)-Benidipine hydrochloride is a multi-step process that demands precise control over reaction conditions to achieve the desired stereochemical outcome.
Synthesis of the Chiral Auxiliary: (S)-1-Benzyl-3-piperidinol
The synthesis of the chiral alcohol, (S)-1-benzyl-3-piperidinol, is a critical first phase. An efficient method involves the asymmetric reduction of 1-benzyl-3-pyridone.
Experimental Protocol:
-
N-Benzylation of 3-Hydroxypyridine: 3-Hydroxypyridine is reacted with benzyl chloride or benzyl bromide in a suitable solvent such as acetonitrile or methanol under reflux to yield 1-benzyl-3-hydroxypyridinium halide.[9][10][11]
-
Asymmetric Reduction: The resulting pyridinium salt is then subjected to asymmetric reduction. This is the key stereochemistry-determining step. The use of a chiral catalyst, such as a spiroborate ester catalyst with a suitable hydrogen donor, can afford the (S)-1-benzyl-3-piperidinol with high enantiomeric excess.[12][13]
Hantzsch Dihydropyridine Synthesis: Constructing the Core Scaffold
With the chiral auxiliary in hand, the next stage is the construction of the dihydropyridine ring. The Hantzsch synthesis provides a convergent and efficient route.[6][7]
Experimental Protocol:
-
Condensation: 3-Nitrobenzaldehyde, methyl acetoacetate, and (S)-1-benzyl-3-piperidinol are condensed in the presence of a nitrogen source, typically ammonia or ammonium acetate. This reaction is often carried out in a protic solvent like ethanol or methanol.
-
Cyclization: The intermediate products of the condensation spontaneously cyclize to form the 1,4-dihydropyridine ring. The chirality of the (S)-1-benzyl-3-piperidinol directs the stereochemistry of the newly formed chiral center at the C4 position of the dihydropyridine ring, favoring the formation of the (3R,4'S) diastereomer.
Esterification and Salt Formation
The final steps of the synthesis involve the esterification of the carboxylic acid group on the dihydropyridine ring and the formation of the hydrochloride salt.
Experimental Protocol:
-
Esterification: The carboxylic acid at the 3-position of the dihydropyridine ring is esterified with (S)-1-benzyl-3-piperidinol. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride, followed by reaction with the chiral alcohol.[4][5]
-
Hydrochloride Salt Formation: The resulting benidipine free base is then treated with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol, to precipitate the (3R,4'S)-Benidipine hydrochloride salt.
Visualizing the Synthesis: A Workflow Diagram
The following diagram illustrates the key stages in the stereospecific synthesis of (3R,4'S)-Benidipine hydrochloride.
Caption: Synthetic workflow for (3R,4'S)-Benidipine hydrochloride.
Analytical Characterization and Quality Control
Ensuring the stereochemical purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice for separating and quantifying the different stereoisomers of benidipine.[14][15] Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique, offering faster analysis times and reduced solvent consumption.[14]
Table 1: Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria |
| Stereochemical Purity | Chiral HPLC/SFC | ≥ 99.5% (3R,4'S) isomer |
| Chemical Purity | HPLC | ≥ 99.0% |
| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra |
| Residual Solvents | Gas Chromatography | Within ICH limits |
Mechanism of Action: A Molecular Perspective
Benidipine exerts its therapeutic effects by blocking voltage-dependent L-type, T-type, and N-type calcium channels.[1][2][5] This inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation, resulting in a decrease in blood pressure.[2] The (3R,4'S) stereoisomer exhibits a significantly higher affinity for these calcium channels compared to the other isomers, underscoring the importance of stereospecific synthesis.
The following diagram illustrates the mechanism of action of benidipine at the cellular level.
Caption: Mechanism of action of Benidipine.
Conclusion: The Imperative of Stereospecificity
The stereospecific synthesis of (3R,4'S)-Benidipine hydrochloride is a testament to the advancements in asymmetric synthesis and its critical role in modern drug development. By employing a well-defined synthetic strategy, leveraging chiral auxiliaries, and implementing rigorous analytical controls, it is possible to produce this therapeutically vital compound with high purity and stereochemical integrity. This in-depth understanding is essential for researchers, scientists, and drug development professionals dedicated to advancing cardiovascular medicine.
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Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. (2017). The Journal of Organic Chemistry. [Link]
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Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. (2017). ACS Publications. [Link]
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Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. (2005). PubMed. [Link]
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Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. ResearchGate. [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. (2015). National Institutes of Health. [Link]
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An In-depth Technical Guide to the Pharmacological Profile of (3R,4'S)-Benidipine HCl Enantiomers
<Step>
Foreword: The Significance of Stereochemistry in Drug Action
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. Chiral drugs, existing as enantiomers (non-superimposable mirror images), often exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. This guide delves into the pharmacological intricacies of the enantiomers of Benidipine HCl, a potent dihydropyridine calcium channel blocker. While the commercially available drug is a racemic mixture of the α-diastereomers, it is the distinct properties of the individual enantiomers that provide a deeper understanding of its therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview of the stereoselective pharmacology of benidipine.
Introduction to Benidipine: A Triple-Action Calcium Channel Blocker
Benidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker utilized for the treatment of hypertension and angina pectoris.[1][2] Its chemical structure, (±)-(4R)-3-[(R)-1-benzylpiperidin-3-yl] 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride, features two chiral centers, giving rise to four stereoisomers. These exist as two pairs of diastereomers, designated as α-benidipine (a racemic mixture of the (3R,4S) and (3S,4R) enantiomers) and β-benidipine (a racemic mixture of the (3R,4R) and (3S,4S) enantiomers).[3][4] The therapeutic agent, benidipine, is the α-isomer.[5]
A key characteristic of benidipine is its ability to block three subtypes of calcium channels: L-type, T-type, and N-type.[6][7] This "triple-blocking" action is believed to contribute to its unique clinical profile, including potent and long-lasting antihypertensive effects, renal protection, and cardioprotective benefits.[7][8] The primary mechanism of action for its antihypertensive effect is the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[8][9]
Stereoselective Pharmacology: The Dominance of the (+)-α Enantiomer
Extensive research has demonstrated that the pharmacological activity of benidipine is highly stereoselective, with the hypotensive effects predominantly attributed to one of the α-enantiomers.[5][10]
The (+)-α isomer, which corresponds to the (S,S) configuration, is significantly more potent than the (-)-α isomer.[5] In spontaneously hypertensive rats, the hypotensive activity of the (+)-α isomer was found to be 30 to 100 times stronger than that of the (-)-α isomer when administered intravenously.[5] This marked difference in potency underscores the importance of the specific spatial arrangement of the molecule for its interaction with the target receptor.
Receptor Binding Affinity: A Molecular Basis for Stereoselectivity
Radioligand binding studies provide a quantitative measure of the affinity of a drug for its receptor. In the case of benidipine, competitive binding assays using ³H-nitrendipine, a radiolabeled dihydropyridine, have been instrumental in elucidating the stereoselective binding of its enantiomers to L-type calcium channels in rat heart membranes.[11]
These studies have revealed a high degree of stereoselectivity in binding, with the S-S-(+) isomer exhibiting a significantly higher affinity than the R-R-(-) isomer.[11] The dissociation constant (Kd) for the racemic mixture is approximately 0.078 nM, indicating a very high affinity for the dihydropyridine receptor.[11]
| Enantiomer | Configuration | Ki (nM)[11] | Relative Potency |
| (+)-α-Benidipine | S,S | 0.028 | ~157x |
| (-)-α-Benidipine | R,R | 4.4 | 1x |
Table 1: Stereoselective Binding of Benidipine Enantiomers to L-type Calcium Channels in Rat Heart Membranes.
The approximately 157-fold higher binding affinity of the (+)-α enantiomer compared to the (-)-α enantiomer provides a clear molecular explanation for its superior pharmacological potency.[11]
Pharmacokinetic Profile of Benidipine Enantiomers
The pharmacokinetic behavior of the benidipine enantiomers also exhibits stereoselectivity. Studies in healthy human subjects who received a single oral dose of racemic benidipine (8 mg) have shown that the plasma concentrations of the (+)-α isomer are consistently higher than those of the (-)-α isomer.[12][13]
Specifically, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of (+)-α benidipine were found to be 1.96-fold and 1.85-fold higher, respectively, than those of (-)-α benidipine.[12][13] Interestingly, the time to reach maximum concentration (Tmax) and the half-life (t1/2) were not significantly different between the two enantiomers.[12]
This difference in plasma concentrations is likely due to stereoselective metabolism in the liver. In vitro studies using rat liver microsomes have shown that the metabolic rate of the (+)-α isomer is lower than that of the (-)-α isomer.[10] Furthermore, each enantiomer competitively inhibits the metabolism of the other, indicating an enantiomer-enantiomer interaction during hepatic metabolism.[10] Benidipine is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[6]
Experimental Protocols
Enantioselective Separation of Benidipine
The separation and quantification of individual enantiomers are crucial for studying their distinct pharmacological and pharmacokinetic properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method.
Protocol: Chiral HPLC Separation of Benidipine Enantiomers from Human Plasma [12][13]
-
Plasma Extraction:
-
To 1 ml of human plasma, add an internal standard.
-
Alkalinize the plasma with an appropriate buffer.
-
Extract the benidipine enantiomers using diethyl ether.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Detection:
-
Tandem mass spectrometry (MS/MS) in multiple reaction-monitoring mode is used for quantification.[12]
-
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of the benidipine enantiomers for the L-type calcium channel.
Protocol: ³H-Nitrendipine Competitive Binding Assay [11]
-
Membrane Preparation:
-
Prepare a crude membrane fraction from rat heart tissue.
-
-
Assay Buffer:
-
Use an appropriate buffer, such as 50 mM Tris-HCl (pH 7.4).
-
-
Incubation:
-
Incubate the heart membranes with a fixed concentration of ³H-nitrendipine and varying concentrations of the benidipine enantiomers (or the racemate).
-
Incubate at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizing the Mechanism and Workflow
Mechanism of Action at the L-type Calcium Channel
Caption: Workflow for the enantioselective analysis of benidipine in plasma.
Conclusion and Future Perspectives
The pharmacological profile of benidipine is a compelling example of stereoselectivity in drug action. The significantly greater potency of the (+)-α enantiomer is directly linked to its higher binding affinity for the L-type calcium channel. Furthermore, the stereoselective metabolism of benidipine contributes to the differential plasma concentrations of its enantiomers.
This in-depth understanding of the individual enantiomers' properties is crucial for optimizing drug therapy and for the development of future cardiovascular agents. The potential for developing the single, more active enantiomer as a therapeutic agent (a "chiral switch") could offer advantages such as a more favorable therapeutic index and reduced metabolic burden. Further research into the specific interactions of each enantiomer with T-type and N-type calcium channels would provide a more complete picture of benidipine's unique triple-blocking mechanism.
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(3R,4'S)-Benidipine HCl: A Deep Dive into Structure-Activity Relationships for Advanced Calcium Channel Blockade
<_>
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Benidipine hydrochloride, a third-generation dihydropyridine (DHP) calcium channel blocker, stands out for its unique triple-blocking action on L-, N-, and T-type calcium channels.[1][2] This multimodal mechanism contributes to its potent antihypertensive effects, long duration of action, and notable cardioprotective and renoprotective properties.[1][3][4] This guide delves into the intricate structure-activity relationships (SAR) of (3R,4'S)-Benidipine HCl, providing a detailed analysis of the molecular features that govern its pharmacodynamic profile. We will explore the critical role of stereochemistry and the contributions of its core structural components to its binding affinity and selectivity, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Introduction: The Clinical Significance of Benidipine's Unique Profile
Benidipine HCl is a potent, long-acting calcium channel blocker used in the management of hypertension and angina pectoris.[1][5] Unlike many other DHPs that primarily target L-type calcium channels, benidipine's ability to also block N-type and T-type channels provides a broader therapeutic window.[3][6] Blockade of L-type channels in vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[7] The additional inhibition of N-type channels is thought to contribute to its cardioprotective effects, while T-type channel blockade in the kidneys may be responsible for its renoprotective actions, such as reducing proteinuria.[4][6][8] Furthermore, benidipine has been shown to act as an antagonist of the mineralocorticoid receptor, which may contribute to its beneficial effects on end-organ damage.[9]
The Core Pharmacophore: Deconstructing Benidipine's Structure
The therapeutic efficacy of benidipine is intrinsically linked to its distinct chemical architecture. The molecule possesses two chiral centers, at the 4-position of the dihydropyridine ring and the 3'-position of the piperidine ring, which are crucial for its potent activity.[10] The commercially available form is the (3R,4'S)-isomer, which has been shown to be the most active stereoisomer.
The fundamental structure of benidipine can be dissected into three key moieties, each playing a pivotal role in its interaction with the calcium channel.
Caption: Key Pharmacophoric Components of Benidipine.
The 1,4-Dihydropyridine (DHP) Ring: The Anchor of Activity
The 1,4-dihydropyridine ring is the foundational scaffold for this class of calcium channel blockers and is absolutely essential for their activity.[11][12] Any modification, such as oxidation to a pyridine ring or reduction, leads to a significant loss or complete abolishment of pharmacological effect.[11] The nitrogen atom within the ring and the unsubstituted N1 position are critical for maintaining the necessary conformation for receptor binding.
The 4-Aryl Substitution: A Key Determinant of Potency
The nature and position of the substituent on the phenyl ring at the 4-position of the DHP core are major determinants of antagonist activity. For benidipine, the presence of a nitro group at the meta-position (3-nitrophenyl) is optimal for high potency.[13] Electron-withdrawing groups in the ortho or meta positions generally enhance activity, while substitution at the para position or an unsubstituted phenyl ring diminishes it.[11] This suggests that the electronic properties and steric bulk of this group are crucial for fitting into the binding pocket of the calcium channel.
The Ester Groups at C3 and C5: Fine-Tuning Activity and Duration
The ester functionalities at the C3 and C5 positions of the dihydropyridine ring are vital for optimizing the activity of DHP calcium channel blockers.[13] In benidipine, the non-identical methyl ester at C3 and the bulky (R)-1-benzyl-3-piperidinyloxycarbonyl group at C5 create the chiral center at C4.[11] This asymmetry is a key feature of many potent DHPs. The nature of these ester groups influences not only the potency but also the pharmacokinetic properties of the drug, such as its duration of action. The large, lipophilic side chain at C5 in benidipine contributes to its high membrane affinity and long-lasting effects.[14][15]
The (R)-1-benzyl-3-piperidine Side Chain: Conferring Selectivity and Lipophilicity
The side chain at the C5 ester position is a distinguishing feature of benidipine. The (R)-1-benzyl-3-piperidine moiety is a bulky, lipophilic group that plays a significant role in the drug's unique pharmacological profile. Cryo-electron microscopy studies have revealed that this hydrophobic sidechain is positioned at the exterior of the pore domain of the CaV1.2 channel, nestled within a hydrophobic pocket.[16] This interaction is believed to be responsible for benidipine's inhibitory effects on both L-type and T-type calcium channels.[16] The stereochemistry of this side chain is critical; the (R)-configuration at the 3'-position of the piperidine ring is essential for optimal activity.
The Crucial Role of Stereochemistry
Benidipine is a racemic mixture of the (+)-(S,S)- and (-)-(R,R)-enantiomers.[17] However, the pharmacological activity resides predominantly in the (+)-α isomer, which corresponds to the (3R,4'S) configuration.[18] Studies have shown that the S,S-(+) isomer is significantly more potent in binding to the dihydropyridine receptor on L-type calcium channels compared to the R,R-(-) isomer.[18] This stereoselectivity is a common feature among 1,4-dihydropyridine calcium channel blockers and underscores the importance of a precise three-dimensional arrangement for effective drug-receptor interaction.[11][19][20] The C4 position becomes chiral when the ester groups at C3 and C5 are different, and the S-enantiomer is generally found to be more effective.[11][21]
| Stereoisomer | Configuration | Relative Potency (L-type Channel Binding) |
| (+)-α isomer | (3R,4'S) | High |
| (-)-α isomer | (3S,4'R) | Low |
| (+)-β isomer | (3S,4'S) | Very Low |
| (-)-β isomer | (3R,4'R) | Very Low |
Table 1: Relative Potency of Benidipine Stereoisomers. Data synthesized from published literature.[18]
Experimental Protocols for SAR Elucidation
The structure-activity relationships of benidipine and its analogues are typically investigated using a combination of in vitro and in vivo experimental models.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptor.
Objective: To quantify the binding affinity (Ki) of benidipine and its analogues to the dihydropyridine binding site on L-type calcium channels.
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues rich in L-type calcium channels (e.g., rat cardiac or brain tissue).
-
Radioligand: Use a radiolabeled dihydropyridine antagonist, such as [³H]-nitrendipine, as the ligand.
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound (benidipine or its analogue).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Electrophysiological Studies (Patch-Clamp)
Patch-clamp techniques allow for the direct measurement of ion channel activity in live cells.
Objective: To assess the functional inhibitory effect of benidipine and its analogues on L-type, N-type, and T-type calcium channels.
Methodology:
-
Cell Culture: Use cell lines that express specific calcium channel subtypes (e.g., HEK-293 cells transfected with the desired channel subunits).
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage Protocol: Apply a voltage protocol to elicit calcium currents.
-
Drug Application: Perfuse the cell with a solution containing the test compound at various concentrations.
-
Current Measurement: Record the calcium current before, during, and after drug application.
-
Data Analysis: Determine the concentration-response curve and calculate the IC₅₀ for the inhibition of the specific calcium channel subtype.
Conclusion: A Platform for Future Drug Design
The detailed understanding of the structure-activity relationships of (3R,4'S)-Benidipine HCl provides a robust framework for the rational design of new and improved calcium channel blockers. The key takeaways for medicinal chemists are the essentiality of the 1,4-dihydropyridine core, the importance of an electron-withdrawing group at the meta-position of the 4-phenyl ring, and the critical role of stereochemistry, particularly the (3R,4'S) configuration. The unique N-benzylpiperidine side chain offers a promising avenue for modification to enhance selectivity for different calcium channel subtypes, potentially leading to novel therapeutics with tailored pharmacological profiles for a range of cardiovascular and neurological disorders.
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Acar, B., et al. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(5), 281-295. [Link]
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Uesugi, M., et al. (2008). Effect of benidipine hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to benidipine. Arzneimittel-Forschung, 58(7), 336-341. [Link]
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Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. Retrieved from [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70-73. [Link]
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Acar, B., et al. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Semantic Scholar. [Link]
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World Journal of Pharmaceutical and Medical Research. (2025). AN IN-DEPTH REVIEW OF ANALYTICAL METHODS FOR BENIDIPINE HYDROCHLORIDE AND TELMISARTAN. Retrieved from [Link]
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Lee, J., et al. (2005). Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model. European Journal of Pharmaceutical Sciences, 25(4-5), 457-463. [Link]
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In Vitro Characterization of (3R,4'S)-Benidipine HCl Binding Affinity: A Technical Guide
Abstract
Benidipine, a potent dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its high-affinity binding to L-type calcium channels, which subsequently inhibits calcium ion influx into vascular smooth muscle and cardiac cells.[1][2][3] Benidipine hydrochloride is used clinically as a racemate, but its pharmacological activity is stereoselective, with the S-S-(+) isomer demonstrating significantly higher potency.[4][5][6] This technical guide provides a comprehensive framework for the in vitro characterization of the binding affinity of the specific (3R,4'S)-Benidipine HCl stereoisomer. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for radioligand binding assays, including saturation and competitive binding studies. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify the interaction of Benidipine with its molecular target.
Introduction: The Significance of Stereoselectivity in Benidipine's Mechanism of Action
Benidipine is a third-generation dihydropyridine calcium channel blocker that exhibits a unique "triple" blocking action on L-type, T-type, and N-type calcium channels.[3][7][8] This multi-channel blockade contributes to its potent and long-lasting antihypertensive effects, as well as its renal and cardioprotective properties.[3][7] The primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1][2][3]
Benidipine possesses two chiral centers, resulting in four stereoisomers. The antihypertensive activity resides predominantly in the (+)-α isomer, which is 30-100 times more potent than the (-)-α isomer.[6] Specifically, the S-S-(+) isomer has been shown to have a significantly higher affinity for the dihydropyridine receptor on the L-type calcium channel compared to the R-R-(-) isomer.[4][5] This stereoselectivity underscores the critical importance of characterizing the binding affinity of the specific (3R,4'S)-Benidipine HCl enantiomer to fully understand its pharmacological profile.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9] These assays utilize a radiolabeled ligand to directly measure the interaction with the target receptor. By performing saturation and competitive binding experiments, key parameters such as the dissociation constant (Kd) and the inhibitor constant (Ki) can be determined, providing a quantitative measure of binding affinity.
Signaling Pathway of L-type Calcium Channel Blockade
Caption: Workflow for the [³H]-Nitrendipine saturation binding assay.
Competitive Binding Assay
This assay determines the inhibitor constant (Ki) of (3R,4'S)-Benidipine HCl by measuring its ability to displace the binding of a fixed concentration of [³H]-Nitrendipine.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of (3R,4'S)-Benidipine HCl.
-
Assay Wells: To each well, add:
-
50 µL of varying concentrations of (3R,4'S)-Benidipine HCl (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
50 µL of [³H]-Nitrendipine (at a concentration close to its Kd)
-
100 µL of rat heart membrane preparation (approx. 50-100 µg protein)
-
-
Control Wells:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Nitrendipine, 100 µL of membranes.
-
Non-specific Binding: 50 µL of 1 µM unlabeled Nitrendipine, 50 µL of [³H]-Nitrendipine, 100 µL of membranes.
-
-
Incubation, Filtration, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.
Data Analysis
Saturation Binding Data
-
Calculate Specific Binding: For each concentration of radioligand, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Scatchard Analysis: Plot the ratio of bound/free radioligand versus the amount of bound radioligand. [10][11][12][13]The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept. [10][12]3. Non-linear Regression: Alternatively, and more accurately, fit the specific binding data to a one-site binding model using software like GraphPad Prism. This will directly yield the Kd and Bmax values.
| Parameter | Description | Typical Value for [³H]-Nitrendipine |
| Kd | Equilibrium dissociation constant; a measure of affinity. | 0.1 - 1.0 nM |
| Bmax | Maximum number of binding sites. | 100 - 300 fmol/mg protein |
Competitive Binding Data
-
Calculate Percent Specific Binding: For each concentration of (3R,4'S)-Benidipine HCl, calculate the percentage of specific binding relative to the total specific binding (in the absence of the competitor).
-
IC₅₀ Determination: Plot the percent specific binding against the log concentration of (3R,4'S)-Benidipine HCl and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
| Parameter | Description | Expected Value for (3R,4'S)-Benidipine HCl |
| IC₅₀ | Half maximal inhibitory concentration. | Sub-nanomolar to low nanomolar range |
| Ki | Inhibitor constant; a measure of the affinity of the competitor. | Sub-nanomolar to low nanomolar range |
A high stereoselectivity is expected, with the S-S-(+) isomer having a Ki value of approximately 0.028 nM, while the R-R-(-) isomer has a Ki of around 4.4 nM. [5]
Conclusion
This technical guide provides a robust framework for the in vitro characterization of the binding affinity of (3R,4'S)-Benidipine HCl. By following these detailed protocols and data analysis procedures, researchers can obtain high-quality, reproducible data to accurately quantify the interaction of this potent calcium channel blocker with its target receptor. A thorough understanding of the stereoselective binding of Benidipine is essential for its continued development and application in the treatment of cardiovascular diseases.
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Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. PubMed. Available at: [Link]
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What is Benidipine Hydrochloride used for? Patsnap Synapse. Available at: [Link]
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Calcium regulates L-type Ca2+ channel expression in rat skeletal muscle cells. PubMed. Available at: [Link]
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Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. PubMed. Available at: [Link]
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A Comprehensive Technical Guide on the Physicochemical Properties of (3R,4'S)-Benidipine HCl for Formulation Development
Executive Summary
Benidipine hydrochloride, a potent third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris[1][2]. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its behavior during formulation, manufacturing, and ultimately, its bioavailability in vivo. This guide provides an in-depth analysis of the critical physicochemical attributes of (3R,4'S)-Benidipine HCl, offering formulation scientists a comprehensive resource to navigate the challenges and opportunities in developing robust and effective dosage forms. We will delve into the causality behind experimental choices and present a framework for a rational, science-driven approach to formulation design, grounded in a thorough understanding of the molecule's solid-state and solution-state characteristics.
Introduction to Benidipine Hydrochloride
Benidipine HCl is the hydrochloride salt of (±)-(R)-1,4-dihydro-2,6-dimethyl-4-(meta-nitrophenyl)-3,5-pyridinedicarboxylate methyl ester [(R)-1-benzyl-3-piperidine alcohol ester][3]. The commercially available form is a racemic mixture of two isomers[4]. It functions by inhibiting L-, N-, and T-type calcium channels, leading to vasodilation and a reduction in blood pressure[2]. The molecule's complex structure, which includes two chiral centers, presents unique challenges and considerations for formulation development[5]. A fundamental understanding of its material properties is paramount to overcoming these challenges.
Chemical Structure:
-
Molecular Formula: C₂₈H₃₂ClN₃O₆[6]
-
Molecular Weight: 542.0 g/mol [6]
-
Appearance: An odourless yellow crystalline powder[3].
The Physicochemical Characterization Workflow
A systematic characterization of the active pharmaceutical ingredient (API) is the foundation of successful formulation development. The workflow below outlines the logical progression of experiments designed to build a comprehensive profile of Benidipine HCl. Each step provides critical data that informs subsequent formulation strategies.
Caption: Physicochemical characterization workflow for Benidipine HCl.
Solubility Profile and Dissociation Constant (pKa)
Solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability. For an ionizable compound like Benidipine HCl, solubility is intimately linked to the pH of the medium and the molecule's pKa.
Aqueous and Organic Solubility
Benidipine HCl exhibits poor aqueous solubility, a characteristic that poses a significant challenge for oral formulation. It is classified as practically insoluble in water[3]. This low aqueous solubility is a primary reason for its variable and sometimes low bioavailability[7]. In contrast, it demonstrates higher solubility in various organic solvents.
Rationale for Investigation: Understanding the solubility in different solvents is crucial for two main reasons:
-
Manufacturing Process: It dictates the choice of solvents for crystallization, purification, and potential formulation processes like solvent casting for films or spray drying[5][8].
-
Bioavailability Enhancement: For poorly soluble drugs, formulation strategies such as solid dispersions or lipid-based systems are often employed. Solubility data in organic solvents (e.g., ethanol, DMSO) and lipids is essential for developing these advanced delivery systems[7].
| Solvent | Solubility | Significance for Formulation | Reference |
| Water | Almost insoluble / <1 mg/mL | Major challenge for oral absorption; necessitates enabling technologies. | [3][9] |
| Formic Acid | Very soluble | Useful for analytical characterization but not for final formulation. | [3] |
| Methanol | Soluble | Potential solvent for processing and analytical method development. | [3] |
| Ethanol | Sparingly soluble / to 10 mM | Can be used in liquid formulations or during granulation. | [3] |
| DMSO | Soluble to 75 mM / ≥20 mg/mL | Common solvent for preclinical studies and analytical work. |
pKa and pH-Solubility Profile
The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For Benidipine, which contains a basic piperidine nitrogen, this value is critical for predicting its behavior in the gastrointestinal (GI) tract.
-
Experimentally Determined pKa: 7.34[9]
Causality and Formulation Implications: The pKa of 7.34 indicates that Benidipine HCl is a weak base.
-
In the stomach (pH 1-3): The piperidine nitrogen will be fully protonated (ionized). This ionized form is generally more water-soluble.
-
In the small intestine (pH 6-7.5): As the pH approaches and surpasses the pKa, the drug will transition to its less soluble, non-ionized (free base) form.
This pH-dependent solubility is a classic challenge for weakly basic drugs. While solubility might be higher in the stomach, the primary site of absorption is the small intestine, where the drug may precipitate upon deprotonation, leading to reduced and erratic absorption. This underscores the need for formulations that can maintain the drug in a solubilized or readily dissolvable state at the higher pH of the intestine.
Solid-State Properties
The solid-state form of an API can have a profound impact on its stability, dissolution, and manufacturability. Different solid forms, such as polymorphs, solvates, or amorphous material, can exhibit distinct physicochemical properties even though they are chemically identical[3].
Polymorphism and Crystallinity
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different melting points, solubilities, and stability profiles. For Benidipine HCl, several crystalline forms have been identified, including anhydrate and monohydrate forms[3]. A patent also discloses the existence of multiple crystalline monohydrate forms (D, E, G, etc.), each with a distinct X-ray powder diffraction (XRPD) pattern and melting point as determined by Differential Scanning Calorimetry (DSC)[3].
-
Known Forms: Anhydrate, Monohydrate[3].
-
(±)-α-form Melting Point: 196 °C to 202 °C[3].
-
(±)-β-form Melting Point: 236 °C to 242 °C[3].
-
Pure Benidipine Melting Point (DSC): Sharp endotherm at 204.4 °C[10].
Rationale for Characterization: The discovery of new polymorphic forms is critical as it can lead to improved performance characteristics of the final product[3]. It is imperative to identify and control the crystalline form throughout the manufacturing process to ensure batch-to-batch consistency in dissolution and bioavailability. A change in polymorphic form during storage can lead to product failure.
Protocol: Polymorph Screening
-
Objective: To identify all accessible crystalline forms of Benidipine HCl.
-
Methodology:
-
Solvent System Selection: Choose a diverse range of solvents (polar, non-polar, protic, aprotic).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve Benidipine HCl in various solvents at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Create saturated solutions at an elevated temperature and then cool them at controlled rates.
-
Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the drug to induce precipitation.
-
Slurry Equilibration: Stir a suspension of the drug in different solvents for an extended period to allow conversion to the most stable form at that temperature.
-
-
Characterization: Analyze the resulting solids using XRPD, DSC, and Thermogravimetric Analysis (TGA) to identify unique forms.
-
Stability Profile
Understanding the degradation pathways of Benidipine HCl is essential for developing a stable formulation with an acceptable shelf life. Stability testing exposes the drug to various stress conditions to identify potential degradation products and kinetics.
Forced Degradation Studies
Forced degradation, or stress testing, is performed according to ICH Q1A(R2) guidelines. Studies show Benidipine HCl is susceptible to degradation under several conditions.
-
Hydrolysis: The drug is susceptible to hydrolysis under neutral, acidic, and alkaline conditions[11][12]. Under acidic and neutral hydrolysis, an oxidation product, "Ben-ox," can form, suggesting a complex degradation pathway[10][11].
-
Oxidation: This is the most severe degradation pathway[10][11]. Up to eight degradation products have been identified under oxidative stress, highlighting the molecule's sensitivity[11][12].
-
Photolysis: There are conflicting reports on photostability. While one study reports it as photostable[10], others indicate it undergoes photolytic degradation, yielding four degradation products[11][12]. This discrepancy may be due to different experimental conditions (light source, physical state)[11].
-
Thermal Degradation: The drug is relatively stable to dry heat, but degradation can occur in solution under thermal stress, again forming the Ben-ox impurity[10].
Implications for Formulation and Packaging:
-
The susceptibility to oxidation necessitates the consideration of antioxidants in the formulation and/or packaging under an inert atmosphere (e.g., nitrogen)[11].
-
Hydrolytic instability suggests that moisture content must be tightly controlled during manufacturing and storage. This makes low-moisture excipients and protective packaging (e.g., blister packs with foil) essential.
-
Given the potential for photolytic degradation, light-protective primary packaging is mandatory.
Protocol: Stability-Indicating HPLC Method Development
-
Objective: To develop an analytical method capable of separating the intact drug from all its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector[13].
-
Methodology:
-
Column Selection: A C18 column is commonly used and has proven effective[12][13].
-
Mobile Phase Optimization: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve separation of all degradation products[12][13].
-
Forced Degradation Sample Analysis:
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control and stability studies[1].
-
Formulation Strategy Implications
The collective physicochemical data points to several key challenges and corresponding strategies for formulating Benidipine HCl.
Caption: Formulation strategies based on Benidipine HCl's properties.
-
Addressing Poor Solubility:
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers (e.g., HPMC, PVP) or complexing agents like β-cyclodextrin can enhance the drug's dissolution rate and apparent solubility[7].
-
Particle Size Reduction: Grinding the API to the nanoparticle range increases the surface area available for dissolution[5].
-
-
Ensuring Stability:
-
Excipient Selection: Choose excipients that are compatible with the drug and have low moisture content. Compatibility can be assessed using DSC and by storing drug-excipient mixtures under accelerated conditions[15].
-
Protective Measures: Incorporate antioxidants into the formulation and use light- and moisture-impermeable packaging.
-
-
Controlling Solid Form:
-
Implement robust process controls during crystallization and subsequent manufacturing steps (e.g., granulation, compression) to ensure the desired, most stable polymorphic form is consistently produced.
-
Use solid-state characterization techniques (XRPD, DSC) as part of routine quality control testing.
-
Conclusion
The successful formulation of (3R,4'S)-Benidipine HCl is a multi-faceted challenge that demands a deep and integrated understanding of its physicochemical properties. Its poor aqueous solubility, potential for polymorphism, and susceptibility to oxidative and hydrolytic degradation are the primary hurdles that must be overcome. By employing a systematic characterization workflow, formulation scientists can gather the necessary data to select appropriate excipients, develop enabling technologies such as solid dispersions, and implement robust manufacturing controls. This science-driven approach is essential to engineer a stable, effective, and reliable drug product that delivers the full therapeutic benefit of Benidipine HCl to patients.
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The Genesis of a Triple-Action Vasodilator: An In-depth Guide to the Discovery and Development of Benidipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benidipine hydrochloride, a dihydropyridine calcium channel blocker (CCB), stands out in the therapeutic landscape due to its unique triple-blocking action on L-, T-, and N-type calcium channels. This distinct pharmacological profile confers superior antihypertensive efficacy, alongside significant cardiovascular and renal protective benefits, distinguishing it from conventional CCBs. This technical guide provides a comprehensive exploration of the discovery, development, and mechanistic intricacies of benidipine. We will delve into the synthetic chemistry that underpins its creation, the key experimental protocols that elucidated its unique triple-channel blockade, and the clinical evidence that has established its therapeutic value.
Introduction: The Quest for a Next-Generation Calcium Channel Blocker
The development of calcium channel blockers revolutionized the management of hypertension and angina pectoris. However, the first-generation agents, while effective, were not without their limitations. The search for a CCB with a more favorable profile—one that offered potent and sustained blood pressure control with added end-organ protection—led to the development of benidipine in Japan. The core hypothesis driving its development was that targeting multiple types of calcium channels could yield a more comprehensive and beneficial therapeutic effect.
Benidipine's journey from a novel chemical entity to a clinically valuable therapeutic agent is a compelling case study in rational drug design and meticulous pharmacological characterization. Its development was driven by the need to address the multifaceted nature of cardiovascular disease, moving beyond simple vasodilation to encompass protection of the heart and kidneys.[1][2]
The Chemical Blueprint: Synthesis of Benidipine Hydrochloride
The synthesis of benidipine hydrochloride is a multi-step process that requires precise control of reaction conditions to yield the desired diastereomer with high purity.[3] The core structure is a 1,4-dihydropyridine ring, characteristic of this class of CCBs.
Synthetic Pathway Overview
A common synthetic route for benidipine hydrochloride involves the following key transformations:
-
Formation of the Dihydropyridine Ring: The synthesis typically begins with a Hantzsch-type reaction, condensing an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine or its equivalent.
-
Esterification: The carboxylic acid group on the dihydropyridine ring is then esterified with (R)-1-benzyl-3-piperidinol. This step is crucial for introducing the side chain responsible for some of benidipine's unique properties and often results in a mixture of diastereomers.
-
Salt Formation and Purification: The resulting benidipine base is converted to the hydrochloride salt and purified to isolate the desired active α-diastereomer from the less active β-isomer.[3]
Detailed Experimental Protocol: A Representative Synthesis
The following is a representative protocol based on publicly available synthetic methods. Specific reagents and conditions may vary.[3][4][5]
Step 1: Synthesis of 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1)
-
This intermediate is typically synthesized via a modified Hantzsch pyridine synthesis.
Step 2: Esterification to form Benidipine
-
Suspend 1.00 equivalent of Ben-1 in a 4:1 mixture of dichloromethane and dimethylformamide.
-
Cool the suspension to 0–5 °C.
-
Add 1.20 equivalents of thionyl chloride to the mixture and stir for 1 hour.
-
Add 1.10 equivalents of 1-benzyl-3-piperidinol (Ben-2) to the reaction mixture and stir for 2 hours at 0–5 °C, followed by 1 hour at 25 °C.
-
Quench the reaction by adding water.
-
Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 3: Isolation and Purification of Benidipine Hydrochloride
-
The crude product from the esterification step, containing a mixture of α- and β-benidipine, is concentrated.
-
The desired α-isomer is selectively crystallized and isolated.
-
The filtrates containing the β-isomer can be further processed to isolate this impurity for analytical standard purposes.[3]
Unraveling the Mechanism: The Triple Calcium Channel Blockade
Benidipine's defining characteristic is its ability to block three distinct types of voltage-gated calcium channels: L-type, T-type, and N-type.[1][6] This multi-target action is the foundation of its enhanced therapeutic profile.
L-type Calcium Channel Blockade
Consistent with other dihydropyridine CCBs, benidipine potently blocks L-type calcium channels, which are abundant in vascular smooth muscle and cardiac tissue.[7] This action is the primary mechanism behind its antihypertensive effect.
-
Effect: Inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation and a reduction in peripheral vascular resistance.[8] In cardiac muscle, it reduces contractility, contributing to its anti-anginal effects.
-
Significance: This is the foundational mechanism for blood pressure reduction in all dihydropyridine CCBs.
T-type Calcium Channel Blockade
The blockade of T-type calcium channels is a key differentiator for benidipine and contributes significantly to its renal protective effects.[9]
-
Effect: T-type calcium channels are present in the afferent and efferent arterioles of the kidney's glomerulus. By blocking these channels, benidipine dilates both arterioles, which helps to reduce intraglomerular pressure and decrease proteinuria.[1][9] This action also plays a role in inhibiting aldosterone production.[10]
-
Significance: This dual arteriolar dilation offers superior nephroprotection compared to L-type selective blockers, which predominantly dilate the afferent arteriole.[9] This makes benidipine particularly beneficial for hypertensive patients with kidney disease.[6]
N-type Calcium Channel Blockade
Benidipine's inhibition of N-type calcium channels provides a unique advantage in modulating sympathetic nervous system activity.
-
Effect: N-type calcium channels are located on presynaptic nerve terminals and are involved in the release of neurotransmitters like norepinephrine. By blocking these channels, benidipine can suppress excessive sympathetic nerve activity.[6]
-
Significance: This leads to a more stable reduction in blood pressure and may help to prevent reflex tachycardia, a common side effect of some vasodilators.[1]
Pharmacological Characterization: Experimental Evidence
The triple-channel blocking activity of benidipine was established through a series of rigorous preclinical experiments.
Experimental Protocol: Patch-Clamp Electrophysiology
The gold standard for characterizing ion channel blockade is the patch-clamp technique. This method allows for the direct measurement of ionic currents through specific channels in isolated cells.
Objective: To determine the inhibitory concentration (IC50) of benidipine on L-, T-, and N-type calcium channels.
Methodology:
-
Cell Culture: Utilize cell lines that express high levels of the specific calcium channel subtypes (e.g., HEK293 cells transfected with the genes for specific channel subunits).
-
Whole-Cell Patch-Clamp:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the entire cell.
-
A voltage protocol is applied to elicit currents specific to the channel type being studied (e.g., depolarizing steps from different holding potentials to differentiate L- and T-type currents).
-
-
Drug Application: Benidipine is applied to the cell at varying concentrations.
-
Data Analysis: The reduction in the peak current amplitude at each concentration is measured, and an IC50 value is calculated.
Expected Outcome: Patch-clamp analysis has demonstrated that benidipine inhibits T-type Ca2+ currents in a concentration-dependent manner.[10]
Binding Affinity and Long-Lasting Action
Benidipine exhibits a high affinity for the dihydropyridine (DHP) binding sites on L-type calcium channels and possesses high lipophilicity.[7][11] This allows it to reside in the cell membrane for an extended period, contributing to its long-lasting pharmacological effect and supporting once-daily dosing.[6][11]
| Pharmacological Property | Characteristic | Therapeutic Implication |
| Calcium Channel Blockade | L-, T-, and N-type | Comprehensive blood pressure control, renal and cardiovascular protection.[1][6] |
| Vascular Selectivity | High | Preferential dilation of peripheral and coronary blood vessels.[8][11] |
| Duration of Action | Long-acting | Suitable for once-daily administration, leading to improved patient compliance.[6][11] |
| Lipophilicity | High | Prolonged presence in the cell membrane, contributing to sustained effects.[6][7] |
Clinical Development and Therapeutic Applications
Clinical trials have consistently demonstrated the efficacy and safety of benidipine in the management of hypertension and angina pectoris.[2]
Hypertension Management
Benidipine effectively lowers both systolic and diastolic blood pressure with a smooth and sustained effect.[8] Its unique mechanism of action, particularly the N-type channel blockade, contributes to a stable heart rate and reduced sympathetic overactivity.[1][6]
Renal Protection
A significant body of clinical evidence supports the renoprotective effects of benidipine. Studies have shown that it can reduce urinary albumin excretion in patients with essential hypertension, a key marker of kidney damage.[12] The Amlodipine-to-Benidipine Changeover (ABC) study suggested that benidipine may have greater efficacy than amlodipine in reducing proteinuria.[12] This benefit is largely attributed to its T-type calcium channel blocking activity, which helps to lower intraglomerular pressure.[9]
Cardioprotective and Other Pleiotropic Effects
Beyond its primary effects, benidipine has demonstrated several other beneficial properties:
-
Anti-oxidative action and enhanced nitric oxide (NO) production: These effects contribute to improved endothelial function and vasoprotection.[1][2][8]
-
Antagonist of the mineralocorticoid receptor: Benidipine can directly inhibit aldosterone-induced activation of the mineralocorticoid receptor, which may further contribute to its organ-protective effects.[13]
-
Neuroprotective effects: Studies have suggested that benidipine may have neuroprotective effects against oxidative stress-injured neural stem cells.[14]
Conclusion and Future Perspectives
The discovery and development of benidipine represent a significant advancement in the field of cardiovascular therapeutics. By moving beyond a single-target approach, benidipine offers a multi-faceted strategy for managing hypertension and its associated complications. Its unique triple-blockade of L-, T-, and N-type calcium channels provides a strong rationale for its superior clinical benefits, particularly in terms of renal and cardiovascular protection. Future research may continue to explore the full spectrum of its pleiotropic effects and its potential applications in other disease states where calcium channel dysregulation plays a role. Benidipine stands as a testament to the power of innovative drug design in creating therapies that not only treat symptoms but also protect vital organs from the long-term consequences of disease.
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An In-depth Technical Guide on the Effects of (3R,4'S)-Benidipine HCl on Vascular Smooth Muscle Cells
This guide provides a comprehensive technical overview of the multifaceted effects of (3R,4'S)-Benidipine HCl, a potent dihydropyridine calcium channel blocker, on vascular smooth muscle cells (VSMCs). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanisms of action and methodologies for its investigation.
Introduction: Beyond Vasodilation
(3R,4'S)-Benidipine hydrochloride, hereafter referred to as Benidipine, is a third-generation dihydropyridine calcium channel blocker widely used in the clinical management of hypertension and angina pectoris.[1][2] Its primary therapeutic action stems from the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] However, a growing body of evidence reveals that Benidipine's pharmacological profile extends beyond simple L-type calcium channel blockade, exhibiting a unique triple-blocking action on L-, N-, and T-type calcium channels.[4][5] This, coupled with its pleiotropic effects, including the modulation of VSMC proliferation, phenotype, and nitric oxide signaling, underscores its potential in mitigating vascular remodeling and atherosclerosis.[6][7] This guide will delve into the core molecular mechanisms governing these effects and provide robust, validated protocols for their in vitro investigation.
Core Mechanism of Action in Vascular Smooth Muscle Cells
The contractile state of VSMCs is intrinsically linked to the concentration of intracellular free calcium ([Ca²⁺]i).[8][9] An elevation in [Ca²⁺]i triggers a cascade of events culminating in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[10] Benidipine exerts its primary effect by directly interfering with this process.
Triple Calcium Channel Blockade
Unlike many other dihydropyridines that are selective for L-type calcium channels, Benidipine exhibits a broader inhibitory profile.[5]
-
L-type Calcium Channels (Cav1.2): These are the predominant voltage-gated calcium channels in VSMCs. Their blockade by Benidipine is the principal mechanism behind its potent vasodilatory effect.[3][11] By preventing Ca²⁺ influx through these channels, Benidipine reduces global intracellular Ca²⁺ levels, leading to smooth muscle relaxation.[10]
-
T-type Calcium Channels (Cav3.x): T-type calcium channels are implicated in the regulation of VSMC proliferation and differentiation.[3] Benidipine's ability to block these channels may contribute to its anti-proliferative and phenotype-modulating effects.[1]
-
N-type Calcium Channels (Cav2.2): While more prominent in neuronal tissue, N-type calcium channels are also present in the vasculature. Their blockade by Benidipine may contribute to its overall cardiovascular protective effects.[1]
Caption: Benidipine's primary mechanism of action.
Pleiotropic Effects on VSMC Biology
Benidipine's influence on VSMCs extends beyond the direct regulation of contractility. It actively modulates cellular processes that are central to the pathogenesis of vascular diseases.
Inhibition of VSMC Proliferation and Phenotypic Switching
Pathological conditions such as atherosclerosis and restenosis are characterized by the hyperproliferation and phenotypic modulation of VSMCs from a contractile to a synthetic state.[6] Benidipine has been shown to counteract these changes. Treatment of cultured rat VSMCs with Benidipine (3-10 µmol/L) maintains high levels of smooth muscle-specific markers like smooth muscle myosin heavy chain-1 (SM1), calponin 1, and alpha-actin, which typically decrease as cells dedifferentiate in culture.[6] This suggests that Benidipine helps to preserve the mature, contractile phenotype of VSMCs.[6] Furthermore, Benidipine can arrest the growth of VSMCs, an effect potentially mediated by an increase in the cell cycle inhibitor p21 and a reduction in the activity of p70 S6 kinase 1 (p70S6K1).[6]
Stimulation of Nitric Oxide (NO) Signaling
Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is an early event in atherosclerosis. Benidipine has demonstrated a capacity to enhance NO production.[7] Studies have shown that Benidipine treatment can increase the expression of endothelial nitric oxide synthase (eNOS) and subsequent NO production in vascular endothelial cells.[12][13] This increase in NO can have several beneficial effects on VSMCs, including promoting relaxation and inhibiting proliferation. The enhanced NO signaling may also contribute to the amelioration of coronary microvascular remodeling.[7]
Antioxidant Properties and Mineralocorticoid Receptor Antagonism
Benidipine has been reported to possess antioxidant properties, which may contribute to its protective effects on the vasculature by reducing oxidative stress-induced damage.[14] Additionally, Benidipine has been found to act as an antagonist of the mineralocorticoid receptor.[4][15] Aldosterone, the primary ligand for this receptor, can promote vascular inflammation and fibrosis.[15] By blocking this receptor, Benidipine may exert further protective effects on the vascular wall, independent of its calcium channel blocking activity.[15]
Caption: Pleiotropic effects of Benidipine on VSMCs.
Experimental Protocols for Investigating Benidipine's Effects
To rigorously assess the effects of Benidipine on VSMCs, a combination of well-established in vitro assays is recommended.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol allows for the real-time quantification of changes in [Ca²⁺]i in response to Benidipine.
Materials:
-
Vascular smooth muscle cells (primary culture or cell line, e.g., MOVAS)[16]
-
Fura-2 AM (calcium indicator dye)[17]
-
Pluronic F-127
-
HEPES-buffered saline solution[17]
-
Inverted fluorescence microscope equipped with a ratiometric imaging system
Step-by-Step Methodology:
-
Cell Culture: Plate VSMCs on glass coverslips and culture until they reach the desired confluency.
-
Dye Loading: Incubate the cells with 3-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HEPES-buffered saline for 40-60 minutes at 37°C.[17]
-
Washing: Wash the cells twice with fresh HEPES-buffered saline to remove extracellular dye.[17]
-
Imaging: Mount the coverslip onto the microscope stage. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Experimental Procedure: Establish a baseline [Ca²⁺]i reading. Apply a vasoconstrictor agonist (e.g., angiotensin II, endothelin-1) to induce an increase in [Ca²⁺]i.[8] After the response has stabilized, introduce Benidipine at various concentrations and record the subsequent changes in the 340/380 nm fluorescence ratio.
-
Calibration: At the end of each experiment, calibrate the Fura-2 fluorescence signal to determine the absolute [Ca²⁺]i values using a calcium ionophore (e.g., ionomycin) in the presence of high and low calcium solutions.[17]
VSMC Proliferation Assay
This protocol quantifies the effect of Benidipine on VSMC proliferation.
Materials:
-
VSMCs
-
96-well culture plates
-
Cell Counting Kit-8 (CCK-8) or a click chemistry-based assay (e.g., EdU incorporation)[16][18]
-
Platelet-derived growth factor (PDGF) as a positive control mitogen[18]
-
Microplate reader
Step-by-Step Methodology (using CCK-8):
-
Cell Seeding: Seed VSMCs into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[16]
-
Serum Starvation: To synchronize the cell cycle, serum-starve the cells for 24-48 hours.[19]
-
Treatment: Replace the medium with a fresh medium containing various concentrations of Benidipine. Include a vehicle control, a positive control with PDGF (e.g., 30 ng/mL), and a combination of PDGF and Benidipine.[18]
-
Incubation: Incubate the plates for 24-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[16]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of Benidipine on key signaling proteins involved in VSMC proliferation and phenotype.
Materials:
-
VSMCs
-
Benidipine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt, p70S6K) and VSMC differentiation markers (e.g., SM-α-actin, Calponin)[6][19]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat VSMCs with Benidipine as described in the proliferation assay.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Caption: General experimental workflow.
Quantitative Data Summary
| Parameter | Effect of Benidipine | Concentration Range | Cell Type | Reference |
| VSMC Proliferation | Inhibition | 3 - 10 µmol/L | Rat Aortic VSMCs | [6] |
| Smooth Muscle Markers | Maintained high levels | 3 - 10 µmol/L | Rat Aortic VSMCs | [6] |
| eNOS Expression | Augmented | 0.3 - 10 µM | Human Umbilical Vein Endothelial Cells | [20] |
| NO Production | Promoted | 0.3 - 10 µM | Human Umbilical Vein Endothelial Cells | [20] |
| Clinical Antihypertensive Efficacy | Effective | 4 - 8 mg/day | Human (mild to moderate hypertension) | [2] |
Conclusion
(3R,4'S)-Benidipine HCl is a multifaceted cardiovascular drug whose therapeutic benefits in the vasculature extend beyond its primary role as a calcium channel blocker. Its ability to inhibit VSMC proliferation, maintain a differentiated VSMC phenotype, enhance nitric oxide signaling, and exert antioxidant and mineralocorticoid receptor antagonistic effects positions it as a promising agent for the management of vascular diseases characterized by abnormal VSMC function. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate molecular mechanisms underlying the beneficial effects of Benidipine on vascular smooth muscle cells.
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Wong, V., Arumugam, P., & Wrenshall, L. E. (2019). Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry. Journal of Visualized Experiments, (146), e59930. [Link]
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Wang, J. G., et al. (2012). Antihypertensive Efficacy and Safety of Benidipine and Its Effects on Cardiac Structure and Function in Elderly Chinese Patients With Mild to Moderate Hypertension: An Open-Label, Long-Term Study. Clinical Drug Investigation, 32(10), 649-58. [Link]
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Jackson, W. F. (2014). Calcium dynamics in vascular smooth muscle. Microcirculation, 21(4), 289-98. [Link]
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Zhang, Y., et al. (2009). Benidipine, a long-acting calcium channel blocker, inhibits cardiac remodeling in pressure-overloaded mice. Acta Pharmacologica Sinica, 30(11), 1478-86. [Link]
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Wang, C., et al. (2021). Characterization of Protein Expression and Signaling Pathway Activation That May Contribute to Differential Biological Functions in Porcine Arterial and Venous Smooth Muscle Cells. International Journal of Molecular Sciences, 22(11), 5897. [Link]
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Semantic Scholar. (n.d.). Signaling Pathways Regulating Vascular Smooth Muscle Cell Differentiation. Semantic Scholar. [Link]
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Zhang, Y., et al. (2019). Benidipine, an anti-hypertensive drug, relaxes mouse airway smooth muscle. Life Sciences, 227, 12-21. [Link]
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Li, N., et al. (2016). BMP-2 Overexpression Augments Vascular Smooth Muscle Cell Motility by Upregulating Myosin Va via Erk Signaling. Cellular Physiology and Biochemistry, 39(4), 1499-512. [Link]
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Chen, J., et al. (2021). MicroRNA-499-5p promotes vascular smooth muscle cell proliferation and migration via inhibiting SOX6. American Journal of Physiology-Cell Physiology, 320(1), C107-C116. [Link]
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Karasawa, A., et al. (1988). Pharmacological actions of benidipine hydrochloride in several isolated smooth muscles and myocardium. Arzneimittel-Forschung, 38(11A), 1695-701. [Link]
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Uruno, A., et al. (2004). Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells. Journal of Pharmacological Sciences, 94(1), 1-10. [Link]
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An In-Depth Technical Guide to the Molecular Modeling of (3R,4'S)-Benidipine HCl Interaction with L-Type Calcium Channels
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions between the dihydropyridine (DHP) calcium channel blocker, (3R,4'S)-Benidipine HCl, and its primary therapeutic target, the L-type voltage-gated calcium channel (CaV1.2). Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the scientific rationale behind each step, ensuring a robust and reproducible computational workflow.
Introduction: Benidipine and the Imperative for Molecular Insight
Benidipine is a potent, long-acting calcium channel blocker used in the management of hypertension and angina pectoris.[1][2][3] Its efficacy stems from its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac cells by blocking voltage-dependent L-type calcium channels.[1][4] Uniquely among many dihydropyridines, Benidipine also demonstrates inhibitory effects on T-type and N-type calcium channels, contributing to its distinct pharmacological profile, which includes renal and cardio-protective effects.[2][3][5]
The specific stereoisomer, (3R,4'S)-Benidipine, is crucial for its high-affinity binding.[6] Understanding the precise atomic-level interactions that govern this binding is paramount for rational drug design and the development of next-generation calcium channel modulators with improved selectivity and side-effect profiles. Molecular modeling, encompassing both molecular docking and molecular dynamics (MD) simulations, provides a powerful lens through which to dissect these interactions.[7]
This guide details a complete in silico workflow to model and analyze the binding of (3R,4'S)-Benidipine HCl to the human CaV1.2 channel.
The Therapeutic Target: Structure and Function of the CaV1.2 Channel
The CaV1.2 channel is a heteromultimeric protein complex, but its core functionality resides in the pore-forming α1 subunit.[8][9] This subunit is a single polypeptide organized into four homologous repeats (Domains I-IV), each containing six transmembrane segments (S1-S6).[8]
-
Voltage-Sensing Domains (VSDs): The S1-S4 segments of each domain act as the voltage sensors, responding to changes in membrane potential.
-
Pore Domain (PD): The S5-S6 segments from all four domains form the central ion-conducting pore. The DHP binding site is located within this pore domain.
Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of CaV1.2, revealing a critical binding pocket for DHPs.[10] Benidipine binds within a fenestration site located between Domain III and Domain IV.[10] Its dihydropyridine core is anchored within the pore, while its hydrophobic phenylpiperidine sidechain extends towards the exterior of the pore domain, lodging into a hydrophobic pocket formed by helices S5DIII, S6DIII, and S6DIV.[10] This structural insight is the foundation of our modeling approach.
Overall Computational Workflow
The investigation follows a two-stage computational pipeline: first, predicting the static binding pose using molecular docking, and second, evaluating the dynamic stability and interaction landscape of the resulting complex through molecular dynamics simulations.
Caption: High-level workflow for modeling Benidipine-CaV1.2 interaction.
Part I: Molecular Docking Protocol
Objective: To predict the most energetically favorable and sterically plausible binding orientation of (3R,4'S)-Benidipine HCl within the CaV1.2 channel.
Step-by-Step Methodology
-
Protein Structure Preparation
-
Action: Download the cryo-EM structure of human CaV1.2. A suitable starting point is PDB ID: 8WE8, which represents the channel in a DHP-bound state.[11]
-
Protocol:
-
Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to remove non-essential components like co-crystallized ligands (if not used for re-docking validation), excess water molecules, and any auxiliary subunits not central to the binding site.
-
Employ a protein preparation utility, such as the Protein Preparation Wizard in Maestro (Schrödinger) or PDB2PQR server, to:
-
Add hydrogen atoms, as they are typically absent in crystallographic files.
-
Assign correct bond orders.
-
Repair missing side chains or short loops if they are near the binding site.
-
Perform a constrained energy minimization to relieve steric clashes, using a force field like OPLS4 or AMBER.
-
-
-
Causality: This preparation is critical to ensure a chemically correct representation of the protein. The addition of hydrogens is essential for defining hydrogen bond networks, and energy minimization removes artificially high-energy conformations present in static crystal structures.[12][13]
-
-
Ligand Preparation
-
Action: Generate a high-quality 3D structure for (3R,4'S)-Benidipine HCl.
-
Protocol:
-
Obtain the 2D structure of Benidipine (e.g., from PubChem).
-
Use a tool like Avogadro or LigPrep (Schrödinger) to generate a 3D conformation.[12]
-
Ensure the correct stereochemistry ((3R,4'S)) is specified.
-
Assign protonation states relevant to physiological pH (~7.4). For Benidipine HCl, the piperidine nitrogen will be protonated.
-
Perform a geometry optimization and assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a suitable force field.[12]
-
-
Causality: The ligand's 3D conformation, charge distribution, and protonation state directly influence the electrostatic and van der Waals interactions calculated by the docking algorithm. Incorrect preparation is a primary source of docking failure.
-
-
Docking Grid Generation and Execution
-
Action: Define the search space for the docking algorithm and run the calculation.
-
Protocol (using AutoDock Tools/Vina as an example):
-
Define the Binding Site: Based on cryo-EM data, the binding site is the fenestration between domains III and IV.[10] Center the docking grid box on key residues identified in the literature, such as Phe1129, Met1177, and Tyr1508.[14]
-
Set Grid Dimensions: The grid box should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom (e.g., 25 x 25 x 25 Å).
-
Execute Docking: Run the docking program (e.g., AutoDock Vina). It will explore various conformations of the ligand within the defined grid and score them.
-
-
Causality: The scoring function estimates the binding free energy. AutoDock Vina uses an empirical scoring function that considers terms for van der Waals interactions, hydrogen bonding, electrostatics, and torsional entropy loss upon binding.[15] Limiting the search to a known binding pocket increases computational efficiency and the probability of finding the correct pose.
-
Caption: Detailed workflow for the molecular docking protocol.
-
Results Analysis and Pose Selection
-
Action: Evaluate the docking results to select the most plausible binding mode.
-
Protocol:
-
Cluster Poses: The docking output will contain multiple binding modes. Cluster these poses based on Root Mean Square Deviation (RMSD). A low RMSD between poses indicates they belong to the same conformational family.
-
Rank by Score: The primary ranking criterion is the predicted binding affinity (e.g., kcal/mol). The top-scoring poses are the most likely candidates.
-
Visual Inspection: This is a crucial, self-validating step. Analyze the top-scoring poses visually. The selected pose must exhibit chemically sensible interactions with the protein, consistent with known structure-activity relationships (SAR) and biophysical data. Look for:
-
Hydrophobic Interactions: The phenylpiperidine tail should occupy the hydrophobic pocket described in the cryo-EM studies.[10]
-
Aryl-Aryl Interactions: The dihydropyridine ring may form pi-stacking interactions with residues like Phe1129 or Tyr1508.[14]
-
Absence of Steric Clashes: The ligand should fit snugly without unfavorable atomic overlaps.
-
-
-
Part II: Molecular Dynamics (MD) Simulation Protocol
Objective: To assess the stability of the docked Benidipine-CaV1.2 complex in a dynamic, explicit solvent and membrane environment, and to characterize the persistent molecular interactions over time.
Step-by-Step Methodology
-
System Building and Solvation
-
Action: Construct a complete simulation system containing the protein-ligand complex embedded in a lipid bilayer with water and ions.
-
Protocol (using GROMACS as an example):
-
Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is highly recommended for its robust parameterization of proteins, lipids, and drug-like molecules.[16]
-
Ligand Parameterization: Generate topology and parameter files for Benidipine compatible with the chosen force field. The CGenFF server is a standard tool for generating CHARMM-compatible parameters.[16]
-
Membrane Embedding: Place the protein-ligand complex into a pre-equilibrated lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) using a tool like gmx membed or the CHARMM-GUI web server.
-
Solvation and Ionization: Solvate the system with an explicit water model (e.g., TIP3P) in a periodic boundary box. Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological concentration (e.g., 0.15 M).
-
-
Causality: An explicit membrane and solvent environment is essential for realistically simulating a transmembrane protein. The choice of force field dictates the potential energy function used to calculate forces between atoms, governing the system's entire dynamic behavior.[7][17]
-
| Component | Recommended Software/Tool | Rationale |
| MD Engine | GROMACS, AMBER, NAMD | High-performance, open-source/well-supported packages for biomolecular simulations.[17] |
| Force Field | CHARMM36m, AMBER ff19SB | Well-validated for protein, lipid, and small molecule simulations. |
| Ligand Param. | CGenFF Server, Antechamber | Generates reliable topology and parameter files for the ligand.[16] |
| System Builder | CHARMM-GUI, gmx tools | Automates the complex process of embedding the protein in a membrane and solvating it. |
Table 1: Recommended software and force fields for MD simulation of the Benidipine-CaV1.2 complex.
-
Minimization and Equilibration
-
Action: Prepare the system for the production simulation by relaxing it and stabilizing temperature and pressure.
-
Protocol:
-
Energy Minimization: Perform a steep-descent energy minimization for ~5,000-10,000 steps to remove any steric clashes introduced during system setup.
-
NVT Equilibration: Conduct a short simulation (e.g., 1 ns) in the NVT (isothermal-isochoric) ensemble. Couple the temperature to a target value (e.g., 310 K) using a thermostat (e.g., Nosé-Hoover). Apply position restraints to the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them.
-
NPT Equilibration: Follow with a longer simulation (e.g., 5-10 ns) in the NPT (isothermal-isobaric) ensemble. Couple both temperature and pressure (e.g., to 1 bar using a Parrinello-Rahman barostat). Gradually release the position restraints on the protein and ligand.
-
-
Causality: This multi-step equilibration is a self-validating process. It ensures the system reaches the desired temperature and pressure without introducing kinetic shocks, leading to a stable starting point for the production run. Monitoring properties like temperature, pressure, and density for convergence confirms successful equilibration.
-
-
Production MD Simulation
-
Action: Run the main simulation to generate the trajectory for analysis.
-
Protocol:
-
Execute the simulation for a duration sufficient to observe the stability of the ligand and relevant protein motions. A minimum of 100 ns is recommended, with longer simulations providing more robust sampling.
-
Save the coordinates (trajectory) at regular intervals (e.g., every 100 ps).
-
-
Causality: The production run simulates the time-dependent behavior of the molecular system, allowing for the analysis of its dynamic properties.[18]
-
-
Trajectory Analysis
-
Action: Analyze the saved trajectory to extract meaningful biophysical data.
-
Protocol:
-
RMSD Analysis: Calculate the Root Mean Square Deviation of the ligand and protein backbone over time. A stable, low-value plateau in the RMSD plot for the ligand indicates that the binding pose is stable.
-
RMSF Analysis: Calculate the Root Mean Square Fluctuation per residue. This highlights flexible regions of the protein and can show which residues are most affected by ligand binding.
-
Interaction Analysis: Monitor specific interactions (hydrogen bonds, hydrophobic contacts) between Benidipine and CaV1.2 residues throughout the simulation. Quantify the percentage of simulation time a particular interaction is maintained. This provides a dynamic view of the key binding determinants.
-
-
| Interacting Residue (CaV1.2) | Interaction Type | Predicted Role in Binding |
| V1053, M1178, M1509 | Hydrophobic | Anchors the phenylpiperidine tail of Benidipine, contributing to its high affinity and long duration of action.[19] |
| Phe1129, Tyr1508 | Aryl-Aryl (π-stacking) | Stabilizes the dihydropyridine core within the binding pocket.[14] |
| F1129, I1173, F1176, M1177 | Hydrophobic | Forms a hydrophobic pocket that accommodates the ligand.[14] |
Table 2: Key interacting residues in the CaV1.2 binding site for Benidipine, to be monitored during MD analysis.
Conclusion and Future Directions
This guide outlines a robust computational protocol to investigate the molecular basis of (3R,4'S)-Benidipine HCl's interaction with the L-type calcium channel CaV1.2. By combining high-resolution structural data with rigorous molecular docking and extensive molecular dynamics simulations, researchers can elucidate the key atomic interactions that define this drug-target engagement.
The insights gained—specifically, the identification of stable hydrogen bonds, persistent hydrophobic contacts, and the overall dynamic stability of the complex—provide a powerful platform for structure-based drug design. This knowledge can be leveraged to design novel DHP derivatives with enhanced potency, greater subtype selectivity (e.g., distinguishing between L-, T-, and N-type channels), or tailored pharmacokinetic properties, ultimately leading to safer and more effective therapies for cardiovascular diseases.
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- Molecular simulations study of novel 1,4-dihydropyridines derivatives with a high selectivity for Cav3.1 calcium channel. (n.d.).
- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click - YouTube. (2023).
- Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study - Journal of Applied Pharmaceutical Science. (n.d.).
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- GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.).
- Binding Mechanisms of 1,4-Dihydropyridine Derivatives to L-type Calcium Channel Cav1.2: Molecular Modeling Study - ResearchGate. (n.d.).
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023).
- Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed. (n.d.).
- Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2) - Preprints.org. (2025).
- Pharmacological, Pharmacokinetic, and Clinical Properties of Benidipine Hydrochloride, a Novel, Long-Acting Calcium Channel Blocker - ResearchGate. (2025).
- Toward high-resolution modeling of small molecule–ion channel interactions - PMC. (n.d.).
- Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PubMed Central. (2024).
- Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed. (n.d.).
- The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed. (2010).
- (PDF) Towards high-resolution modeling of small molecule-ion channel interactions. (2025).
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- Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling - PubMed. (n.d.).
- Structure basis for inhibition of CaV1.2 by benidipine a Chemical... - ResearchGate. (n.d.).
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Methodological & Application
Application Notes and Protocols for Assessing Calcium Influx Inhibition using (3R,4'S)-Benidipine HCl
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a cellular assay to assess the inhibitory effects of (3R,4'S)-Benidipine HCl on calcium influx. This document delves into the scientific rationale behind the experimental choices, provides detailed, step-by-step protocols, and offers insights into data interpretation.
Introduction: The Significance of Calcium Channel Blockade and the Unique Profile of Benidipine HCl
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a myriad of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[1] The influx of extracellular Ca²⁺ into the cell is tightly regulated by various ion channels, among which voltage-gated calcium channels (VGCCs) are paramount. Dysregulation of Ca²⁺ influx is implicated in numerous pathological conditions, making VGCCs a prime target for therapeutic intervention.
(3R,4'S)-Benidipine HCl is a potent dihydropyridine calcium channel blocker distinguished by its unique mechanism of action. Unlike many other dihydropyridines that primarily target L-type calcium channels, Benidipine exhibits a multi-channel blockade, inhibiting L-, N-, and T-type calcium channels.[2][3][4] This triple-blocking action confers a superior therapeutic profile, particularly in the management of hypertension and angina pectoris, by not only inducing vasodilation but also offering cardiovascular and renal protective effects.[3][5]
These application notes will guide you through a robust cellular assay to quantify the inhibitory potency of Benidipine HCl on induced calcium influx. The protocol leverages the principles of fluorescence microscopy and a depolarization stimulus to provide a reliable in vitro model for studying the compound's activity.
Scientific Principles of the Assay
The core of this assay is the use of a fluorescent calcium indicator to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i). We will employ a cell-permeant version of the indicator, which, once inside the cell, is cleaved by intracellular esterases, trapping it in the cytoplasm.[6] Upon binding to Ca²⁺, the indicator's fluorescent properties change, allowing for the measurement of [Ca²⁺]i dynamics.
To elicit a measurable calcium influx, we will depolarize the cell membrane using a high concentration of potassium chloride (KCl).[7][8] This depolarization mimics physiological activation and opens voltage-gated calcium channels, leading to a rapid influx of Ca²⁺ from the extracellular medium. By pre-incubating the cells with (3R,4'S)-Benidipine HCl, we can assess its ability to block these channels and attenuate the KCl-induced calcium influx.
Choosing the Right Fluorescent Calcium Indicator
The choice of fluorescent indicator is critical for the success of the assay. Two commonly used indicators are Fura-2 AM and Fluo-4 AM.
| Indicator | Type | Advantages | Disadvantages |
| Fura-2 AM | Ratiometric | - High accuracy due to ratiometric measurement, which corrects for uneven dye loading, photobleaching, and cell thickness.[1] - Well-suited for precise quantification of [Ca²⁺]i. | - Requires a system capable of rapid switching between two excitation wavelengths (typically 340 nm and 380 nm).[9] |
| Fluo-4 AM | Single-Wavelength | - High fluorescence intensity, leading to a better signal-to-noise ratio.[10] - Simpler experimental setup with a single excitation wavelength.[10] - Ideal for high-throughput screening. | - Prone to artifacts from uneven dye loading and photobleaching, as it is not ratiometric.[1] |
For the purpose of these detailed application notes, we will focus on the use of Fura-2 AM due to its superior accuracy in quantifying the inhibitory effects of Benidipine HCl.
Experimental Workflow
The overall experimental workflow can be visualized as follows:
Caption: Experimental workflow for the Benidipine HCl calcium influx assay.
Detailed Protocols
PART 1: Reagent and Cell Preparation
1.1. Materials
-
(3R,4'S)-Benidipine HCl (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fura-2 AM
-
Pluronic F-127
-
Cell line expressing voltage-gated calcium channels (e.g., SH-SY5Y neuroblastoma cells, HEK293 cells)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Potassium Chloride (KCl)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom microplates
1.2. Reagent Preparation
-
(3R,4'S)-Benidipine HCl Stock Solution (10 mM): Dissolve the appropriate amount of Benidipine HCl powder in DMSO to make a 10 mM stock solution.[11][12] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This solution aids in the dispersion of the water-insoluble Fura-2 AM in the aqueous loading buffer.
-
Loading Buffer: For each experiment, prepare fresh loading buffer by adding Fura-2 AM stock solution and Pluronic F-127 stock solution to HBSS with Ca²⁺ and Mg²⁺. A typical final concentration is 1-5 µM Fura-2 AM and 0.02% Pluronic F-127. The optimal concentration of Fura-2 AM should be determined empirically for your cell type.[6]
-
High Potassium (KCl) Stimulation Buffer: Prepare a stock solution of KCl (e.g., 1 M). Dilute this stock in HBSS with Ca²⁺ and Mg²⁺ to the desired final concentration for stimulation (e.g., 50-100 mM).[10][13]
1.3. Cell Preparation
-
Culture the chosen cell line in complete medium in a T-75 flask until it reaches 80-90% confluency.
-
The day before the experiment, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
PART 2: Calcium Influx Assay Protocol
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS with Ca²⁺ and Mg²⁺.
-
Add 50 µL of the freshly prepared Fura-2 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[6]
-
-
Cell Washing:
-
Aspirate the loading buffer.
-
Gently wash the cells twice with 100 µL of HBSS with Ca²⁺ and Mg²⁺ to remove any extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of (3R,4'S)-Benidipine HCl in HBSS with Ca²⁺ and Mg²⁺ from your 10 mM stock. A typical concentration range to test would be 1 nM to 10 µM.[11][14] Include a vehicle control (DMSO at the same final concentration as the highest Benidipine HCl concentration).
-
Add 100 µL of the diluted Benidipine HCl or vehicle to the respective wells.
-
Incubate at room temperature or 37°C for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with dual excitation wavelength capabilities for Fura-2.
-
Baseline Reading: Measure the baseline fluorescence for 60 seconds. Excite at 340 nm and 380 nm, and record the emission at ~510 nm.
-
Stimulation: While the plate is in the reader, add 20 µL of the high KCl stimulation buffer to each well using the instrument's injector system, if available. If not, briefly remove the plate, add the KCl buffer, and immediately resume reading.
-
Post-Stimulation Reading: Continue to record the fluorescence every 1-2 seconds for at least 180 seconds to capture the peak calcium influx and its subsequent decay.
-
-
Controls:
-
Positive Control: In separate wells, after establishing a baseline, add a calcium ionophore like Ionomycin (final concentration ~1-5 µM) to elicit a maximal calcium response.[6]
-
Negative Control: In other wells, after the post-stimulation reading, add EGTA (a calcium chelator, final concentration ~5-10 mM) to determine the minimum fluorescence ratio.[6]
-
Data Analysis and Interpretation
-
Calculate the F340/F380 Ratio: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation. This ratio is directly proportional to the intracellular calcium concentration.[1]
-
Normalize the Data: To compare between wells, normalize the data. A common method is to express the response as the change in ratio (ΔR) or as a percentage of the maximal response. For instance, you can normalize to the baseline ratio (R/R₀).
-
Generate Dose-Response Curves: Plot the peak fluorescence ratio change or the area under the curve against the logarithm of the Benidipine HCl concentration.
-
Determine the IC₅₀ Value: Fit the dose-response data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) of (3R,4'S)-Benidipine HCl. The IC₅₀ value represents the concentration of the compound required to inhibit the KCl-induced calcium influx by 50%.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of Benidipine HCl in the context of this assay.
Caption: Mechanism of Benidipine HCl inhibition of KCl-induced calcium influx.
Trustworthiness and Self-Validation
To ensure the reliability and validity of your results, incorporate the following practices:
-
Cell Viability: Perform a cell viability assay (e.g., MTS or LDH assay) in parallel to ensure that the observed inhibition of calcium influx is not due to cytotoxicity of Benidipine HCl at the tested concentrations.
-
Positive and Negative Controls: Consistently include positive (Ionomycin) and negative (vehicle) controls in every experiment to validate the responsiveness of the cells and the assay system.
-
Z'-Factor: For high-throughput screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Replicates: Run all experiments with technical and biological replicates to ensure the reproducibility of the findings.
By adhering to these principles and protocols, researchers can confidently and accurately assess the inhibitory effects of (3R,4'S)-Benidipine HCl on voltage-gated calcium channels, contributing to a deeper understanding of its pharmacological profile and potential therapeutic applications.
References
- Vertex AI Search. (n.d.). CALCIUM FLUX PROTOCOL.
- Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging.
- Thermo Fisher Scientific. (n.d.). Fluo-4 AM & Fluo-4 NW Calcium Indicators.
- Synapse. (2025, March 12). What are the uses and mechanism of action of Benidipine (Benidipine hydrochloride)?
- JoVE. (2025, July 8). Calcium Influx Assay to Measure Mitochondrial Calcium Uptake in Cultured Cells.
- Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648.
- Henkel, T. R., Cashion, W. A., & Shive, C. L. (2021). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of visualized experiments : JoVE, (173), 10.3791/62701.
- University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux.
- ResearchGate. (n.d.). KCl depolarization produced an increase in cytoplasmic calcium response....
- Abcam. (n.d.). Fura-2 AM calcium imaging protocol.
- ResearchGate. (2013, February 9). Which Ca2+ indicator is preferred: Fluo-4 or Fura-2?.
- Lee, S. H. (2013). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Bio-protocol, 3(18), e910.
- Turner, T. J., Adams, M. E., & Dunlap, K. (1993). Involvement of class A calcium channels in the KCl induced Ca2+ influx in hippocampal synaptosomes. Molecular and cellular neurosciences, 4(5), 415–424.
- MedChemExpress. (n.d.). Benidipine hydrochloride - Product Data Sheet.
- APExBIO. (n.d.). Benidipine HCl Product Data Sheet.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Benidipine Hydrochloride?
- ResearchGate. (n.d.). Neuronal Activity Under Elevated Extracellular KCl In Vitro.
- ResearchGate. (2025, October 29). Benidipine Hydrochloride: A Triple-Action Calcium Channel Blocker for Superior Hypertension Management – Pharmacological Insights, Analytical Techniques, and Future Perspectives.
- ResearchGate. (n.d.). The effects of increasing KCl concentration on the....
- Yao, K., Nagashima, K., & Miki, H. (2006). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of pharmacological sciences, 100(4), 243–261.
- He, Y., Chen, Y., & Li, W. (2018). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Journal of neuroscience methods, 308, 182–190.
- International Journal of Novel Research and Development. (n.d.). Formulation and Evaluation of Fast Dissolving Sublingual Film of Benidipine Hydrochloride for the Treatment of Hypertension.
- OUCI. (n.d.). Benidipine Hydrochloride: A Triple-Action Calcium Channel Blocker for Superior Hypertension Management – Pharmacological Insights, Analytical Techniques, and Future Perspectives.
- Selleck Chemicals. (n.d.). Benidipine HCl | Calcium Channel inhibitor | CAS 91599-74-5.
- Matsubara, M., Yao, K., & Hasegawa, K. (2006). Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release. Pharmacological research, 53(1), 35–43.
- Hu, C., Li, L., Zhang, T., Han, Y., Guan, Y., & Zhang, Y. (2010). The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family. The Journal of steroid biochemistry and molecular biology, 120(2-3), 110–117.
- ResearchGate. (n.d.). Accuracy studies for benidipine hydrochloride UPLC assay method.
- Sanada, H., Yatabe, J., & Yatabe, M. S. (2008). Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R. European journal of pharmacology, 585(2-3), 226–232.
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Application Note: A Protocol for Interrogating the Mitochondrial Effects of (3R,4'S)-Benidipine HCl
Abstract
(3R,4'S)-Benidipine hydrochloride (Benidipine) is a third-generation dihydropyridine calcium channel blocker renowned for its durable antihypertensive effects.[1] Its mechanism involves the blockade of L-type, T-type, and N-type voltage-gated calcium channels, which distinguishes it from other drugs in its class.[2][3] Emerging evidence points towards pleiotropic effects of Benidipine, including antioxidant properties and the protection of endothelial cells, suggesting its influence may extend beyond simple vasodilation to the subcellular level.[2][4] Mitochondria, the cellular powerhouses, are exquisitely sensitive to intracellular calcium homeostasis and oxidative stress. This application note provides a comprehensive framework and detailed protocols for researchers to systematically assess the impact of Benidipine HCl on key parameters of mitochondrial function. We will explore the causal links between calcium channel modulation and mitochondrial health and provide step-by-step guides for measuring mitochondrial membrane potential, oxygen consumption, ATP synthesis, and reactive oxygen species production.
Introduction: The Benidipine-Mitochondria Axis
Mitochondrial function is intrinsically linked to cellular calcium (Ca²⁺) signaling. While physiological levels of mitochondrial Ca²⁺ are necessary to stimulate ATP production to meet metabolic demand, excessive Ca²⁺ uptake is a potent trigger for mitochondrial dysfunction and cell death.[5][6] This overload can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential (ΔΨm), cessation of ATP synthesis, and release of pro-apoptotic factors.[7]
Benidipine's primary therapeutic action is the inhibition of Ca²⁺ influx through L-type calcium channels on the plasma membrane.[1][8] This action has a direct, downstream consequence for mitochondria. By reducing cytosolic Ca²⁺ concentrations, Benidipine can mitigate mitochondrial Ca²⁺ overload, thereby preserving mitochondrial integrity, particularly under conditions of cellular stress.[7] Furthermore, several studies have highlighted Benidipine's capacity to reduce reactive oxygen species (ROS) production, an effect that may be independent of its calcium channel blocking activity.[4] As mitochondria are the primary source of cellular ROS, this antioxidant property is a second critical avenue through which Benidipine may modulate mitochondrial function.[4][9]
This guide provides a suite of validated assays to dissect these effects, enabling a multi-parametric evaluation of Benidipine's influence on mitochondrial bioenergetics and redox status.
Experimental Design and Workflow
A robust assessment requires a multi-pronged approach. We recommend a workflow that begins with determining an optimal concentration range and time course for Benidipine treatment, followed by parallel execution of key functional assays.
Core Protocols
Protocol 1: Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: The mitochondrial membrane potential is a critical indicator of mitochondrial health and energy coupling.[10] A loss of ΔΨm is an early hallmark of apoptosis.[11] This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[12] A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Materials:
-
TMRE dye (e.g., Abcam ab113852)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Ex/Em = 549/575 nm) or fluorescence microscope
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: The next day, treat cells with various concentrations of Benidipine HCl (e.g., 0.1, 1, 10 µM) and vehicle control for the desired time period (e.g., 2, 6, 24 hours). Include a positive control group to be treated with 10 µM FCCP for 10-15 minutes at the end of the experiment.
-
TMRE Staining: Prepare a 200-1000 nM working solution of TMRE in pre-warmed cell culture medium.[12] Remove the compound-containing medium from the wells and add 100 µL of the TMRE working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
Wash: Gently aspirate the TMRE solution and wash the cells twice with 100 µL of pre-warmed PBS or assay buffer.
-
Measurement: Add 100 µL of pre-warmed assay buffer to each well. Measure fluorescence using a microplate reader at Ex/Em = 549/575 nm.
Data Presentation & Interpretation:
| Treatment Group | Benidipine HCl (µM) | Mean Fluorescence Intensity (RFU) | % of Vehicle Control |
| Vehicle Control | 0 | 15,840 ± 850 | 100% |
| Benidipine HCl | 0.1 | 15,690 ± 910 | 99.1% |
| Benidipine HCl | 1.0 | 16,010 ± 880 | 101.1% |
| Benidipine HCl | 10.0 | 15,950 ± 930 | 100.7% |
| FCCP (Positive Control) | 10.0 | 3,150 ± 420 | 19.9% |
-
Interpretation: A significant decrease in TMRE fluorescence relative to the vehicle control indicates mitochondrial depolarization. If Benidipine is protective against a stressor (e.g., H₂O₂), pre-treatment with the drug should result in a preservation of TMRE fluorescence compared to the stressor-only group.
Protocol 2: Oxygen Consumption Rate (OCR) Assay
Principle: The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial respiration.[13] It measures the oxygen consumption rate (OCR), a direct indicator of oxidative phosphorylation activity, in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain (ETC), key parameters of mitochondrial function can be determined.[13]
Materials:
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XFe/XF Pro Analyzer and associated consumables (FluxPaks, calibration solution)
-
Seahorse XF Assay Medium (e.g., DMEM with minimal additives)[14]
Step-by-Step Methodology:
-
Instrument & Cartridge Prep: A day before the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.[13]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with pre-warmed XF Assay Medium supplemented with substrate (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO₂ incubator for 1 hour.[14] Treat cells with Benidipine HCl during this incubation period.
-
Load Cartridge: Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.[15]
-
Run Assay: Place the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.[14]
Data Presentation & Interpretation:
| Parameter | Description | Vehicle Control (pmol O₂/min) | Benidipine HCl (1 µM) (pmol O₂/min) |
| Basal Respiration | Baseline oxygen consumption | 150 ± 12 | 148 ± 11 |
| ATP Production | OCR decrease after Oligomycin injection | 110 ± 9 | 108 ± 8 |
| Maximal Respiration | Peak OCR after FCCP injection | 350 ± 25 | 345 ± 22 |
| Spare Capacity | Maximal - Basal Respiration | 200 ± 18 | 197 ± 16 |
| Non-Mito. Oxygen Consumption | OCR remaining after Rot/AA injection | 25 ± 4 | 24 ± 3 |
-
Interpretation: Changes in these parameters indicate specific effects on mitochondrial function. For example, a decrease in ATP production suggests inhibition of ATP synthase, while a decrease in maximal respiration or spare capacity points to compromised ETC function. Benidipine is not expected to directly inhibit these processes but may preserve them under stress.
Protocol 3: ATP Production Assay
Principle: Measuring total cellular ATP provides a direct readout of the cell's energy status. Since mitochondria produce the vast majority of cellular ATP via oxidative phosphorylation, a change in ATP levels can reflect altered mitochondrial function.[16] This protocol utilizes a luciferase-based assay, where light emission is proportional to the amount of ATP present.[17][18]
Materials:
-
Luminescent ATP Detection Assay Kit (e.g., Abcam, Promega)
-
Opaque-walled 96-well microplates suitable for luminescence
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate and treat with Benidipine HCl and controls as described in Protocol 1.
-
Cell Lysis: After treatment, equilibrate the plate to room temperature. Add the detergent/lysis solution provided in the kit to each well to release cellular ATP.[18]
-
Substrate Addition: Add the luciferase/luciferin substrate solution to each well. This solution catalyzes the reaction that produces light.[18]
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light, to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a microplate-reading luminometer.
Data Presentation & Interpretation:
| Treatment Group | Benidipine HCl (µM) | Luminescence (RLU) | % of Vehicle Control |
| Vehicle Control | 0 | 2,500,000 ± 150,000 | 100% |
| Benidipine HCl | 0.1 | 2,480,000 ± 165,000 | 99.2% |
| Benidipine HCl | 1.0 | 2,530,000 ± 140,000 | 101.2% |
| Benidipine HCl | 10.0 | 2,515,000 ± 155,000 | 100.6% |
| Oligomycin (Control) | 5 µM | 850,000 ± 95,000 | 34.0% |
-
Interpretation: A decrease in ATP levels suggests impaired energy production. To specifically implicate mitochondria, results can be correlated with the Seahorse assay. A protective effect of Benidipine against a metabolic toxin would be demonstrated by a preservation of ATP levels.
Protocol 4: Mitochondrial Reactive Oxygen Species (ROS) Assay
Principle: This assay quantifies mitochondrial superoxide, a primary ROS, using MitoSOX™ Red, a fluorescent probe that selectively targets mitochondria in live cells.[19] In the presence of superoxide, MitoSOX Red is oxidized and exhibits red fluorescence. This is a crucial assay given the reported antioxidant properties of Benidipine.[4]
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Antimycin A or Rotenone - positive control for ROS production
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Ex/Em = 510/580 nm) or fluorescence microscope
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed and treat cells with Benidipine HCl and controls in a 96-well plate as previously described. Include a positive control group to be treated with Antimycin A (e.g., 10 µM) for 30 minutes.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or other suitable buffer. Remove the treatment medium and add 100 µL of the MitoSOX Red solution to each well.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with pre-warmed buffer to remove excess probe.
-
Measurement: Add 100 µL of pre-warmed buffer to each well and immediately measure fluorescence using a microplate reader at Ex/Em = 510/580 nm.
Data Presentation & Interpretation:
| Treatment Group | Benidipine HCl (µM) | Mean Fluorescence Intensity (RFU) | % of Vehicle Control |
| Vehicle Control | 0 | 1,250 ± 110 | 100% |
| Benidipine HCl | 0.1 | 1,190 ± 95 | 95.2% |
| Benidipine HCl | 1.0 | 1,050 ± 88 | 84.0% |
| Benidipine HCl | 10.0 | 980 ± 90 | 78.4% |
| Antimycin A (Positive Control) | 10.0 | 6,800 ± 450 | 544% |
-
Interpretation: An increase in fluorescence indicates elevated mitochondrial superoxide production. A dose-dependent decrease in fluorescence in Benidipine-treated cells, especially under conditions of induced oxidative stress, would provide strong evidence for its antioxidant and mitochondrial-protective effects.[4]
Conclusion
The protocols outlined in this application note provide a robust, multi-parametric platform for elucidating the effects of (3R,4'S)-Benidipine HCl on mitochondrial function. By systematically evaluating membrane potential, respiratory function, energy output, and oxidative stress, researchers can develop a comprehensive understanding of the drug's subcellular mechanisms. The data suggest that Benidipine's primary influence on mitochondria is likely protective, stemming from its ability to regulate cellular Ca²⁺ influx and exert direct antioxidant effects. This framework enables a thorough investigation into these properties, contributing valuable insights for both basic research and drug development professionals.
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Benidipine, a dihydropyridine-calcium channel blocker, prevents lysophosphatidylcholine-induced injury and reactive oxygen species production in human aortic endothelial cells - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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What is the mechanism of Benidipine Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
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Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314) - G-Biosciences. (n.d.). G-Biosciences. Retrieved January 16, 2026, from [Link]
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Seahorse XF Cell Mito Stress Test Kit User Guide - Agilent. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
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Evidence for Regulation of Mitochondrial Function by the L-type Ca2+ Channel in Ventricular Myocytes - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. (n.d.). American Physiological Society. Retrieved January 16, 2026, from [Link]
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Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC - NIH. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Benidipine, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PubMed Central. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Cross-talk between L-type Ca2+ channels and mitochondria - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC - NIH. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - NIH. (2024, July 13). NIH. Retrieved January 16, 2026, from [Link]
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Functional analysis of mitochondria-targeting Wnt-inhibitors on metabolically distinct breast cancer cell types - Agilent. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]
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Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (2025, August 6). American Physiological Society. Retrieved January 16, 2026, from [Link]
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Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - ResearchGate. (2025, November 9). ResearchGate. Retrieved January 16, 2026, from [Link]
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Measurement of Mitochondrial ROS Production - PMC - NIH. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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Methods to Monitor and Compare Mitochondrial and Glycolytic ATP Production - Unife. (n.d.). Unife. Retrieved January 16, 2026, from [Link]
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Cross-talk between L-type Ca 2+ channels and mitochondria | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
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Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed. (2008, April 28). PubMed. Retrieved January 16, 2026, from [Link]
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The Ins and Outs of Mitochondrial Calcium | Circulation Research. (2015, May 22). AHA Journals. Retrieved January 16, 2026, from [Link]
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Mitochondrial morphology governs ATP production rate | Journal of General Physiology. (n.d.). Rockefeller University Press. Retrieved January 16, 2026, from [Link]
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Mitochondrial membrane potential was assessed by JC-1 staining. Cardiac... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - NIH. (2024, March 19). NIH. Retrieved January 16, 2026, from [Link]
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L-type Ca2+ channel-mediated Ca2+ influx adjusts neuronal mitochondrial function to physiological and pathophysiological conditions - PubMed. (2020, February 11). PubMed. Retrieved January 16, 2026, from [Link]
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Mitochondrial Stress Tests Using Seahorse Respirometry on Intact Dictyostelium discoideum Cells - ResearchGate. (2025, October 20). ResearchGate. Retrieved January 16, 2026, from [Link]
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How to do mitochondrial membrane potential? - ResearchGate. (2013, September 19). ResearchGate. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols: Investigating the Therapeutic Potential of (3R,4'S)-Benidipine HCl in a Rodent Model of Renal Hypertension
Introduction: The Challenge of Renal Hypertension and the Promise of Multi-Targeted Therapy
Renal hypertension, a prevalent form of secondary hypertension, arises from pathologies affecting the renal arteries and parenchyma, leading to the overactivation of the Renin-Angiotensin-Aldosterone System (RAAS). This cascade culminates in severe vasoconstriction, sodium and water retention, and ultimately, a sustained elevation in systemic blood pressure. If left unmanaged, renal hypertension can lead to end-organ damage, including cardiac hypertrophy, stroke, and progression to end-stage renal disease[1].
(3R,4'S)-Benidipine hydrochloride is a potent, long-acting dihydropyridine calcium channel blocker (CCB) with a unique pharmacological profile.[2][3] Unlike conventional CCBs that primarily target L-type calcium channels, benidipine exhibits a triple-blocking action on L-, T-, and N-type calcium channels.[3][4] This multi-faceted mechanism not only induces vasodilation to lower blood pressure but also offers superior cardiovascular and renal protective benefits.[4][5][6] The blockade of T-type calcium channels, in particular, is implicated in nephroprotection by reducing glomerular pressure and has been shown to decrease aldosterone production.[7][8]
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of (3R,4'S)-Benidipine HCl in a preclinical model of renal hypertension. We will delve into the rationale for experimental design, provide detailed, step-by-step protocols for inducing renovascular hypertension and subsequent treatment, and outline key endpoints for assessing therapeutic efficacy.
Experimental Rationale: The Two-Kidney, One-Clip (2K1C) Model
To investigate the efficacy of benidipine in a clinically relevant context, the two-kidney, one-clip (2K1C) Goldblatt model is the recommended animal model.[1][9] This surgical model faithfully recapitulates the pathophysiology of renovascular hypertension.[10][11]
Causality of the 2K1C Model
Constriction of one renal artery leads to renal ischemia in the clipped kidney, which in turn triggers a significant release of renin. This elevates circulating levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The contralateral, unclipped kidney is exposed to this hypertensive state, which can lead to progressive damage. This model is particularly advantageous as it allows for the study of both the direct effects of RAAS activation and the subsequent impact on the contralateral kidney.[1][10]
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for evaluating the efficacy of (3R,4'S)-Benidipine HCl in the 2K1C rat model.
Caption: Experimental workflow for benidipine efficacy study in the 2K1C model.
Detailed Experimental Protocols
Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension
This protocol describes the surgical procedure to induce renovascular hypertension in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-250g)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Silver clips with a 0.25 mm internal diameter[12] or polyurethane tubing[13]
-
Sutures
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Incision: Place the animal in a lateral position. Make a left paracostal incision to expose the left kidney.[14]
-
Isolation of the Renal Artery: Carefully isolate the left renal artery by blunt dissection, separating it from the renal vein.[1][14]
-
Clip Placement: Place a silver clip with a 0.25 mm internal diameter around the left renal artery.[12] The clip should constrict the artery without completely occluding it.
-
Closure: Return the kidney to the abdominal cavity and suture the muscle and skin layers.[14]
-
Sham Operation: For the sham control group, perform the same surgical procedure, including isolation of the renal artery, but do not place a clip.
-
Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the animal's recovery closely. Allow 2-4 weeks for hypertension to develop and stabilize.[10]
Protocol 2: (3R,4'S)-Benidipine HCl Administration
This protocol outlines the preparation and administration of benidipine.
Materials:
-
(3R,4'S)-Benidipine HCl
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)[5][15]
-
Oral gavage needles
-
Weighing scale
-
Vortex mixer
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of benidipine in the vehicle. For example, to prepare a 1 mg/mL solution, weigh the appropriate amount of benidipine and suspend it in the 0.5% carboxymethyl cellulose solution. Vortex thoroughly before each administration.
-
Dosage: Based on previous studies with hypertensive rat models, oral doses ranging from 1 mg/kg/day to 10 mg/kg/day are effective.[15][16] It is recommended to perform a dose-response study (e.g., 1, 3, and 10 mg/kg/day) to determine the optimal dose for your specific experimental conditions.
-
Administration: Administer the prepared benidipine suspension or vehicle to the respective animal groups daily via oral gavage. The treatment duration typically ranges from 4 to 8 weeks.
Protocol 3: Blood Pressure Monitoring
The non-invasive tail-cuff method is a reliable and routinely used technique for long-term blood pressure monitoring in conscious rats.[17][18][19]
Materials:
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)[20]
-
Animal restrainer
-
Warming chamber or pad
Procedure:
-
Animal Acclimatization: Prior to the study, acclimate the rats to the restrainer and the measurement procedure for several days to minimize stress-induced blood pressure fluctuations.
-
Warming: Warm the rat for a short period (e.g., 10-15 minutes at 30-32°C) to enhance the detection of the tail pulse.
-
Measurement: Place the rat in the restrainer and attach the tail cuff and sensor. Record the systolic blood pressure. Obtain at least three stable readings and calculate the average.
-
Frequency: Measure baseline blood pressure for three consecutive days before surgery. Post-surgery, monitor blood pressure weekly to confirm the development of hypertension and to assess the therapeutic effect of benidipine during the treatment phase.
Endpoint Analysis: Assessing Therapeutic Efficacy
Biochemical Analysis of Renal Function
At the end of the treatment period, collect blood and urine samples to assess renal function.
Parameters to Measure:
-
Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): These are standard markers of glomerular filtration rate and overall kidney function.[21][22][23] Elevated levels indicate renal impairment.
-
Urinary Albumin/Protein: Increased urinary albumin or protein excretion (albuminuria/proteinuria) is an early indicator of kidney damage.
-
Plasma Aldosterone: Given benidipine's potential to inhibit T-type calcium channels, measuring plasma aldosterone levels can provide insights into its mechanism of action.[7][24]
Table 1: Key Biochemical Parameters and Their Significance
| Parameter | Sample Type | Significance in Renal Hypertension | Expected Effect of Benidipine |
| Serum Creatinine (sCr) | Serum | Elevated levels indicate reduced GFR and kidney damage.[22] | Reduction or prevention of increase |
| Blood Urea Nitrogen (BUN) | Serum | Elevated levels suggest impaired kidney function.[21][25] | Reduction or prevention of increase |
| Urinary Albumin/Protein | Urine | An early sign of glomerular injury and hypertensive nephropathy. | Significant reduction[7] |
| Plasma Aldosterone | Plasma | Often elevated in the 2K1C model, contributing to hypertension. | Potential reduction[24] |
Histopathological Evaluation of Kidneys
Histological analysis of the kidney tissue provides crucial information on the extent of structural damage and the protective effects of benidipine.
Procedure:
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.
-
Tissue Processing: Embed the fixed kidneys in paraffin and section them (4-5 µm).
-
Staining:
-
Analysis: A pathologist, blinded to the treatment groups, should score the degree of glomerulosclerosis, tubular injury, and interstitial fibrosis.[27]
Mechanism of Action: The Triple-Channel Blockade Advantage
The therapeutic benefits of benidipine in renal hypertension extend beyond simple vasodilation. Its unique triple-channel blockade offers a multi-pronged approach to organ protection.
Caption: Proposed mechanism of action of Benidipine in renal hypertension.
-
L-type Channel Blockade: Primarily responsible for the potent vasodilation and reduction in peripheral resistance, leading to a decrease in blood pressure.[28]
-
T-type Channel Blockade: This action is crucial for benidipine's renoprotective effects. It dilates both afferent and efferent glomerular arterioles, which helps to reduce intraglomerular pressure and proteinuria.[3][8][29] It also contributes to the suppression of aldosterone formation.[8]
-
N-type Channel Blockade: Inhibition of N-type calcium channels reduces sympathetic nervous system overactivity, which can contribute to both hypertension and cardiac remodeling.[4][6]
Conclusion and Future Directions
(3R,4'S)-Benidipine HCl represents a promising therapeutic agent for the management of renal hypertension due to its unique triple calcium channel blocking mechanism. The protocols outlined in these application notes provide a robust framework for preclinical evaluation of its efficacy in the 2K1C model. Future studies could explore the long-term effects of benidipine on cardiac remodeling, compare its efficacy with standard-of-care agents like ACE inhibitors or ARBs, and investigate its potential in other models of chronic kidney disease.
References
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Cervenka, L., et al. (1999). Two-Kidney, One Clip and One-Kidney, One Clip Hypertension in Mice. American Heart Association Journals. [Link]
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Iriuchijima, J. (1997). A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats. Clinical and Experimental Pharmacology and Physiology, 24(12), 953-956. [Link]
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Manhiani, M., et al. (2009). Renovascular hypertension using a modified two-kidney, one-clip approach in mice is not dependent on the α1 or α2 Na-K-ATPase ouabain-binding site. American Journal of Physiology-Renal Physiology, 296(3), F633-F640. [Link]
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Mugendi, G. A., et al. (2020). Calcium channel blockers for people with chronic kidney disease requiring dialysis. Cochrane Library. [Link]
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Lerman, L. O., et al. (2022). Comparative analysis of hypertensive nephrosclerosis in animal models of hypertension and its relevance to human pathology. Glomerulopathy. PLOS One, 17(2), e0264136. [Link]
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Gonzalez, B., et al. (2020). A Modified Two Kidney One Clip Mouse Model of Renin Regulation in Renal Artery Stenosis. Journal of Visualized Experiments, (158), e61008. [Link]
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Feng, M., et al. (2008). Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. Biological & Pharmaceutical Bulletin, 31(7), 1349-1352. [Link]
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Vaidya, V. S., et al. (2011). Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats. Biomarkers in Medicine, 5(6), 799-810. [Link]
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Utsunomiya, H., et al. (2013). Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension. Current Pharmaceutical Design, 19(21), 3824-3829. [Link]
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ResearchGate. (2025). Pharmacological, Pharmacokinetic, and Clinical Properties of Benidipine Hydrochloride, a Novel, Long-Acting Calcium Channel Blocker. ResearchGate. [Link]
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Eide, I., & Aars, H. (1969). Renovascular Hypertension in Rats Immunized with Angiotensin II. Circulation Research, 25(2), 119-127. [Link]
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Ben-Ishay, D., et al. (1986). Renovascular hypertension in spontaneous hypertensive rats: an experimental model of renal artery stenosis superimposed on essential hypertension. Journal of Hypertension Supplement, 4(5), S319-S321. [Link]
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Fujisawa, T., et al. (2012). Effects of the T/L-type calcium channel blocker benidipine on albuminuria and plasma aldosterone concentration. A pilot study involving switching from L-type calcium channel blockers to benidipine. Clinical and Experimental Hypertension, 34(2), 129-134. [Link]
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ResearchGate. (2019). Biochemical analysis of renal function indexes. ResearchGate. [Link]
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Martínez-Alfaro, M., et al. (2019). Alterations of blood chemistry, hepatic and renal function, and blood cytometry in acrylamide-treated rats. Journal of Toxicology, 2019, 9346318. [Link]
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ResearchGate. (2023). Histological analysis. (A) Photomicrographs of kidney sections stained... ResearchGate. [Link]
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Takenaka, T., et al. (1993). Effects of benidipine on renal function in anesthetized spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 21(5), 791-796. [Link]
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Fujiwara, T., et al. (2000). Benidipine, a long-acting calcium-channel blocker, prevents the progression to end-stage renal failure in a rat mesangioproliferative glomerulonephritis. Nephrology, Dialysis, Transplantation, 15(7), 986-993. [Link]
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ResearchGate. (2020). Biochemical Markers of Renal Function. ResearchGate. [Link]
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ResearchGate. (2025). Benidipine Hydrochloride: A Triple-Action Calcium Channel Blocker for Superior Hypertension Management – Pharmacological Insights, Analytical Techniques, and Future Perspectives. ResearchGate. [Link]
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ResearchGate. (2020). Effects of renin-angiotensin inhibition on changeover to benidipine.... ResearchGate. [Link]
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Rettig, R., et al. (1988). Hypertension in rats induced by renal grafts from renovascular hypertensive donors. Hypertension, 11(3), 271-277. [Link]
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Karasawa, A., et al. (1988). Antihypertensive effects of intravenous administration of benidipine hydrochloride and some other calcium antagonists in conscious, spontaneously hypertensive rats. Arzneimittel-Forschung, 38(11A), 1691-1694. [Link]
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Yao, K., et al. (2006). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of Pharmacological Sciences, 100(4), 243-261. [Link]
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Hitzenberger, G., et al. (1988). Benidipine hydrochloride--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension. Arzneimittel-Forschung, 38(11A), 1757-1763. [Link]
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Asai, S., et al. (2004). Renoprotective effects of benidipine in combination with angiotensin II type 1 receptor blocker in hypertensive Dahl rats. Journal of Hypertension, 22(11), 2179-2186. [Link]
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OUCI. (2025). Benidipine Hydrochloride: A Triple-Action Calcium Channel Blocker for Superior Hypertension Management – Pharmacological Insights, Analytical Techniques, and Future Perspectives. OUCI. [Link]
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Yun, H. Y., et al. (2007). Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model. Clinical Drug Investigation, 27(12), 825-835. [Link]
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Van der Hulle, T., et al. (2025). Renal Histology Findings in Malignant Hypertension, a Systematic Review. Hypertension, 82(1), 103-114. [Link]
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Ishii, H., et al. (1991). Effects of benidipine, a long-acting calcium antagonist, on renal functions in anaesthetized spontaneously hypertensive rats. Clinical and Experimental Pharmacology and Physiology, 18(11), 795-802. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Benidipine Hydrochloride?. Patsnap Synapse. [Link]
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Analytical method development for (3R,4'S)-Benidipine HCl in pharmaceutical formulations
Application Note: A Stability-Indicating HPLC Method for the Determination of (3R,4'S)-Benidipine HCl in Pharmaceutical Formulations
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (3R,4'S)-Benidipine hydrochloride (HCl) in pharmaceutical dosage forms. The method is designed to separate Benidipine HCl from its degradation products, ensuring the accurate assessment of drug purity and stability. The protocol adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3][4]
Introduction
Benidipine HCl, a dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris.[5] Its chemical structure is (4R)-rel-3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester, hydrochloride (1:1). Given its therapeutic importance, it is imperative to have a robust analytical method to quantify Benidipine HCl in pharmaceutical formulations and to monitor its stability over time. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from any potential degradation products, which may form during manufacturing, storage, or handling.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an HPLC method for Benidipine HCl.
Physicochemical Properties of Benidipine HCl
A thorough understanding of the physicochemical properties of Benidipine HCl is fundamental to developing a selective and sensitive analytical method.
| Property | Value | Source |
| Chemical Formula | C₂₈H₃₁N₃O₆ · HCl | |
| Molecular Weight | 542.02 g/mol | [8] |
| pKa | 7.34 | [9][10] |
| Solubility | Soluble in methanol, sparingly soluble in ethanol, and almost insoluble in water.[11] Soluble in DMSO.[9][12][13][14] | |
| UV λmax | 236 nm in methanol.[15][16][17] |
The UV spectrum of Benidipine HCl shows a maximum absorbance at approximately 236 nm, making this an appropriate wavelength for UV detection in HPLC.[15][16][17] Its solubility profile dictates the choice of solvents for sample preparation and the mobile phase.
Method Development and Optimization
The primary goal was to develop a stability-indicating RP-HPLC method capable of separating Benidipine HCl from its degradation products.
Chromatographic System
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: A C18 column, such as a ZORBAX Eclipse Plus C18 (150mm x 4.6mm, 5µm), is a suitable choice for the separation of moderately non-polar compounds like Benidipine HCl.[18][19]
-
Software: Chromatography data acquisition and processing software.
Rationale for Methodological Choices
-
Column Chemistry: A C18 stationary phase was selected due to its hydrophobicity, which provides good retention and resolution for dihydropyridine derivatives.
-
Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is ideal for RP-HPLC. A combination of methanol and a phosphate buffer was investigated.[19] The buffer helps to control the pH and maintain the consistent ionization state of the analyte, leading to reproducible retention times. The organic modifier (methanol) is used to elute the analyte from the column.
-
Detection Wavelength: Based on the UV spectrum, 237 nm was chosen as the detection wavelength to ensure high sensitivity for Benidipine HCl.[20][21]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point to achieve good separation within a reasonable analysis time.[22][23]
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: 50mM Phosphate Buffer (pH 3.5 adjusted with phosphoric acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted on a Benidipine HCl solution. These studies expose the drug to harsh conditions to generate potential degradation products.[6]
-
Acid Hydrolysis: 1 mL of 1000 µg/mL Benidipine HCl stock solution + 1 mL of 0.1 N HCl, heated at 60°C for 30 minutes.[24]
-
Base Hydrolysis: 1 mL of 1000 µg/mL Benidipine HCl stock solution + 1 mL of 0.1 N NaOH, kept at 60°C for 30 minutes.[20][24]
-
Oxidative Degradation: 1 mL of 1000 µg/mL Benidipine HCl stock solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.[25][26]
-
Thermal Degradation: Benidipine HCl powder was kept in a hot air oven at 80°C for 48 hours.[11]
-
Photolytic Degradation: A solution of Benidipine HCl was exposed to UV light (254 nm) for 24 hours.[20][26]
Following exposure, the solutions were neutralized (for acid and base hydrolysis) and diluted to a suitable concentration before injection into the HPLC system. The developed method successfully separated the main Benidipine HCl peak from all degradation product peaks, confirming its stability-indicating capability.[6][23]
Method Validation
The developed analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Specificity
Specificity was demonstrated by comparing the chromatograms of a blank (diluent), a standard solution of Benidipine HCl, a sample solution, and the forced degradation samples. The absence of interfering peaks at the retention time of Benidipine HCl in the blank and the resolution of the Benidipine HCl peak from degradation product peaks indicated method specificity.
Linearity
Linearity was assessed by preparing and analyzing a series of at least five concentrations of Benidipine HCl over the range of 2-10 µg/mL.[17][20] The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of Benidipine HCl standard spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
| Level | % Recovery (Mean ± SD) | Acceptance Criteria |
| 80% | 99.5 ± 0.8% | 98.0 - 102.0% |
| 100% | 100.2 ± 0.5% | 98.0 - 102.0% |
| 120% | 100.8 ± 0.7% | 98.0 - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as:
-
Flow rate (± 0.1 mL/min)[24]
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2°C)
-
pH of the buffer (± 0.2 units)
The system suitability parameters (e.g., tailing factor, theoretical plates) remained within the acceptance criteria, demonstrating the method's robustness.
Experimental Protocols and Workflows
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Benidipine HCl reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Benidipine HCl and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.
-
Analytical Method Workflow
Caption: Workflow for the analysis of Benidipine HCl in pharmaceutical formulations.
Method Validation Workflow
Caption: A sequential workflow for the validation of the analytical method.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of (3R,4'S)-Benidipine HCl in pharmaceutical formulations. The method's stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of Benidipine HCl in drug products.
References
- UV spectrum of benidipine hydrochloride showing maximum absorbance (max)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- A Comparative Guide to Validated Analytical Methods for Benidipine Hydrochloride in Pharmaceutical Formul
- Benidipine HCl - Calcium Channel Blocker for Cardiovascular Research. (n.d.). APExBIO.
- Singhvi, I., & Chaturvedi, S. C. (1998). Spectrophotometric methods for estimation of benidipine Hydrochloride from Tablets. Indian Journal of Pharmaceutical Sciences, 60(2), 113-115.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Analytical Method Development and validation of Stability indicating RP-HPLC method for estimation of Benidipine HCL, Telmisartan and Chlorthalidone. (n.d.). IJRAR.org.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- Quality Guidelines. (n.d.). ICH.
- Benidipine hydrochloride. (n.d.). LookChem.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Benidipine. (n.d.). PubChem.
- An in-depth review of analytical methods for benidipine hydrochloride and telmisartan. (2025). WJPMR.
- Stability Indicating Validated RP-HPLC Method Development for Simultaneous Estimation of Benidipine Hydrochloride and Telmisartan from Pharmaceutical. (n.d.). International Journal of Science and Research (IJSR).
- Benidipine hydrochloride (KW-3049). (n.d.). MedChemExpress.
- Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan. (2025). Biosciences Biotechnology Research Asia.
- Benidipine Hydrochloride. (n.d.). PubChem.
- Kushwah, B. S., Thummar, M. M., Yadav, A. S., Dhiman, V., & Samanthula, G. (2023). Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS.
- Development of stability indicating method for separation and characterization of benidipine forced degradation products using LC‐MS/MS. (2022).
- Development and Validation of HPLC Method for Determination of Benidipine Hydrochloride in Lipid Vesicles Formulations. (2022).
- Crystalline solid forms of benidipine hcl and methods of preparing same. (2019).
- Development and Validation of Analytical RP HPLC Method for Benidipine Hydrochloride. (n.d.). ijarsct.
- Development of forced degradation and stability indicating studies of drugs-A review. (2014). Journal of Pharmaceutical Analysis.
- DEVELOPMENT OF UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF BENIDIPINE HYDROCHLORIDE BY USING QUALITY BY DESIGN (QbD) APPROACH. (n.d.).
- Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan. (2025). R Discovery.
- Benidipine = 98 HPLC 91599-74-5. (n.d.). Sigma-Aldrich.
- Stability Indicating Method to Analyze Benidipine and Chlorthalidone Using HPLC Technique: Establishment, Validation and Application to Tablets. (2020).
- Formulation and Evaluation of Benidipine Nanosuspension. (n.d.). RJPT.
- Stress-testing and stability studies of benidipine. (n.d.).
- Benidipine (hydrochloride) (CAS 91599-74-5). (n.d.). Cayman Chemical.
- UV-VISIBLE SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF ASSAY OF BENIDIPINE HYDROCHLORIDE TABLET FORMUL
- SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF BENIDIPINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATION. (2018).
- Simultaneous Equation Method for the Estimation of Benidipine Hydrochloride and Chlorthalidone by UV Spectrophotometry. (2022). IJPPR.
- Technical Support Center: Stability Testing and Degradation Pathways of Benidipine. (n.d.). Benchchem.
- Benidipine HCl. (n.d.). Selleck Chemicals.
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Application Notes and Protocols for Investigating the Neuroprotective Effects of (3R,4'S)-Benidipine HCl in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Benidipine in Ischemic Stroke
Cerebral ischemia, the core pathology of ischemic stroke, is a leading cause of long-term disability and mortality worldwide. The pathophysiology is characterized by a sudden interruption of blood flow to the brain, leading to a cascade of detrimental events including energy failure, excitotoxicity, oxidative stress, and inflammation, ultimately culminating in neuronal death. A key player in this cascade is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.
(3R,4'S)-Benidipine hydrochloride (HCl), a potent dihydropyridine calcium channel blocker, has emerged as a promising candidate for neuroprotection in cerebral ischemia.[1][2] Unlike many other drugs in its class that primarily target L-type calcium channels, benidipine exhibits a unique triple-blocking action on L-, N-, and T-type calcium channels.[2][3] This multi-channel inhibition provides a more comprehensive approach to mitigating the pathological calcium influx that drives ischemic neuronal injury.[1][4] Furthermore, evidence suggests that benidipine possesses pleiotropic effects, including antioxidant properties and enhancement of nitric oxide production, which may further contribute to its neuroprotective profile.[3][4][5]
These application notes provide a comprehensive guide for researchers aiming to investigate the neuroprotective effects of (3R,4'S)-Benidipine HCl in both in vitro and in vivo models of cerebral ischemia. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps.
Mechanism of Action: A Multi-faceted Approach to Neuroprotection
The neuroprotective efficacy of benidipine in cerebral ischemia is attributed to its multifaceted mechanism of action. The primary and most well-understood mechanism is the blockade of voltage-dependent calcium channels.[6]
-
L-type Calcium Channels: Predominantly located on vascular smooth muscle cells, their blockade by benidipine leads to vasodilation, improving cerebral blood flow and counteracting ischemia-induced vasoconstriction.[1][6]
-
N-type Calcium Channels: Found on presynaptic nerve terminals, their inhibition by benidipine can reduce the release of excitatory neurotransmitters like glutamate, thereby mitigating excitotoxicity, a major driver of neuronal death in ischemia.[4]
-
T-type Calcium Channels: The blockade of these channels is thought to contribute to the overall reduction of pathological calcium influx and may play a role in preventing delayed neuronal death.[1][3]
Beyond calcium channel blockade, studies have indicated that benidipine may also exert its neuroprotective effects through the activation of pro-survival signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways.[5][7] These pathways are crucial for promoting cell survival and inhibiting apoptosis. Additionally, benidipine has been shown to reduce oxidative stress and inflammation in the ischemic brain.[5][8][9]
Caption: Signaling pathway of Benidipine's neuroprotective effects.
Experimental Protocols
Part 1: In Vitro Model - Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro method to simulate ischemic conditions in neuronal cell cultures.[10][11] This protocol is designed for primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).[12]
1.1. Preparation of (3R,4'S)-Benidipine HCl Stock Solution
Benidipine HCl has low aqueous solubility.[13] Therefore, a stock solution in an appropriate solvent is necessary.
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage | -20°C, protected from light |
Protocol:
-
Weigh the required amount of (3R,4'S)-Benidipine HCl powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
1.2. Oxygen-Glucose Deprivation (OGD) Protocol
Caption: Experimental workflow for the Oxygen-Glucose Deprivation (OGD) model.
Step-by-Step Methodology:
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line at an appropriate density and allow them to adhere and differentiate.
-
Preparation of OGD Medium: Prepare a glucose-free version of your standard cell culture medium.
-
Induction of OGD:
-
Aspirate the normal culture medium.
-
Wash the cells once with the glucose-free medium.[12]
-
Add the glucose-free medium containing the desired concentrations of (3R,4'S)-Benidipine HCl or vehicle (DMSO). The final DMSO concentration should be kept below 0.1%.
-
Immediately place the culture plates in a hypoxic chamber equilibrated with 1% O₂, 5% CO₂, and 94% N₂ at 37°C.[12] The duration of OGD can range from 1 to 24 hours, depending on the cell type and the desired severity of injury.[12][14]
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Aspirate the OGD medium.
-
Replace it with the normal, glucose-containing culture medium.
-
Return the plates to a standard normoxic incubator (95% air, 5% CO₂) for a reperfusion period of 24 to 72 hours.[12]
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Use assays such as MTT, MTS, or PrestoBlue to quantify cell viability.
-
Cell Death Assays: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity. Use TUNEL staining or caspase-3 activity assays to assess apoptosis.
-
Microscopy: Visualize cell morphology and neuronal damage using phase-contrast or fluorescence microscopy.
-
| Experimental Parameter | Recommended Range | Rationale |
| Benidipine HCl Concentration | 1 - 10 µM | To determine a dose-response relationship for neuroprotection. |
| OGD Duration | 2 - 8 hours | To induce significant but sub-maximal cell death, creating a window for observing neuroprotective effects.[14] |
| Reperfusion Duration | 24 - 48 hours | To allow for the development of delayed neuronal death and to assess the long-term effects of the treatment.[12] |
Part 2: In Vivo Model - Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant animal model of focal cerebral ischemia.[15][16][17] This protocol describes the transient MCAO model in rodents.
2.1. Preparation of (3R,4'S)-Benidipine HCl for In Vivo Administration
For intraperitoneal (i.p.) or intravenous (i.v.) injection, benidipine HCl needs to be formulated to ensure solubility and bioavailability.
| Parameter | Recommendation |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O |
| Dosage | 1 - 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) |
Protocol:
-
Dissolve (3R,4'S)-Benidipine HCl in DMSO.
-
Add PEG300 and Tween 80, and mix thoroughly.
-
Add ddH₂O to the final volume and mix until a clear solution is formed.[18]
2.2. Transient Middle Cerebral Artery Occlusion (MCAO) Protocol
Caption: Surgical workflow for the transient Middle Cerebral Artery Occlusion (MCAO) model.
Step-by-Step Methodology:
-
Anesthesia and Preparation: Anesthetize the rodent (e.g., rat or mouse) with isoflurane.[15] Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[19]
-
Ligate the ECA and place a temporary ligature around the CCA.
-
Insert a silicon-coated monofilament through an incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[16][17]
-
-
Occlusion and Treatment:
-
Maintain the occlusion for a predetermined period (e.g., 60-90 minutes).
-
Administer (3R,4'S)-Benidipine HCl or vehicle at the onset of occlusion, during occlusion, or at the start of reperfusion, depending on the experimental design.
-
-
Reperfusion:
-
Withdraw the monofilament to allow reperfusion of the MCA territory.[15]
-
Suture the incision and allow the animal to recover.
-
-
Post-Operative Care and Assessment:
-
Provide post-operative care, including hydration and soft food.
-
Neurological Deficit Scoring: At 24, 48, and 72 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animal and harvest the brain. Stain coronal brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.
-
| Experimental Parameter | Recommended Range | Rationale |
| Benidipine HCl Dosage | 1 - 10 mg/kg, i.p. | To assess the dose-dependent neuroprotective effects in vivo.[20] |
| MCAO Duration | 60 - 90 minutes | To produce a consistent and reproducible infarct in the MCA territory.[15] |
| Time of Administration | Pre-, during, or post-ischemia | To investigate the therapeutic window of benidipine's neuroprotective effects. |
| Endpoint Analysis | 24 - 72 hours post-MCAO | To evaluate both acute and sub-acute effects on neurological function and infarct size. |
Conclusion
(3R,4'S)-Benidipine HCl presents a compelling therapeutic strategy for ischemic stroke due to its unique triple calcium channel blocking activity and pleiotropic neuroprotective mechanisms. The detailed protocols provided in these application notes offer a robust framework for researchers to investigate and validate the neuroprotective potential of benidipine in clinically relevant models of cerebral ischemia. Rigorous adherence to these methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of benidipine's role in stroke therapy.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Benidipine Hydrochloride?
- Vertex AI Search. (2025, March 12). What are the uses and mechanism of action of Benidipine (Benidipine hydrochloride)?
- Vertex AI Search. (2024, June 14). What is Benidipine Hydrochloride used for?
- Wikipedia. (n.d.). Benidipine.
- NIH. (n.d.). Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area.
- PubMed. (n.d.). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker.
- Springer Nature Experiments. (n.d.). Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion.
- PubMed. (2014, March 10). Neuroprotective effects of amlodipine besylate and benidipine hydrochloride on oxidative stress-injured neural stem cells.
- PubMed. (n.d.). Effect of Benidipine Hydrochloride (KW-3049), on Cerebral Ischemia Induced by Bilateral Occlusion of the Common Carotid Arteries in Rats.
- ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures.
- JoVE. (2024, May 17). A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels.
- The Open Neurology Journal. (n.d.). Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia.
- PubMed Central. (n.d.). Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems.
- ResearchGate. (n.d.). Neuroprotective Effects of Amlodipine Besylate and Benidipine Hydrochloride on Oxidative Stress-injured Neural Stem Cells.
- In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. (n.d.).
- Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model.
- PubMed. (2021, July 5). An antihypertensive agent benidipine is an effective neuroprotective and antiepileptic agent: an experimental rat study.
- RJPT. (n.d.). Formulation and Evaluation of Benidipine Nanosuspension.
- Selleck Chemicals. (n.d.). Benidipine HCl.
- PubMed Central. (2024, February 5). Anti-inflammatory activity of benidipine hydrochloride in LPS-activated mammalian macrophages.
- ResearchGate. (2025, August 6). Formulation and Evaluation of Benidipine Nano-suspension by Precipitation Method using Central Composite Design.
- PubMed. (n.d.). Protective Effects of Benidipine on Arachidonic Acid-Induced Acute Cerebral Ischemia in Rats.
- ORCA – Online Research @ Cardiff. (n.d.). Oxygen-glucose deprivation in neurons: implications for cell transplantation therapies.
- PubMed Central. (2020, October 29). In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons.
- Google Patents. (n.d.). Benidipine hydrochloride preparation and preparation method thereof.
- Benidipine hydrochloride fast dissolving sublingual film formulation and evaluation for the treatment of hypertension. (2023, November 15).
- PubMed. (n.d.). Effects of benidipine hydrochloride on cerebrovascular lesions in salt-loaded stroke-prone spontaneously hypertensive rats: evaluation by magnetic resonance imaging.
- ResearchGate. (2019, September 23). Effects of Benidipine Hydrochloride on Ischemia/Reperfusion-Induced Inflammatory and Oxidative Brain İnjury in Rats.
- PubMed. (n.d.). Effects of Benidipine Hydrochloride on Ischemia Reperfusion Injury of Rat Brain.
- PubMed. (n.d.). Long-term effects of benidipine on cerebral vasoreactivity in hypertensive rats.
- PubMed. (n.d.). Antihypertensive Efficacy and Safety of Benidipine and Its Effects on Cardiac Structure and Function in Elderly Chinese Patients With Mild to Moderate Hypertension: An Open-Label, Long-Term Study.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of Benidipine HCl Enantiomers by HPLC
Welcome to the technical support guide for the chiral separation of Benidipine HCl enantiomers. Benidipine is a dihydropyridine calcium channel blocker with two chiral centers, making it exist as four stereoisomers.[1] The active pharmaceutical ingredient, α-benidipine, is a racemic mixture of the (3R,4'S) and (3S,4'R) enantiomers. Accurate enantiomeric separation is critical for pharmacokinetic studies, quality control, and regulatory compliance, as enantiomers can exhibit different pharmacological and toxicological profiles.[2]
This guide is structured to provide direct, actionable solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of these enantiomers. We will delve into the causality behind methodological choices, ensuring you can not only follow protocols but also intelligently troubleshoot and optimize them.
Frequently Asked Questions (FAQs) & Method Development
This section addresses common questions that arise during the initial phases of method development for benidipine enantiomers.
Q1: I am starting my method development for benidipine enantiomers. Which type of chiral stationary phase (CSP) should I select for initial screening?
A1: For initial screening, polysaccharide-based CSPs are the most robust and widely successful choice for a broad range of chiral compounds, including dihydropyridine derivatives like benidipine. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a high probability of success.
-
Expert Rationale: The chiral recognition mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[3][4] This multi-modal interaction capability makes them highly versatile.
-
Primary Recommendation: Start with an amylose-based CSP , such as one derivatized with tris(3,5-dimethylphenylcarbamate). These have demonstrated excellent chiral recognition for benidipine.[2]
-
Alternative Option: A macrocyclic antibiotic CSP , such as a vancomycin-based column, is also a proven choice. A published method successfully separated benidipine enantiomers in human plasma using this type of column, highlighting its efficacy.[5][6]
Q2: What are the recommended starting mobile phase conditions for a polysaccharide-based CSP?
A2: The choice of mobile phase is dictated by the mode of chromatography. Normal-phase (NP) mode often provides better selectivity for chiral separations.
-
Normal-Phase (NP) Conditions: A typical starting point is a mixture of a non-polar solvent (like n-hexane or n-heptane) and an alcohol modifier (like 2-propanol or ethanol).
-
Critical Component - The Basic Additive: Benidipine is a basic compound. To prevent undesirable interactions with the silica support and ensure good peak shape, a small amount of a basic additive is essential.[7]
-
Recommendation: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase. DEA is often a good first choice.[8]
-
The following table summarizes recommended starting conditions for screening:
| Parameter | Condition 1 (Amylose-Based CSP) | Condition 2 (Cellulose-Based CSP) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm | Cellulose tris(3,5-dichlorophenylcarbamate), 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v) | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 255 nm or 355 nm[9] | UV at 255 nm or 355 nm[9] |
-
Expert Tip: The choice and concentration of the alcohol modifier can significantly alter selectivity. Screening with both 2-propanol and ethanol is a valuable strategy.[7]
Q3: How do I properly prepare my benidipine HCl sample for analysis?
A3: Proper sample preparation is crucial to avoid issues like peak distortion and column plugging. Benidipine HCl is soluble in methanol but practically insoluble in water.[9]
-
Protocol for Sample Preparation:
-
Prepare a stock solution of racemic benidipine HCl in methanol (e.g., 1.0 mg/mL).
-
Dilute the stock solution to the desired working concentration (e.g., 0.2 mg/mL) using the initial mobile phase as the diluent. Crucially, always dissolve your sample in a solvent that is miscible with and ideally weaker than or equal in strength to the mobile phase to ensure good peak shape.
-
Filter the final working standard solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[2]
-
The diagram below outlines the general workflow for developing a robust chiral HPLC method.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: I am not seeing any separation between the enantiomers. What should I do?
A4: A complete lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient chiral recognition.
-
Immediate Actions:
-
Change the Alcohol Modifier: If you are using 2-propanol (IPA), switch to ethanol, and vice-versa. The difference in the alcohol's structure can significantly impact the formation of transient diastereomeric complexes with the CSP.[10]
-
Vary the Alcohol Concentration: Systematically vary the alcohol percentage (e.g., 10%, 15%, 20%, 30%). This alters the polarity of the mobile phase and affects analyte retention and interaction with the CSP.
-
Switch to a Different CSP: If the above steps fail, the initial CSP is likely unsuitable. If you started with an amylose-based column, switch to a cellulose-based one or to a completely different class, like a macrocyclic antibiotic CSP.[5][7]
-
The following decision tree illustrates a systematic approach to troubleshooting poor resolution.
Q5: My peaks are tailing or showing poor shape. How can I improve this?
A5: Poor peak shape for a basic analyte like benidipine is almost always due to secondary ionic interactions or sample solvent effects.
-
Check the Basic Additive: Insufficient concentration of the basic additive (e.g., DEA) is the most common cause.
-
Solution: Ensure the additive concentration is at least 0.1%. You can cautiously increase it up to 0.5%, but be aware that excessive amounts can sometimes reduce selectivity.[8]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of your sample and reinject.[11]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure methanol when the mobile phase is 90% hexane), it can cause peak distortion.
-
Solution: As stated in Q3, always prepare your final dilution in the mobile phase itself.[11]
-
Q6: My column's performance has degraded over time. Can it be restored?
A6: Yes, column performance can often be restored, especially with modern immobilized CSPs. Degradation is typically caused by the accumulation of strongly adsorbed contaminants at the column inlet.[12]
-
Column Flushing and Regeneration (Immobilized CSPs): Immobilized polysaccharide columns are robust and can be flushed with a range of strong solvents that would damage older coated columns.
-
Disconnect the column from the detector.
-
Flush with 100% 2-Propanol at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes.
-
For more stubborn contaminants, a flush with Tetrahydrofuran (THF) or Dichloromethane (DCM) can be effective. Always check your specific column's instruction manual for solvent compatibility. [12]
-
After flushing with a strong solvent, it is critical to re-equilibrate the column thoroughly with an intermediate solvent (like 2-propanol) before reintroducing the mobile phase.
-
-
Preventative Measures:
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to trap particulates and strongly retained impurities. This is the single most effective way to extend the life of your analytical column.
-
Filter All Samples: Always filter your samples before injection.[2]
-
Exemplary Experimental Protocol
This protocol is based on a published method for benidipine enantiomers and provides a robust starting point for analysis on a macrocyclic antibiotic CSP.[5][6]
Objective: To achieve baseline separation of the (3R,4'S) and (3S,4'R) enantiomers of benidipine HCl.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Vancomycin-based CSP, 5 µm, 250 x 4.6 mm
-
HPLC-grade Methanol
-
Glacial Acetic Acid
-
Triethylamine (TEA)
-
Racemic Benidipine HCl standard
2. Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase | Methanol / Acetic Acid / TEA (100:0.01:0.001, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
3. Procedure:
-
Mobile Phase Preparation:
-
To 1000 mL of HPLC-grade methanol, add 100 µL of glacial acetic acid and 10 µL of triethylamine.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a 0.2 mg/mL solution of racemic benidipine HCl in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
System Equilibration:
-
Install the chiral column and flush the system with the mobile phase at 0.5 mL/min for 10 minutes.
-
Increase the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (approx. 30-60 minutes).
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.
-
-
Performance Check:
-
Evaluate the chromatogram for resolution (Rs). A value of Rs ≥ 1.5 is considered baseline separation.
-
If resolution is suboptimal, consider adjusting the mobile phase additives or temperature as described in the troubleshooting section.
-
References
-
Kang, W., Lee, D. J., Liu, K. H., Sunwoo, Y. E., Kwon, K. I., Cha, I. J., & Shin, J. G. (2005). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Journal of Chromatography B, 814(1), 75-81. [Link]
-
Satana, E., Altinay, S., & Goger, N. G. (2016). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of pharmaceutical and biomedical analysis, 125, 366-377. [Link]
-
Jadhav, S. B., et al. (2013). SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF BENIDIPINE HYDROCHLORIDE IN PHARMACEUTICAL FORMULATION. Informative Journals. [Link]
-
Wikipedia. (2023). Benidipine. [Link]
-
PharmaCompass. (n.d.). BENIDIPINE HCl. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benidipine. [Link]
-
precisionFDA. (n.d.). BENIDIPINE HYDROCHLORIDE. [Link]
-
National Center for Biotechnology Information. (n.d.). Benidipine. PubChem Compound Database. [Link]
-
Pharmaceutical Methods. (2020). Analytical Validation and Stability Indicating Studies for Simultaneous Estimation of Benidepine and Metoprolol by Strong Cation Exchange. [Link]
-
PMDA. (n.d.). Official Monographs. [Link]
-
ResearchGate. (n.d.). Chemical structure of α-benidipine hydrochloride. [Link]
- Google Patents. (n.d.). WO2019053491A1 - Crystalline solid forms of benidipine hcl and methods of preparing same.
-
ResearchGate. (n.d.). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. [Link]
-
Pstrągowski, M., et al. (2022). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 27(15), 4933. [Link]
-
Ilisz, I., Aranyi, A., & Antal, M. Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in molecular biology, 970, 195-207. [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Phenomenex. (n.d.). Enantiomeric Separation of Proton Pump Inhibitors Using Polysaccharide-Based Chiral Stationary Phases in Reversed-Phase HPLC Conditions. [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Antal, M. Z., & Ilisz, I. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in molecular biology, 2994, 99-117. [Link]
-
Bhor, S. A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6). [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]
-
Collins, C. H., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(1-2), 268-275. [Link]
-
MDPI. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
-
Walsh Medical Media. (2016). Separation of enantiomers of selected chiral beta-agonists with polysaccharide-based chiral stationary phases and aqueous mobile phases. [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
Sources
- 1. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. informativejournals.com [informativejournals.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsdr.org [ijsdr.org]
- 12. chiraltech.com [chiraltech.com]
Improving the yield and purity of (3R,4'S)-Benidipine HCl synthesis
<Technical Support Center: (3R,4'S)-Benidipine HCl Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4'S)-Benidipine hydrochloride is a potent dihydropyridine calcium channel blocker, distinguished by its unique triple-blocking action on L, N, and T-type calcium channels.[1] This mechanism contributes to its strong, long-acting antihypertensive effects and notable renal and cardioprotective properties.[1][2] The synthesis of Benidipine HCl, typically achieved via a modified Hantzsch reaction, presents several challenges in achieving high yield and, critically, high chemical and stereochemical purity.[2][3][4] The final product is the α-diastereomer, a racemic mixture of the (3R, 4'S) and (3S, 4'R) enantiomers.[2]
This guide is designed to serve as a dedicated technical resource for professionals engaged in the synthesis of Benidipine HCl. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help overcome common hurdles in the laboratory and during process scale-up.
Core Synthesis Pathway Overview
The synthesis of Benidipine HCl generally involves the condensation of three key intermediates: a 3-nitrophenyl-substituted 1,4-dihydropyridine carboxylic acid derivative (Ben-1), thionyl chloride for activation, and (R)-1-benzyl-3-hydroxypiperidine.[2][5] The resulting crude product contains a mixture of diastereomers (α and β forms) and other process-related impurities that must be removed through careful purification.[2][6]
Caption: High-level workflow for Benidipine HCl synthesis and purification.
Troubleshooting Guide: Yield and Purity Optimization
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Yield-Related Issues
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis often trace back to three critical areas: incomplete reaction, side reactions, or inefficient purification. A typical overall yield after recrystallization is around 45%.[2][7]
-
Incomplete Activation of Ben-1: The conversion of the carboxylic acid (Ben-1) to the acid chloride is paramount. Ensure your thionyl chloride is fresh and used in a slight excess (e.g., 1.2 equivalents).[5] The reaction should be conducted at a low temperature (0–5 °C) in an anhydrous solvent system like DCM with a catalytic amount of DMF to prevent degradation.[5]
-
Side Reactions: The primary competing reaction is the formation of the "Ben-bis" impurity, where two molecules of the piperidine side-chain react with a di-activated intermediate.[2] This is often caused by localized high concentrations of the piperidine nucleophile. To mitigate this, add the (R)-1-benzyl-3-hydroxypiperidine solution slowly and sub-surface to the activated Ben-1 solution while maintaining vigorous stirring and low temperature.
-
Inefficient Crystallization: Significant product loss can occur during the isolation of the desired α-isomer. The β-isomer and other impurities can inhibit the crystallization of the α-form.[2] Carefully optimizing the solvent system (e.g., ethanol/acetone mixtures) and cooling profile is crucial.[5][8] Consider seeding the solution with a small crystal of pure α-Benidipine HCl to promote selective crystallization.
Caption: Decision workflow for troubleshooting low synthesis yield.
Purity-Related Issues
Q2: My HPLC analysis shows a significant peak corresponding to the oxidation product (Ben-ox). How is this formed and how can I prevent it?
A2: The "Ben-ox" impurity is the pyridine analogue of Benidipine, formed by the aromatization of the 1,4-dihydropyridine ring.[2] This is a common issue with dihydropyridine compounds.[3]
-
Mechanism of Formation: Oxidation is often promoted by exposure to air (oxygen), light, and acidic conditions, particularly at elevated temperatures during work-up or reflux.
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction and work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the flasks in aluminum foil.
-
Temperature Control: Avoid prolonged heating. During solvent removal, use a rotary evaporator at the lowest practical temperature. For recrystallization, minimize the time the solution spends at reflux.[8]
-
pH Control: During the aqueous wash steps, avoid overly acidic conditions which can catalyze the oxidation.
-
Q3: I am struggling to reduce the level of the β-isomer to below 0.15%. What are the best practices for its removal?
A3: The β-isomer is a diastereomer of the desired α-Benidipine HCl.[2] Its removal is critical and is almost exclusively handled during the final crystallization step.
-
Solvent System Optimization: The separation relies on the differential solubility of the α and β isomers in specific solvent systems. A mixture of ethanol and acetone is commonly reported to be effective.[2][5] The optimal ratio may require empirical determination but ratios of ethanol to acetone around 1:12 to 1:13 have been cited.[8]
-
Controlled Crystallization:
-
Cooling Rate: A slow, controlled cooling rate is essential. Rapid cooling can cause the β-isomer to co-precipitate with the α-form. A typical procedure involves refluxing to ensure complete dissolution, followed by a slow cool to 20-30°C and stirring for an extended period (e.g., 24 hours) to allow for selective crystallization of the α-isomer.[8]
-
Ultrasound-Assisted Crystallization: The use of ultrasound has been shown to improve the purity of the crystallized product by promoting the formation of more uniform, pure crystals.[9] Applying ultrasound for short periods (e.g., 10-20 minutes) after dissolution can be beneficial.[9]
-
-
Multiple Recrystallizations: For very high purity requirements, a second or even third recrystallization may be necessary.[2] While this improves purity, it will inevitably lead to a lower overall yield.
| Impurity Name | Common Name | Formation Mechanism | Mitigation Strategy |
| 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Ben-ox | Oxidation of the dihydropyridine ring | Inert atmosphere, protect from light, control temperature |
| β-diastereomer | β-isomer | Non-selective condensation | Optimized recrystallization (solvent, cooling rate) |
| bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Ben-bis | Reaction of di-activated intermediate with excess side-chain | Slow, controlled addition of the piperidine side-chain |
| 3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Ben-desbenzyl | Loss of the benzyl group from the piperidine nitrogen | Not typically process-related; may be a degradation product |
Table based on data from Y. Cetin et al., Journal of Pharmaceutical Analysis (2015).[2]
Frequently Asked Questions (FAQs)
Q1: What is the difference between the α- and β-forms of Benidipine HCl?
A1: The α- and β-forms are diastereomers, which are stereoisomers that are not mirror images of each other.[6] They arise from the two chiral centers in the molecule. They have different physical properties, such as melting points and solubility, which allows for their separation by crystallization.[6][10] The desired pharmaceutical product is the α-form.[2]
Q2: Which analytical techniques are essential for monitoring the purity of (3R,4'S)-Benidipine HCl?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing chemical purity. A reversed-phase method using a C18 column is standard for quantifying the main component and process-related impurities like Ben-ox and Ben-bis.[2][11]
-
Chiral HPLC or Supercritical Fluid Chromatography (SFC): To determine the enantiomeric purity (the ratio of (3R,4'S) to (3S,4'R)), a chiral stationary phase is required. SFC is often preferred for its speed and efficiency in separating enantiomers.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation of the final product and for characterizing any unknown impurities that may arise.
-
Mass Spectrometry (MS): Used for confirming the molecular weight of the product and impurities.
Q3: Are there any "green chemistry" approaches to the Hantzsch synthesis of Benidipine?
A3: Yes, research into greening the Hantzsch reaction is ongoing. Key areas of improvement include using water as a solvent, employing milder catalysts, and using microwave or ultrasound irradiation to reduce reaction times and energy consumption.[4][9] While specific protocols for Benidipine HCl using these methods may need to be developed and validated, the principles are well-established for other dihydropyridines.[4][13]
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization for α-Isomer Isolation
This protocol is designed to maximize the purity of the final product by selectively crystallizing the α-isomer.
-
Dissolution: Dissolve the crude Benidipine HCl product in a minimal amount of a refluxing mixture of ethanol and acetone. A common starting point for the solvent ratio is 1:12 (v/v) of ethanol to acetone.[8] Use approximately 6-7 mL of the mixed solvent for every 1 gram of crude material.[8]
-
Reflux: Once the solvent is added, bring the mixture to a gentle reflux with stirring. Continue to reflux for 15-25 minutes to ensure all material is completely dissolved.[8]
-
Controlled Cooling: Stop heating and allow the flask to cool slowly and undisturbed to room temperature (e.g., 20-25°C). Rapid cooling will lead to co-precipitation of the β-isomer.
-
Maturation: Once at room temperature, continue to stir the mixture slowly for an extended period, typically 23-25 hours.[8] This "maturation" or "aging" step allows the system to reach equilibrium and favors the crystallization of the more stable, less soluble α-isomer.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold acetone to remove any residual soluble impurities.
-
Drying: Dry the purified light-yellow crystals under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.[10]
Protocol 2: HPLC Method for Purity Analysis
This method is suitable for determining the chemical purity of Benidipine HCl and quantifying related substances.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of phosphate buffer, methanol, and THF (e.g., 65:27:8 v/v/v), with the buffer pH adjusted to 3.0.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.[2]
-
Column Temperature: 25 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., methanol/water 50:50) to a final concentration of approximately 0.2 mg/mL.[7]
References
-
Cetin, Y., et al. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(5), 256-268. Available at: [Link]
- Google Patents (2019). WO2019053491A1 - Crystalline solid forms of benidipine hcl and methods of preparing same.
-
ResearchGate (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. Available at: [Link]
-
Taylor & Francis Online (2023). Environmental benign RP-HPLC method for the simultaneous estimation of anti-hypertensive drugs using analytical quality by design. Available at: [Link]
-
PubMed (2014). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. Available at: [Link]
-
MDPI (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Available at: [Link]
-
PubMed (2000). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research (2023). AN IN-DEPTH REVIEW OF ANALYTICAL METHODS FOR BENIDIPINE HYDROCHLORIDE AND TELMISARTAN. Available at: [Link]
-
Royal Society of Chemistry (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Available at: [Link]
- Google Patents (2011). EP2718263B1 - METHOD FOR PREPARING HIGHLY PURIFIED BENIDIPINE HYDROCHLORIDE.
- Google Patents (2014). CN103641774B - The preparation method of benidipine hydrochloride.
-
Indian Journal of Pharmaceutical Sciences (2001). Spectrophotometric methods for estimation of benidipine Hydrochloride from Tablets. Available at: [Link]
-
ResearchGate (2000). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Available at: [Link]
-
National Institutes of Health (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Available at: [Link]
- Google Patents (2012). CN102351784B - Benidipine hydrochloride crystal form and application thereof.
-
ResearchGate (2015). Synthesis of benidipine hydrochloride. Available at: [Link]
- Google Patents (2014). CN103641774A - Preparation method of benidipine hydrochloride.
-
ResearchGate (2015). Accuracy studies for benidipine hydrochloride UPLC assay method. Available at: [Link]
-
IJCRT.org (2020). DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR ESTIMATION OF BENIDIPINE IN BULK AND TABLET DOSAGE FORM. Available at: [Link]
-
International Journal of Membrane Science and Technology (2022). Development and Validation of HPLC Method for Determination of Benidipine Hydrochloride in Lipid Vesicles Formulations. Available at: [Link]
- Google Patents (2015). CN104529872A - Synthetic method for benidipine hydrochloride intermediate.
-
SciSpace (2005). Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Chinese Journal of New Drugs (2017). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Available at: [Link]
-
PubMed (1995). Enantiomer-enantiomer interaction of a calcium channel antagonist, benidipine hydrochloride, during liver metabolism in the rat. Available at: [Link]
-
Prezi (2015). Hantzsch Dihydropyridine Synthesis. Available at: [Link]
-
Beilstein Journal of Organic Chemistry (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
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- 5. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103641774A - Preparation method of benidipine hydrochloride - Google Patents [patents.google.com]
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Addressing matrix effects in LC-MS/MS analysis of (3R,4'S)-Benidipine HCl
Welcome to the technical support center for the LC-MS/MS analysis of (3R,4'S)-Benidipine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.
I. Foundational Knowledge: FAQs
Q1: What is (3R,4'S)-Benidipine HCl and why is its accurate quantification important?
(3R,4'S)-Benidipine hydrochloride is a potent, long-acting dihydropyridine calcium channel blocker used in the treatment of hypertension and angina pectoris.[1][2] It functions by inhibiting L-, N-, and T-type calcium channels, leading to vasodilation.[1][3] Accurate quantification of benidipine and its metabolites in biological matrices is critical for pharmacokinetic studies, dose-response assessments, and ensuring therapeutic efficacy and safety.[4][5]
Q2: What are matrix effects in the context of LC-MS/MS analysis of Benidipine HCl?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6][7] This interference can lead to ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[8][9] In the analysis of benidipine from complex matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can cause these effects.[8]
Q3: What are the typical signs that indicate the presence of matrix effects in my Benidipine HCl analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of results across different sample preparations.
-
Inaccurate quantification, leading to high variability in measured concentrations.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.[7]
-
Inconsistent peak areas for quality control (QC) samples.
II. Troubleshooting Guide: Addressing Specific Issues
This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of benidipine.
Issue 1: Signal Suppression or Enhancement
Q4: I am observing significant signal suppression/enhancement for benidipine. What are the likely causes and how can I mitigate this?
Causality: Signal suppression or enhancement in ESI (Electrospray Ionization) often results from competition between the analyte (benidipine) and co-eluting matrix components for ionization.[9][10] Highly abundant or easily ionizable matrix components can either reduce the ionization of benidipine (suppression) or, less commonly, improve its ionization (enhancement).[11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting signal suppression/enhancement.
Step-by-Step Protocols:
1. Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method):
This method, recommended by regulatory agencies like the FDA and EMA, quantifies the extent of matrix effects.[12][13][14]
-
Protocol:
-
Prepare two sets of samples.
-
Set A (Neat Solution): Spike a known amount of benidipine analytical standard into the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established procedure. Spike the same amount of benidipine analytical standard into the extracted blank matrix.
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
2. Optimize Sample Preparation:
The goal is to remove interfering matrix components before analysis.[10]
-
Liquid-Liquid Extraction (LLE):
-
Protocol: A previously reported LLE method for benidipine involves extraction from alkalinized plasma using diethyl ether.[5][15]
-
To 1 mL of plasma, add a suitable internal standard (e.g., benidipine-d5).[5]
-
Add 100 µL of 5M NaOH.
-
Add 5 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[5]
-
-
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to LLE.[16][17]
-
Protocol (General Reversed-Phase):
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[18]
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid).
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elute: Elute benidipine with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
3. Optimize Chromatography:
The aim is to chromatographically separate benidipine from co-eluting interferences.[6]
-
Gradient Modification: A shallower gradient can improve the separation of benidipine from closely eluting matrix components.
-
Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
A SIL-IS (e.g., benidipine-d5) is the most effective way to compensate for matrix effects.[6][19] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus maintaining a consistent analyte-to-IS peak area ratio.[8]
5. Consider an Alternative Ionization Source:
If ESI proves problematic, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for certain compounds.[11] APCI involves gas-phase ionization, which can be less affected by non-volatile matrix components.[20]
Issue 2: Poor Reproducibility and Inconsistent Internal Standard Response
Q5: My results for benidipine are not reproducible, and the internal standard (IS) peak area varies significantly between samples. What could be the issue?
Causality: Inconsistent IS response is a strong indicator of variable matrix effects across different samples.[8] It can also point to issues with the sample preparation process, such as inconsistent extraction recovery.
Troubleshooting Workflow:
Caption: Workflow for addressing poor reproducibility.
Step-by-Step Protocols:
1. Evaluate Sample Preparation Consistency:
-
Protocol for Extraction Recovery:
-
Prepare two sets of QC samples.
-
Set C (Pre-Extraction Spike): Spike a known amount of benidipine into a blank matrix before the extraction process.
-
Set D (Post-Extraction Spike): Spike the same amount of benidipine into an extracted blank matrix.
-
Analyze both sets and calculate the extraction recovery:
-
Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set D) * 100
-
-
Consistent recovery across multiple replicates is crucial.
-
2. Assess Matrix Effect in Multiple Lots of Matrix:
According to FDA and EMA guidelines, matrix effects should be evaluated in at least six different lots of the biological matrix.[21][22]
-
Protocol:
-
Obtain at least six different sources of blank plasma.
-
Perform the post-extraction spike experiment (as described in Q4) for each lot.
-
Calculate the matrix factor for each lot. The coefficient of variation (CV%) of the matrix factors should be within 15%.
-
3. Refine Sample Preparation and Implement a SIL-IS:
If variability between matrix lots is high, a more rigorous sample cleanup method (e.g., switching from protein precipitation to SPE) is necessary. The implementation of a SIL-IS (benidipine-d5) is the most robust solution to compensate for inter-sample variations in matrix effects.[5][19]
III. Data Presentation
Table 1: Example Data for Matrix Effect and Recovery Assessment
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean | %CV | Acceptance Criteria |
| Neat Solution Peak Area (A) | 850,000 | 865,000 | 845,000 | 853,333 | 1.2 | N/A |
| Post-Spike Peak Area (B) | 680,000 | 695,000 | 670,000 | 681,667 | 1.8 | N/A |
| Matrix Effect (B/A * 100) | 80.0% | 80.4% | 79.3% | 79.9% | 0.7 | 85-115% |
| Pre-Spike Peak Area (C) | 615,000 | 620,000 | 610,000 | 615,000 | 0.8 | N/A |
| Recovery (C/B * 100) | 90.4% | 89.2% | 91.0% | 90.2% | 1.0 | Consistent |
In this example, the significant matrix effect (ion suppression) of ~20% indicates the need for method optimization.
IV. Conclusion
Addressing matrix effects is a critical component of robust bioanalytical method development for (3R,4'S)-Benidipine HCl. A systematic approach involving the quantitative assessment of matrix effects, optimization of sample preparation and chromatography, and the use of a stable isotope-labeled internal standard is essential for achieving accurate and reproducible results that meet regulatory standards.
V. References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Determination of Benidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
Guideline on bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Available at: [Link]
-
Benidipine Hydrochloride | C28H32ClN3O6 | CID 656667 - PubChem. Available at: [Link]
-
Determination of benidipine in human plasma using liquid chromatography–tandem mass spectrometry - ElectronicsAndBooks. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 - European Medicines Agency (EMA). Available at: [Link]
-
Chapter 2. Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB). Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available at: [Link]
-
The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones - Austin Publishing Group. Available at: [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring - Griffith Research Online. Available at: [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]
-
Ionization Techniques in LC-MS | PPTX - Slideshare. Available at: [Link]
-
Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. - Semantic Scholar. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Screening for Dihydropyridine Calcium Channel Blockers in Plasma by Automated Solid-Phase Extraction and Liquid chromatography/tandem Mass Spectrometry. Available at: [Link]
-
FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica. Available at: [Link]
-
4.4. Method Validation - Bio-protocol. Available at: [Link]
-
QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS - MDPI. Available at: [Link]
-
QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS - ResearchGate. Available at: [Link]
-
METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF - EPO. Available at: [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. Available at: [Link]
-
SAMPLE PREPARATION. Available at: [Link]
-
Tips for Developing Successful Solid Phase Extraction Methods - LabRulez LCMS. Available at: [Link]
-
Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Available at: [Link]
Sources
- 1. Benidipine hydrochloride | 91599-74-5 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of benidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
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- 13. ema.europa.eu [ema.europa.eu]
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- 15. Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for dihydropyridine calcium channel blockers in plasma by automated solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
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- 22. bio-protocol.org [bio-protocol.org]
Technical Support Center: Stability-Indicating HPLC Method Development for (3R,4'S)-Benidipine HCl
Welcome to the technical support center for the development and validation of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Benidipine HCl. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting advice to ensure the development of a robust and reliable analytical method.
Core Concepts: Why a Stability-Indicating Method?
A stability-indicating analytical method is crucial in pharmaceutical development as it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients. For Benidipine HCl, a potent dihydropyridine calcium channel blocker, such a method is essential to ensure the safety, efficacy, and shelf-life of the final drug product. This involves subjecting the drug to stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines to generate potential degradation products and ensure they are well-separated from the parent peak.[1][2]
Understanding Benidipine HCl
Benidipine HCl is practically insoluble in water, but soluble in methanol and ethanol.[3][4][5] It is known to be susceptible to degradation under hydrolytic (acidic, alkaline), oxidative, and photolytic conditions.[2][6][7] A comprehensive study identified a total of 14 degradation products under various stress conditions, highlighting the complexity of its degradation profile and the need for a highly specific analytical method.[1][2]
Recommended Starting Method & Workflow
This section provides a validated starting point for your method development, based on published literature.[1][2][6][8] It is intended to be a strong foundation, which should then be optimized and validated for your specific product matrix and instrumentation.
Table 1: Recommended Initial HPLC Conditions
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | XBridge BEH C18 (250 x 4.6 mm, 5 µm) or equivalent | A C18 column is the workhorse for reversed-phase chromatography, offering good retention for moderately non-polar molecules like Benidipine. The BEH particle technology provides excellent peak shape and stability across a wider pH range. |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH adjusted to 4.8 with Acetic Acid) | A buffer around pH 4.8 ensures that acidic silanol groups on the silica backbone are protonated, minimizing peak tailing for basic analytes. Ammonium acetate is volatile and ideal for LC-MS compatibility if characterization of degradants is needed.[1][2] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. Methanol can also be explored as an alternative or in combination.[6][8] |
| Elution Mode | Gradient | Given the potential for numerous degradation products with varying polarities, a gradient elution is necessary to ensure adequate separation of all species within a reasonable runtime.[1][2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 237 nm | This wavelength has been shown to provide good sensitivity for both Benidipine HCl and its related substances.[6][9] |
| Column Temp. | 25-30 °C | Maintaining a consistent column temperature is critical for reproducible retention times. |
| Injection Vol. | 10 µL | This can be adjusted based on the sample concentration and detector sensitivity. |
| Diluent | Mobile Phase A / Acetonitrile (e.g., 50:50 v/v) | Dissolving the sample in a solvent similar in strength to the initial mobile phase composition is crucial to prevent peak distortion.[10] |
Workflow for Method Development
The development of a stability-indicating method is a systematic process. The following diagram illustrates the key stages involved.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
Frequently Asked Questions (FAQs)
Q: What are the typical forced degradation conditions for Benidipine HCl?
A: Forced degradation studies should be conducted to achieve 5-20% degradation of the API. Based on literature, here are recommended starting conditions. [6][7][8]
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagent & Condition | Duration | Expert Notes |
| Acid Hydrolysis | 0.1 N HCl at 60 °C | 30 minutes | Neutralize the sample with an equivalent amount of base before injection. |
| Alkaline Hydrolysis | 0.1 N NaOH at 60 °C | 30 minutes | Benidipine is susceptible to base hydrolysis. [6]Neutralize with acid before injection. |
| Oxidative | 3% H₂O₂ at Room Temp | 12 hours | This is often the most significant degradation pathway. [1][9]Monitor at intermediate time points. |
| Thermal | Solid drug at 80 °C | 24 hours | Perform on the solid API to assess solid-state stability. |
| Photolytic | Solution exposed to UV/Vis light | As per ICH Q1B | Expose the drug solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Q: How do I validate the developed HPLC method?
A: Method validation must be performed according to the ICH Q2(R1) guideline. [11][12]This ensures the method is suitable for its intended purpose. The key parameters to evaluate are listed below.
Table 3: Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (degradants, excipients). | Peak purity of the analyte peak should pass (e.g., purity angle < purity threshold). No co-elution at the analyte retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | For Assay: 80-120% of the test concentration. For Impurities: From reporting threshold to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for assay; varies for impurities based on concentration. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters like pH (±0.2), flow rate (±10%), and column temperature (±5 °C) are varied. |
Q: My system suitability test (SST) is failing for theoretical plates. What should I do?
A: A failing plate count indicates a loss of column efficiency.
-
Check for Column Contamination: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove any strongly retained contaminants. [13]2. Inspect for Voids: A void or channel at the head of the column can drastically reduce efficiency. This can be caused by pressure shocks or operating at a pH that degrades the silica. Try reversing the column (if permitted by the manufacturer) and flushing. If efficiency is restored, the issue was a blocked inlet frit. If not, the column may need to be replaced.
-
Verify Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, filtered, and thoroughly degassed. Air bubbles in the system can cause significant efficiency problems. [10]4. Column Age: Every column has a finite lifetime. If it has been used for many injections, its performance will naturally decline, and it may be time for a replacement.
References
- Vertex AI Search. (2019). HPLC PEAK Fronting and Tailing, Common Reasons For It.
- SCION Instruments. HPLC Troubleshooting Guide.
- IJRAR.org. Analytical Method Development and validation of Stability indicating RP-HPLC method for estimation of Benidipine HCL, Telmisartan and.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- ICH. Quality Guidelines.
- Slideshare.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Thermo Fisher Scientific - US. HPLC Troubleshooting.
- How to reduce and troubleshoot in HPLC and GC. (2022). Front Tailing Peaks aka Peak Fronting.
- International Journal of Science and Research (IJSR).
- Biosciences Biotechnology Research Asia. (2025).
- ijarsct. Development and Validation of Analytical RP HPLC Method for Benidipine Hydrochloride.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Benchchem.
- Pharmaceutical Methods.
- ResearchGate. (2025). Development of stability indicating method for separation and characterization of benidipine forced degradation products using LC‐MS/MS | Request PDF.
- APExBIO. Benidipine HCl - Calcium Channel Blocker for Cardiovascular Research.
- MedChemExpress. Benidipine hydrochloride (KW-3049) | Calcium Channel Inhibitor.
- R&D Systems. Benidipine hydrochloride (CAS 91599-74-5).
- NIH PubChem. Benidipine | C28H31N3O6 | CID 656668.
- PubMed. (2023).
- Sigma-Aldrich. Benidipine = 98 HPLC 91599-74-5.
- ResearchGate. Stress-testing and stability studies of benidipine. | Download Table.
- Scilit. (2015).
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- 1. researchgate.net [researchgate.net]
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- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benidipine hydrochloride | Non-selective Cav Blockers: Tocris Bioscience [rndsystems.com]
- 6. ijsr.net [ijsr.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrar.org [ijrar.org]
- 9. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Minimizing Degradation of (3R,4'S)-Benidipine HCl During Sample Preparation
Welcome to the technical support guide for (3R,4'S)-Benidipine HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and preparing samples of Benidipine HCl while minimizing degradation. As a dihydropyridine calcium channel blocker, Benidipine HCl is inherently susceptible to specific environmental and chemical stressors.[1] Understanding and controlling these factors is critical for obtaining accurate and reproducible analytical results. This guide provides answers to common questions, detailed troubleshooting for specific issues, and validated protocols to ensure the integrity of your samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Benidipine HCl stability.
Q1: What are the primary causes of Benidipine HCl degradation? A: Benidipine HCl is primarily susceptible to three degradation pathways:
-
Oxidative Degradation: This is the most severe degradation pathway.[2][3] The dihydropyridine ring is easily oxidized (aromatized) to its pyridine derivative, leading to a complete loss of pharmacological activity.[1] This can be induced by dissolved oxygen in solvents, exposure to air, or oxidizing agents like hydrogen peroxide.[2][4][5][6]
-
Hydrolysis: The compound degrades under acidic, neutral, and alkaline conditions.[2][5][6]
-
Photolytic Degradation: Exposure to UV or even ambient daylight can cause significant degradation, again through the oxidation of the dihydropyridine ring.[1][5][6]
Q2: How should I store my solid Benidipine HCl and its solutions? A: For optimal stability, follow these storage guidelines:
-
Solid Compound: Store solid Benidipine HCl in a tightly sealed container, protected from light, in a dry and well-ventilated place.[7][8] Recommended long-term storage is at -20°C, with short-term storage permissible at 2-8°C.[7]
-
Solutions: All solutions should be freshly prepared for use. If temporary storage is unavoidable, store solutions in amber glass vials at 2-8°C for the shortest possible duration.
Q3: Which solvents are recommended for preparing Benidipine HCl solutions? A: Benidipine HCl is soluble in organic solvents like methanol, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[9] For analytical purposes such as HPLC, high-purity methanol or acetonitrile are commonly used to prepare stock and working solutions.[10][11] Always use freshly opened or properly stored high-purity solvents to minimize oxidative and other contaminant-driven degradation.
Q4: My analytical results are inconsistent. What is the most likely culprit? A: Inconsistency in results with dihydropyridines like Benidipine is often traced back to overlooked procedural details. The most common cause is unintentional photodegradation from ambient laboratory lighting. The second most likely cause is oxidative degradation from using solvents that have not been adequately de-gassed or have been stored improperly.
Section 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to identifying and resolving common degradation-related issues during sample preparation.
| Problem Encountered | Potential Cause & Scientific Explanation | Recommended Solution & Protocol |
| Low Analyte Recovery or Decreasing Peak Area in a Sequence | Photodegradation: The 1,4-dihydropyridine structure contains a chromophore that absorbs UV light, making it highly susceptible to photo-oxidation.[1] This reaction converts the active dihydropyridine ring into an inactive pyridine ring. This process can be initiated by both direct sunlight and standard fluorescent laboratory lighting. | Implement Strict Light Protection: 1. Always use amber glass volumetric flasks and autosampler vials. 2. If amberware is unavailable, wrap clear glassware and vials securely in aluminum foil. 3. Minimize the time samples are exposed to any light source. Prepare samples in a shaded area or under yellow light. 4. Utilize a cooled autosampler with a cover to protect samples during an analytical run. |
| Appearance of Extra Peaks in the Chromatogram (especially near the solvent front) | Oxidative Degradation: This is the most significant degradation pathway for Benidipine, potentially yielding up to eight different degradation products.[2][5][6] Dissolved oxygen in the preparation solvents or mobile phase can readily oxidize the dihydropyridine ring. | Minimize Exposure to Oxygen: 1. Use high-purity (HPLC or MS-grade) solvents. 2. Always de-gas your solvents and mobile phase prior to use. Common methods include helium sparging or vacuum sonication. 3. For highly sensitive assays, consider preparing samples under an inert atmosphere (e.g., inside a nitrogen-filled glove box). 4. Ensure solvent bottle caps are sealed tightly when not in use to prevent atmospheric oxygen from dissolving back into the solvent. |
| Poor Reproducibility Between Assays or Batches | Hydrolytic Degradation: Benidipine is known to be unstable across a wide pH range (acidic, neutral, and alkaline).[2] If the pH of your sample matrix or diluent is not controlled, the rate of hydrolysis can vary significantly between preparations, leading to inconsistent results. | Control pH Environment: 1. Use a buffered diluent for sample preparation whenever possible, ideally matching the starting pH of your mobile phase. A 10 mM ammonium acetate buffer at pH 4.8 has been used successfully.[5][6] 2. If performing an extraction from a highly acidic or basic medium, ensure the final sample is neutralized before analysis.[2] 3. Verify the pH of your final prepared sample to ensure it is within a stable range. |
| Evidence of Degradation Even When Following All Precautions | Thermal Degradation: Elevated temperatures can accelerate all chemical degradation pathways, including oxidation and hydrolysis.[3][11][12] Sources of heat can include prolonged sonication for dissolution or a non-temperature-controlled laboratory environment. | Maintain Low-Temperature Conditions: 1. When using sonication to dissolve the compound, do so for short intervals and consider placing the flask in a cool water bath. 2. Store prepared samples in a cooled autosampler tray (e.g., 4-10°C) to maintain stability during long analytical sequences. 3. Avoid leaving stock solutions or samples on the benchtop at room temperature for extended periods. |
Section 3: Recommended Protocols and Visual Workflows
Following a validated, step-by-step protocol is the most effective way to ensure sample integrity.
Protocol 1: Preparation of (3R,4'S)-Benidipine HCl Stock Solution (e.g., 100 µg/mL)
-
Environment: Perform all steps under yellow light or in a designated low-light area.
-
Glassware: Use a Class A 100 mL amber volumetric flask.
-
Weighing: Accurately weigh 10.0 mg of (3R,4'S)-Benidipine HCl reference standard and transfer it quantitatively to the volumetric flask.
-
Dissolution: Add approximately 70 mL of HPLC-grade methanol. Stopper the flask and sonicate in a cool water bath for no more than 5 minutes, or until fully dissolved.
-
Dilution: Allow the solution to return to room temperature. Dilute to the 100 mL mark with HPLC-grade methanol.
-
Mixing: Stopper the flask and invert it 15-20 times to ensure homogeneity.
-
Storage: If not for immediate use, transfer to a smaller, sealed amber glass vial and store at 2-8°C. It is highly recommended to prepare this solution fresh daily.
Protocol 2: General Sample Preparation Workflow
The following diagram illustrates a robust workflow designed to minimize degradation at every stage of the sample preparation process.
Caption: Recommended workflow for preparing Benidipine HCl samples.
Section 4: Understanding Benidipine HCl Degradation
Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[5][13]
Summary of Degradation Products
The following table summarizes the number of degradation products (DPs) that have been identified under various stress conditions, highlighting the compound's vulnerabilities.
| Stress Condition | Number of Degradation Products Identified | Key Mechanism | Reference |
| Hydrolysis (Acidic, Neutral, Alkaline) | 4 | Cleavage of ester linkages | [5][6] |
| Oxidation (e.g., H₂O₂) | 8 | Aromatization of the dihydropyridine ring | [5][6] |
| Photolysis (UV Light) | 4 | Photo-induced oxidation of the dihydropyridine ring | [5][6] |
| Thermal | Degradation observed, primarily oxidation products | Acceleration of oxidation/hydrolysis | [3][11] |
Major Degradation Pathways
The diagram below illustrates the primary routes through which the parent Benidipine HCl molecule degrades under stress. The development of a stability-indicating HPLC method is crucial to separate the parent peak from these and other process-related impurities.[5][14]
Caption: Primary degradation pathways of Benidipine HCl.
References
-
BioCrick. (n.d.). Benidipine HCl-MSDS. Retrieved from [Link]
-
Szabo-Scandic. (2017). Benidipine (hydrochloride) SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Stress-testing and stability studies of benidipine. [Download Table]. Retrieved from [Link]
- Gabhane, K. B., et al. (2020). Analytical Validation and Stability Indicating Studies for Simultaneous Estimation of Benidepine and Metoprolol by Strong Cation Exchange. Pharmaceutical Methods, 11(1).
-
World Journal of Pharmaceutical and Medical Research. (2024). AN IN-DEPTH REVIEW OF ANALYTICAL METHODS FOR BENIDIPINE HYDROCHLORIDE AND TELMISARTAN. Retrieved from [Link]
-
IJRAR.org. (2019). Analytical Method Development and validation of Stability indicating RP-HPLC method for estimation of Benidipine HCL, Telmisartan and. Retrieved from [Link]
-
Kushwah, B. S., et al. (2023). Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS. Biomedical Chromatography, 37(1), e5517. [Link]
-
ResearchGate. (n.d.). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Retrieved from [Link]
-
ResearchGate. (2022). Development of stability indicating method for separation and characterization of benidipine forced degradation products using LC‐MS/MS. [Request PDF]. Retrieved from [Link]
-
Scilit. (2015). First order derivative spectrophotometric method for the determination of benidipine hydrochloride pharmaceutical preparations and forced degradation study. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2019). Stability Indicating Validated RP-HPLC Method Development for Simultaneous Estimation of Benidipine Hydrochloride and Telmisartan from Pharmaceutical. Retrieved from [Link]
-
Toronto Research Chemicals. (2015). Safety Data Sheet - Version 5.0. Retrieved from [Link]
-
Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(4), 256–268. [Link]
-
ResearchGate. (2012). Different photodegradation behavior of barnidipine under natural and forced irradiation. [Request PDF]. Retrieved from [Link]
-
Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. PubMed. [Link]
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Technical Support Center: Optimization of Electrophysiological Recordings with (3R,4'S)-Benidipine HCl
Welcome to the technical support guide for (3R,4'S)-Benidipine HCl, a potent dihydropyridine calcium channel blocker. This resource is designed for researchers, scientists, and drug development professionals utilizing electrophysiological techniques such as patch-clamp to investigate ion channel function. Here, we provide in-depth, field-proven insights to help you optimize your experiments and troubleshoot common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about (3R,4'S)-Benidipine HCl to ensure a solid start to your experiments.
Q1: What is (3R,4'S)-Benidipine HCl and what is its primary mechanism of action?
A1: (3R,4'S)-Benidipine HCl is a stereoisomer of the dihydropyridine calcium channel blocker, Benidipine. Its primary mechanism of action is the blockade of voltage-gated calcium channels (VGCCs).[1][2] Uniquely, it doesn't just block the common L-type calcium channels, but also exhibits potent inhibitory effects on T-type and N-type calcium channels.[3][4][5][6][7] This "triple blockade" makes it a valuable tool for dissecting the roles of different calcium currents in various physiological processes. The blockade prevents or reduces the influx of calcium ions (Ca²⁺) into the cell upon membrane depolarization.[1][8]
Q2: How should I prepare and store stock solutions of (3R,4'S)-Benidipine HCl?
A2: Proper solution preparation is critical for reproducible results. Benidipine HCl has good solubility in DMSO (≥20 mg/mL). It is sparingly soluble in ethanol and practically insoluble in water.
-
Stock Solution Preparation: We recommend preparing a high-concentration stock solution, for example, 10 mM or 20 mM, in anhydrous (dry) DMSO.[2] Moisture-contaminated DMSO can reduce the solubility of the compound.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as dihydropyridines can be light-sensitive, although some studies suggest Benidipine is fairly stable.[9][10][11] To be safe, wrap vials in foil and work in subdued light.
-
Working Solution: Prepare fresh working solutions daily by diluting the stock solution into your extracellular recording buffer. Ensure the final DMSO concentration in your experimental medium is low (typically ≤0.1%) to avoid solvent effects on the cells.
Q3: What is a typical working concentration range for electrophysiology experiments?
A3: The effective concentration of Benidipine depends on the specific calcium channel subtype and the cell type being studied. Based on published literature, a good starting point is the nanomolar to low micromolar range.
-
For T-type channels: Benidipine can show efficient inhibition at concentrations as low as 3-10 nM.[6]
-
For L-type channels: Effects are typically observed in the 10 nM to 1 µM range.
-
General Recommendation: It is always best practice to perform a full concentration-response curve (e.g., 1 nM to 10 µM) to determine the IC₅₀ (half-maximal inhibitory concentration) in your specific experimental system.
| Property | Recommendation | Source |
| Primary Solvent | DMSO (anhydrous) | [2] |
| Stock Concentration | 10-20 mM | N/A |
| Stock Storage | -20°C or -80°C, protected from light | |
| Typical Working Range | 1 nM - 10 µM | [6][12] |
| Final DMSO Conc. | ≤ 0.1% | N/A |
Q4: Does the blocking effect of Benidipine depend on the state of the calcium channel?
A4: Yes, absolutely. This is a critical concept for designing and interpreting your experiments. Like other dihydropyridines, Benidipine exhibits state-dependent binding.[13] It has a much higher affinity for the open or inactivated states of the calcium channel compared to the closed (resting) state.[13][14]
-
Experimental Implication: The degree of block will be more pronounced in cells that are held at more depolarized membrane potentials or are stimulated with high-frequency depolarizing pulses.[14] This is because these conditions favor the open and inactivated channel states, where the drug binds most effectively.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your electrophysiological recordings.
Q5: I'm applying (3R,4'S)-Benidipine HCl, but I don't see any block of my calcium currents. What's wrong?
A5: This is a common issue that can arise from several factors. Systematically check the following potential causes:
-
Drug Stability and Preparation:
-
Cause: The compound may have degraded. Although Benidipine is relatively stable, improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.[9][10] Photodegradation is also a risk for dihydropyridines.
-
Solution: Prepare a fresh stock solution from the powder. Always protect solutions from light. Run a vehicle control (extracellular solution with the same final DMSO concentration) to ensure the solvent itself is not causing unexpected effects.
-
-
Voltage Protocol and Channel State:
-
Cause: As mentioned in Q4, the block is voltage-dependent. If your holding potential is too negative (e.g., -90 mV) and you are using low-frequency stimulation, the majority of your channels will be in the low-affinity resting state.[14][15]
-
Solution: Modify your voltage-clamp protocol. Hold the cell at a more depolarized potential (e.g., -50 mV or -40 mV) to increase the proportion of channels in the inactivated state. Compare the block at different holding potentials to confirm voltage-dependence.
-
-
Drug Application and Perfusion:
-
Cause: The drug may not be reaching the cell at the intended concentration. This can be due to precipitation in the aqueous buffer, adherence to the perfusion tubing, or an inadequate exchange rate of the solution around the cell.
-
Solution: Ensure your working solution is freshly made and visually clear. Use a rapid perfusion system to ensure complete and fast exchange of the extracellular solution.[16] If precipitation is suspected, adding a carrier protein like 0.1% bovine serum albumin (BSA) to the buffer can sometimes help maintain solubility, but be sure to test the effect of BSA alone first.
-
-
Incorrect Channel Type:
-
Cause: Your cell type may not express the calcium channel subtypes that Benidipine potently blocks (L, T, N-types).
-
Solution: Confirm the expression of target calcium channels in your cell model using molecular techniques (e.g., qPCR, Western blot) or by using other well-characterized channel blockers. For example, use nifedipine as a positive control for L-type channels.
-
Q6: The degree of block changes depending on my holding potential. Why?
A6: This is an expected and mechanistically important feature of dihydropyridine blockers.[14][17] The phenomenon is called voltage-dependent block .
-
Mechanism: Dihydropyridines bind with higher affinity to the inactivated state of the calcium channel.[14] Depolarized holding potentials (e.g., -40 mV) cause a larger fraction of the channels to reside in the inactivated state, even before a depolarizing test pulse. This makes the drug much more effective. Conversely, at hyperpolarized potentials (e.g., -90 mV), most channels are in the resting (closed) state, which has a low affinity for the drug, resulting in a weaker block.[18]
-
Experimental Use: You can leverage this property to confirm the mechanism of action. A classic experiment is to measure the steady-state inactivation curve of the calcium current in the absence and presence of Benidipine. The drug should cause a hyperpolarizing shift in this curve, indicating that it stabilizes the inactivated state.[18]
Q7: I'm observing unexpected effects, like a change in resting membrane potential or effects on other currents. Are these off-target effects?
A7: While Benidipine is highly selective for calcium channels, off-target effects are always a possibility, especially at higher concentrations.
-
Potential Off-Target Actions: Some studies have shown that Benidipine can stimulate nitric oxide (NO) production or interact with mineralocorticoid receptors.[3][12][19] While these are less likely to manifest as direct, rapid changes in other ion currents during a patch-clamp experiment, they highlight the compound's pleiotropic effects. Some dihydropyridines have also been reported to interact with other channels, like Ca²⁺-sensing receptors, at high concentrations.[20]
-
Troubleshooting Steps:
-
Concentration-Response: Ensure you are using the lowest effective concentration. Off-target effects are more common at high micromolar concentrations.
-
Control Experiments: Use specific blockers for other channels that might be affected to isolate the currents and confirm the source of the change.
-
Vehicle Control: Always confirm that the vehicle (DMSO) is not causing the observed effects.
-
Literature Review: Check the literature for known off-target effects of Benidipine or other dihydropyridines on your specific cell type or preparation.[21]
-
Section 3: Protocols & Visualizations
Protocol: Assessing Voltage-Dependent Block of L-type Ca²⁺ Channels
-
Cell Preparation: Obtain a whole-cell patch-clamp configuration on your cell of interest.
-
Solutions: Use an extracellular solution containing Ba²⁺ (e.g., 10 mM) instead of Ca²⁺ as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation. The internal solution should contain a Cs⁺-based solution to block K⁺ channels and an appropriate Ca²⁺ buffer (e.g., EGTA).
-
Baseline Recording:
-
Hold the cell at a hyperpolarized potential of -80 mV.
-
Apply a 200 ms depolarizing step to 0 mV every 15 seconds to elicit the inward Ba²⁺ current (I_Ba). Record a stable baseline for 3-5 minutes.
-
-
Drug Application (Low Affinity State):
-
While maintaining the holding potential at -80 mV, perfuse the cell with the desired concentration of (3R,4'S)-Benidipine HCl.
-
Continue to apply the test pulse every 15 seconds until the blocking effect reaches a steady state.
-
-
Assess Voltage-Dependence:
-
Change the holding potential to a more depolarized level, such as -40 mV. This will inactivate a significant portion of the channels.
-
Continue recording I_Ba using the same test pulse to 0 mV. You should observe a further, more profound block of the current. This demonstrates the voltage-dependent nature of the block.
-
-
Washout: Perfuse with the control extracellular solution to attempt to reverse the block. Note that the washout of potent, lipophilic dihydropyridines can be slow and incomplete.[21]
Diagrams
Caption: Mechanism of (3R,4'S)-Benidipine HCl action on VGCCs.
Caption: Troubleshooting workflow for lack of Ca²⁺ current block.
References
-
Sanguinetti, M. C., & Kass, R. S. (1984). Voltage-dependent block of calcium channel current in the calf cardiac Purkinje fiber by dihydropyridine calcium channel antagonists. Circulation Research. Available at: [Link]
-
da Mota, G. A., et al. (2021). Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Trecartin, A. C., & Ragsdale, D. S. (2001). Voltage-dependent calcium channels--beyond dihydropyridine antagonists. Current Opinion in Pharmacology. Available at: [Link]
-
Schwartz, L. M., McCleskey, E. W., & Almers, W. (1985). Dihydropyridine receptors in muscle are voltage-dependent but most are not functional calcium channels. Nature. Available at: [Link]
-
JoVE. (2024). Antihypertensive Drugs: Action of Calcium Channel Blockers. Journal of Visualized Experiments. Available at: [Link]
-
Miyajima, M., et al. (2010). The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family. European Journal of Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Stress-testing and stability studies of benidipine. ResearchGate. Available at: [Link]
-
Suzuki, H., et al. (1988). Physico-chemical properties and stabilities of the highly potent calcium antagonist benidipine hydrochloride. Arzneimittel-Forschung. Available at: [Link]
-
Yao, K., Nagashima, K., & Miki, H. (2006). Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of Pharmacological Sciences. Available at: [Link]
-
European Pharmaceutical Review. (2005). Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. Available at: [Link]
-
Sai Life Sciences. (n.d.). Embracing electrophysiology to revolutionize drug discovery: utility beyond safety pharmacology. Sai Life Sciences. Available at: [Link]
-
Guidetopharmabase. (2025). What are the uses and mechanism of action of Benidipine (Benidipine hydrochloride)?. Guidetopharmabase. Available at: [Link]
-
Creative Biolabs. (n.d.). High-Throughput Electrophysiology for Drug Screening and Discovery. Creative Biolabs. Available at: [Link]
-
Oki, K., et al. (2008). Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R. Endocrinology. Available at: [Link]
-
Gesundheitsindustrie BW. (2013). Electrophysiology – from cardiac pacemakers to drug discovery. Gesundheitsindustrie BW. Available at: [Link]
-
Aritomi, S., et al. (2007). Effect of benidipine hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to benidipine. Arzneimittel-Forschung. Available at: [Link]
-
Nakamura, T., et al. (2015). Ca2+ channel blocker benidipine promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats. PLoS One. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benidipine Hydrochloride?. Patsnap Synapse. Available at: [Link]
-
Liu, C., Li, T., & Chen, J. (2019). Role of High-Throughput Electrophysiology in Drug Discovery. Current Protocols in Pharmacology. Available at: [Link]
-
Singh, A., et al. (2023). Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS. Biomedical Chromatography. Available at: [Link]
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Karasawa, A., Kubo, K., & Shuto, K. (1988). Pharmacological actions of benidipine hydrochloride in several isolated smooth muscles and myocardium. Arzneimittel-Forschung. Available at: [Link]
-
Mita, S., et al. (2007). Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release. Journal of Pharmacological Sciences. Available at: [Link]
-
Rakotoarisoa, L., et al. (1993). Effect of dihydropyridines on calcium channels in isolated smooth muscle cells from rat vena cava. British Journal of Pharmacology. Available at: [Link]
-
Lu, W., et al. (2012). Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]
-
Droogmans, G., & Nilius, B. (1989). Modulation of calcium channels in arterial smooth muscle cells by dihydropyridine enantiomers. Pflügers Archiv. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2025). Formulation and evaluation of fast dissolving oral films containing benidipine hydrochloride. World Journal of Pharmaceutical Research. Available at: [Link]
-
Kim, K. J., et al. (2016). Effects of calcium channel blocker benidipine-based combination therapy on target blood pressure control and cardiovascular outcome: a sub-analysis of the COPE trial. Hypertension Research. Available at: [Link]
-
Chen, J. X., et al. (2007). Benidipine, a long-acting calcium channel blocker, inhibits cardiac remodeling in pressure-overloaded mice. Cardiovascular Drugs and Therapy. Available at: [Link]
-
Ohta, M., et al. (2009). Effects of benidipine, a long-acting T-type calcium channel blocker, on home blood pressure and renal function in patients with essential hypertension: a retrospective, 'real-world' comparison with amlodipine. Clinical Drug Investigation. Available at: [Link]
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- 7. Effect of benidipine hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Antihypertensive Drugs: Action of Calcium Channel Blockers [jove.com]
- 9. Physico-chemical properties and stabilities of the highly potent calcium antagonist benidipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological actions of benidipine hydrochloride in several isolated smooth muscles and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Formulation Challenges for (3R,4'S)-Benidipine HCl In Vivo Studies
Welcome to the technical support guide for the in vivo formulation of (3R,4'S)-Benidipine HCl. As a potent dihydropyridine calcium channel blocker, Benidipine holds significant therapeutic promise. However, its classification as a Biopharmaceutics Classification System (BCS) Class II compound—characterized by low aqueous solubility and high permeability—presents distinct challenges for achieving consistent and effective drug exposure in preclinical models.[1][2][3]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common hurdles researchers face. We will delve into the science behind these challenges and provide validated, step-by-step troubleshooting protocols to ensure the integrity and reproducibility of your in vivo studies.
Physicochemical Properties of Benidipine HCl at a Glance
A clear understanding of the active pharmaceutical ingredient's (API) properties is the foundation of successful formulation development.
| Property | Value | Source |
| Molecular Weight | 542.02 g/mol | [4][5][6] |
| LogP | 4.28 | [3] |
| pKa | 7.34 | [7] |
| Aqueous Solubility | Poor (<1 mg/mL) | [7] |
| Organic Solvent Solubility | Soluble in DMSO, Ethanol, DMF | [6][8] |
Frequently Asked Questions & Troubleshooting Guides
Q1: My Benidipine HCl is not dissolving in standard aqueous vehicles like saline or PBS for my oral gavage study. What is happening and how can I fix this?
A1: The Root of the Problem: Poor Aqueous Solubility
Benidipine HCl's high lipophilicity (LogP of 4.28) and crystalline structure inherently limit its ability to dissolve in aqueous media.[3] While the hydrochloride salt improves solubility compared to the free base, it is often insufficient for the concentrations required in preclinical studies. Direct suspension in saline or Phosphate-Buffered Saline (PBS) will likely result in a non-homogenous mixture with large particles, leading to inconsistent dosing and poor, erratic absorption.
Troubleshooting Protocol: Vehicle Optimization for Oral Administration
The goal is to create a stable, homogenous formulation that enhances solubility and maintains the drug in a dissolved or finely dispersed state in the gastrointestinal (GI) tract.
Step-by-Step Vehicle Screening Workflow:
-
Co-solvent Systems:
-
Rationale: Co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol can disrupt the crystal lattice of the API and create a more favorable environment for dissolution.[9]
-
Protocol:
-
Start by attempting to dissolve Benidipine HCl in 100% of a single co-solvent (e.g., PEG 400).
-
If soluble, titrate with an aqueous vehicle (e.g., water, saline) to the desired final volume. Observe for precipitation. A common starting point is a 30:70 or 40:60 ratio of co-solvent to aqueous vehicle.
-
A widely used vehicle for poorly soluble compounds is PEG 400:PG:Water (40:10:50).
-
-
-
Surfactant-Based Systems:
-
Rationale: Surfactants like Tween 80 (Polysorbate 80) or Cremophor EL form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in the aqueous vehicle.[9]
-
Protocol:
-
Prepare a stock solution of 1-5% Tween 80 in your chosen aqueous vehicle.
-
Attempt to dissolve the Benidipine HCl directly in this solution with sonication.
-
Alternatively, first dissolve the drug in a minimal amount of a co-solvent (like DMSO or ethanol) and then add it dropwise to the surfactant solution while vortexing to create a microemulsion.
-
-
-
Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule and increasing aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.
-
Protocol:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in water.
-
Slowly add the Benidipine HCl powder to the cyclodextrin solution while stirring.
-
Sonicate or stir overnight to facilitate complex formation.
-
-
Caption: Decision workflow for overcoming poor aqueous solubility.
Q2: I achieved initial dissolution, but my formulation precipitates upon standing or after dilution. How can I ensure its stability for the duration of my experiment?
A2: The Challenge of Metastability
Many solubilization techniques, especially co-solvent systems, create supersaturated or metastable solutions. The drug is thermodynamically driven to return to its lower-energy crystalline state, resulting in precipitation over time. This is a critical issue for in vivo studies where the formulation may need to be prepared in advance or administered over several hours.
Troubleshooting Protocol: Enhancing Formulation Stability
Step-by-Step Stability Enhancement:
-
Incorporate a Polymeric Stabilizer:
-
Rationale: Polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can act as precipitation inhibitors.[1][11] They adsorb to the surface of newly formed drug nuclei, sterically hindering crystal growth and keeping the drug in an amorphous or finely dispersed state.
-
Protocol:
-
Prepare your primary formulation (e.g., using a co-solvent system).
-
In a separate container, prepare a 0.5-2% solution of HPMC or PVP in the aqueous portion of your vehicle.
-
Add the drug/co-solvent concentrate to the polymer solution while stirring vigorously.
-
-
-
Optimize pH:
-
Rationale: Benidipine has a pKa of 7.34, indicating it is a weak base.[7] Its solubility is pH-dependent. In acidic environments (pH < pKa), the amine group will be protonated, increasing aqueous solubility.
-
Protocol:
-
Measure the pH of your final formulation.
-
If physiologically appropriate for your study, adjust the pH to a slightly acidic range (e.g., pH 4-6) using a biocompatible buffer like citrate or acetate buffer. This can significantly improve the stability of the solution.
-
-
-
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Rationale: For oral studies, SEDDS are an excellent strategy.[3][12] These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like the GI tract). This keeps the drug solubilized within the oil droplets, ready for absorption.
-
Protocol:
-
Screening: Determine the solubility of Benidipine HCl in various oils (e.g., Labrafil M 2125 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol P).[3]
-
Ternary Phase Diagram Construction: Based on solubility data, construct a ternary phase diagram to identify the self-emulsifying region.
-
Formulation: Prepare a mixture of oil, surfactant, and co-solvent that falls within this region and contains the dissolved drug. This pre-concentrate can be filled into capsules or administered directly via gavage.
-
-
Caption: Mechanism of polymeric precipitation inhibitors.
Q3: My Benidipine formulation appears to be degrading, showing a color change or loss of potency. What are the stability risks?
A3: Degradation Pathways of Dihydropyridines
Benidipine, like other dihydropyridines, is susceptible to specific degradation pathways that can compromise the integrity of your study.
-
Oxidation: The dihydropyridine ring is prone to oxidation, converting it to its pyridine analogue. This is a primary degradation pathway and can be accelerated by heat and certain excipients.[13][14]
-
Hydrolysis: Hydrolytic degradation can occur under neutral, acidic, and alkaline conditions.[15]
-
Photodegradation: While some studies suggest Benidipine is relatively photostable, others show degradation upon exposure to UV light.[13][14][15] It is best practice to assume photosensitivity.
Troubleshooting Protocol: Mitigating Degradation
Best Practices for Formulation Handling:
-
Protect from Light:
-
Action: Always prepare and store the formulation in amber vials or containers wrapped in aluminum foil. Minimize exposure to ambient light during preparation and administration.
-
-
Control Temperature:
-
Action: Store stock solutions and final formulations at recommended temperatures, typically 2-8°C, unless solubility is compromised at lower temperatures.[6] Prepare formulations fresh daily whenever possible.
-
-
Inert Atmosphere:
-
Action: If oxidative degradation is suspected (e.g., in long-term studies), consider preparing the formulation under an inert gas like nitrogen or argon. Use de-gassed solvents to minimize dissolved oxygen.
-
-
Excipient Purity:
-
Action: Ensure all excipients are of high purity and low peroxide value. Peroxides present as impurities in excipients like PEGs and Tweens can accelerate oxidative degradation.
-
Caption: Major degradation pathways for Benidipine HCl.
References
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved January 16, 2026.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Müller, R. H., et al. (2001).
- Patel, S., & Patel, A. P. (2021). Formulation and Evaluation of Benidipine Nanosuspension. Research Journal of Pharmacy and Technology, 14(8), 4111-4116.
- Patel, S., & Patel, A. P. (2021). Formulation and Evaluation of Benidipine Nanosuspension. Research Journal of Pharmacy and Technology.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- Rodriguez-Aller, M., et al. (2015).
- Suzuki, H., et al. (1996). Solid Dispersions of Benidipine Hydrochloride. I. Preparations Using Different Solvent Systems and Dissolution Properties. J-Stage.
- Buddhadev, S. S., et al. (2024). Quality by design aided self-nano emulsifying drug delivery systems development for the oral delivery of Benidipine: Improvement of biopharmaceutical performance. PubMed Central.
- Protheragen. (n.d.). Solubilizer Excipients. Retrieved January 16, 2026.
- Patel, K., et al. (2023).
- ResearchGate. (n.d.). Stress-testing and stability studies of benidipine. Download Table.
- Benchchem. (n.d.).
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- CordenPharma. (2022).
- National Center for Biotechnology Information. (n.d.). Benidipine Hydrochloride. PubChem.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
- Lubrizol. (n.d.).
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- Veeprho. (n.d.). 119065-61-1(3R,4'S)-Benidipine HCl.
- World Journal of Pharmaceutical and Medical Research. (2025). AN IN-DEPTH REVIEW OF ANALYTICAL METHODS FOR BENIDIPINE HYDROCHLORIDE AND TELMISARTAN.
- National Center for Biotechnology Inform
- Benchchem. (n.d.). Application Notes and Protocols for Studying the Antihypertensive Effects of Benidipine in Animal Models.
- Kushwah, B. S., et al. (2023).
- International Journal of Science and Research (IJSR). (n.d.).
- ChemWh
- Fuji, M., et al. (2007).
- Sigma-Aldrich. (n.d.). Benidipine hydrochloride.
- ResearchGate. (n.d.). Benidipine and chlorthalidone system suitability results.
- Google Patents. (n.d.).
- Meguro, T., et al. (1995).
- ResearchGate. (2025). Formulation and Evaluation of Benidipine Nano-suspension by Precipitation Method using Central Composite Design.
- Yao, K., et al. (2006). Ca(2+)
- Gopinath, S., et al. (2016). Inhibition by Benidipine of Contractility of Isolated Proximal and Distal Caprine Ureter. NIH.
- Gally, F., et al. (2023). Benidipine calcium channel blocker promotes the death of cigarette smoke-induced senescent cells and improves lung emphysema. PMC - NIH.
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- 15. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Characterization of (3R,4'S)-Benidipine HCl Synthesis Impurities
Welcome to the technical support center for the identification and characterization of impurities in the synthesis of (3R,4'S)-Benidipine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for challenges encountered during their experimental work.
I. Understanding the Landscape of Benidipine HCl Impurities
(3R,4'S)-Benidipine HCl is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the drug product. Impurities in Benidipine HCl can originate from various sources, including the synthetic route (process-related impurities) and degradation of the drug substance under storage or stress conditions (degradation products).
A thorough understanding of the synthesis of Benidipine HCl is fundamental to anticipating and controlling process-related impurities. The synthesis generally involves the condensation of key starting materials to form the dihydropyridine ring.
Visualizing the Synthesis and Impurity Formation
Caption: Synthesis of Benidipine HCl and formation of key impurities.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that researchers may have regarding the identification and characterization of Benidipine HCl impurities.
Q1: What are the most common process-related impurities I should be aware of during the synthesis of Benidipine HCl?
A1: The most frequently encountered process-related impurities include unreacted starting materials and by-products from side reactions. A critical impurity to monitor is 1-benzylpiperidin-3-ol (Ben-2) , which is a key starting material in the synthesis.[2][3] Its presence in the final API indicates an incomplete reaction or inefficient purification. Another significant process-related impurity is the oxidation product, 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Ben-ox) .[4] This impurity is formed by the aromatization of the dihydropyridine ring to a pyridine ring and can be present in crude Benidipine HCl.[4]
Q2: What are the expected degradation products of Benidipine HCl under stress conditions?
A2: Forced degradation studies, as per ICH guidelines, have shown that Benidipine HCl is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[5][6] A comprehensive study identified a total of 14 degradation products, including:
-
4 hydrolytic degradation products (formed under neutral, acidic, and alkaline conditions).[5]
-
8 oxidative degradation products (formed in the presence of hydrogen peroxide).[5]
-
4 photolytic degradation products (formed upon exposure to UV light).[5]
The dihydropyridine ring is the most labile part of the molecule and is prone to oxidation to the corresponding pyridine derivative (Ben-ox).[7]
Q3: What are the recommended analytical techniques for identifying and quantifying Benidipine HCl impurities?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the primary techniques for the separation and quantification of Benidipine HCl and its impurities.[1][2] For structural elucidation and definitive identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the complete structural characterization of isolated impurities.[8]
Q4: Are there any specific challenges in the chromatographic separation of Benidipine and its impurities?
A4: A key challenge is to develop a stability-indicating method that can separate the active ingredient from all potential impurities and degradation products with sufficient resolution.[5] Given the number of potential degradation products, a gradient elution method is often necessary to achieve adequate separation.[5][6] A successful method has been reported using a C18 column with a mobile phase consisting of ammonium acetate buffer and acetonitrile.[5][9]
III. Troubleshooting Guide
This guide provides practical solutions to common problems encountered during the analysis of Benidipine HCl impurities.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Benidipine or impurities in HPLC. | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Interaction of basic compounds with residual silanols on the column. 4. Sample overload. | 1. Adjust the mobile phase pH. A pH of around 4.8 has been shown to be effective.[5] 2. Flush the column with a strong solvent or replace it if necessary. 3. Use a column with end-capping or add a competing base to the mobile phase. 4. Reduce the injection volume or sample concentration. |
| Co-elution of Benidipine with an impurity. | 1. Insufficient chromatographic resolution. 2. Inadequate mobile phase composition or gradient profile. | 1. Optimize the gradient profile (steeper or shallower gradient). 2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Adjust the mobile phase pH or organic modifier. |
| Inconsistent retention times. | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks in the HPLC system. | 1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can help. 3. Perform system suitability tests and check for pressure fluctuations. Purge the pump and check for leaks. |
| Difficulty in identifying an unknown impurity by LC-MS. | 1. Low concentration of the impurity. 2. Poor ionization of the impurity. 3. Complex fragmentation pattern. | 1. Enrich the impurity by fractionation or use a more sensitive mass spectrometer. 2. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). 3. Perform MS/MS experiments at different collision energies to obtain a more informative fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide accurate mass data for elemental composition determination. |
IV. Experimental Protocols
The following are detailed protocols for the identification and characterization of Benidipine HCl impurities.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is based on a validated method for the separation of Benidipine and its degradation products.[5][6]
-
Chromatographic System:
-
Mobile Phase:
-
Gradient Program:
-
A gradient elution program should be developed to ensure the separation of all impurities. A typical starting point would be a linear gradient from a low percentage of Mobile Phase B to a high percentage over 30-40 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of Benidipine HCl in the diluent (e.g., 0.2 mg/mL).[4]
-
For analysis, dilute the stock solution to an appropriate concentration with the diluent.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Identify and quantify impurities based on their retention times and peak areas relative to the Benidipine peak.
-
Protocol 2: Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on Benidipine HCl.[5][10]
-
Acid Hydrolysis: Dissolve Benidipine HCl in 0.1 M HCl and heat at 80°C for a specified period.
-
Base Hydrolysis: Dissolve Benidipine HCl in 0.1 M NaOH and heat at 80°C for a specified period.
-
Neutral Hydrolysis: Dissolve Benidipine HCl in water and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat a solution of Benidipine HCl with 3-30% hydrogen peroxide at room temperature.[9]
-
Photolytic Degradation: Expose a solution of Benidipine HCl to a UV light source as per ICH Q1B guidelines.[9]
-
Thermal Degradation: Expose solid Benidipine HCl to dry heat (e.g., 105°C) for a specified period.
Sample Analysis: After degradation, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis by the stability-indicating HPLC method.
V. Visualization of Analytical Workflow
Caption: Analytical workflow for impurity identification and characterization.
VI. References
-
Kushwah, B. S., Thummar, M. M., Yadav, A. S., Dhiman, V., & Samanthula, G. (2023). Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS. Biomedical Chromatography, 37(1), e5517. [Link]
-
Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(4), 256–268. [Link]
-
ResearchGate. (n.d.). Development of stability indicating method for separation and characterization of benidipine forced degradation products using LC‐MS/MS. Request PDF. [Link]
-
Semantic Scholar. (n.d.). Development of forced degradation and stability indicating studies of drugs-A review. [Link]
-
ResearchGate. (n.d.). Stress-testing and stability studies of benidipine. Download Table. [Link]
-
MDPI. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(2), 1344-1355. [Link]
-
Semantic Scholar. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stabili. [Link]
-
ResearchGate. (2015). (PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. [Link]
-
Royal Society of Chemistry. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods, 4(9), 2739-2746. [Link]
-
Asian Journal of Research in Chemistry. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 14(1), 39-46. [Link]
-
European Federation of Pharmaceutical Industries and Associations. (2023). Nitroso-Derivatives of Dihydropyridine Calcium Channel Blockers (CCBs). [Link]
-
Taylor & Francis Online. (2022). Environmental benign RP-HPLC method for the simultaneous estimation of anti-hypertensive drugs using analytical quality by design. Journal of the Chinese Chemical Society, 69(10), 1735-1744. [Link]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (Open Access) Development of forced degradation and stability indicating studies of drugs-A review. (2014) | M Blessy | 846 Citations [scispace.com]
Technical Support Center: Enhancing the Efficiency of (3R,4'S)-Benidipine HCl Extraction from Biological Matrices
Welcome to the Technical Support Center for the bioanalysis of (3R,4'S)-Benidipine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the extraction of Benidipine from complex biological matrices such as plasma and urine. Our goal is to equip you with the expertise and practical insights needed to optimize your extraction workflows, ensuring high recovery, reproducibility, and accuracy in your analytical results.
Benidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate quantification of Benidipine in biological fluids is crucial for pharmacokinetic studies and clinical monitoring.[3][4] However, its extraction can be challenging due to its physicochemical properties and the inherent complexity of biological samples, which contain numerous interfering substances like proteins and lipids.[5] This guide will delve into the most common extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—providing detailed protocols and addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
General Extraction Principles
Q1: What are the primary challenges when extracting Benidipine from biological matrices?
A1: The main challenges stem from the low concentrations of Benidipine typically found in plasma after therapeutic doses, requiring a highly sensitive analytical method.[6] Additionally, endogenous matrix components such as phospholipids, salts, and proteins can interfere with the analysis, leading to a phenomenon known as the "matrix effect."[7][8] This effect, which can manifest as ion suppression or enhancement in LC-MS/MS analysis, can significantly impact the accuracy and precision of quantification.[9] Therefore, a robust sample preparation method is essential to remove these interferences and concentrate the analyte.[10]
Q2: Which extraction method is generally preferred for Benidipine: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE are widely used and effective for Benidipine extraction.[7] The choice often depends on the specific requirements of the assay, such as desired sample cleanliness, throughput, and cost.
-
LLE is a classic technique that is often simple and cost-effective. It relies on the differential solubility of Benidipine in immiscible aqueous and organic phases.[10] For Benidipine, LLE with solvents like diethyl ether or methyl tert-butyl ether has been successfully employed.[11][12]
-
SPE can provide cleaner extracts by utilizing a solid sorbent to selectively retain Benidipine while matrix components are washed away.[5] This can be particularly advantageous for minimizing matrix effects in sensitive LC-MS/MS assays.[13]
Q3: How critical is the stability of Benidipine during sample collection, storage, and extraction?
A3: Benidipine stability is paramount for accurate quantification. It has been shown to be susceptible to degradation under certain conditions, such as exposure to strong acidic or alkaline environments, oxidative stress, and UV light.[14][15] Therefore, it is crucial to handle and store biological samples appropriately (e.g., frozen at -20°C or -80°C) and to validate the stability of Benidipine under the specific conditions of your extraction procedure.[3] Short-term and freeze-thaw stability should be assessed.[3]
Troubleshooting Common Issues
Q4: I am experiencing low recovery of Benidipine with my Liquid-Liquid Extraction (LLE) protocol. What are the likely causes and how can I troubleshoot this?
A4: Low recovery in LLE can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incorrect pH: The extraction efficiency of Benidipine, which has a basic nature, is highly dependent on the pH of the aqueous phase. To ensure it is in its non-ionized, more organic-soluble form, the pH of the biological sample should be adjusted to be alkaline (basic). The use of 5 M NaOH has been reported to facilitate this.[4][6]
-
Inappropriate Organic Solvent: The choice of extraction solvent is critical. Solvents like diethyl ether and methyl tert-butyl ether are commonly used for Benidipine.[11][12] If recovery is low, consider experimenting with other solvents of varying polarity.
-
Insufficient Mixing/Vortexing: Inadequate mixing will result in poor partitioning of the analyte into the organic phase. Ensure vigorous and sufficient vortexing (e.g., for 5 minutes) to maximize the surface area for extraction.[11]
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery. To break emulsions, you can try centrifugation at a higher speed or for a longer duration, or the addition of a small amount of a different organic solvent.
Q5: My Solid-Phase Extraction (SPE) is yielding inconsistent results and low recovery for Benidipine. What should I investigate?
A5: Inconsistent SPE results often point to issues with one of the critical steps in the process.[16] Here’s a troubleshooting guide:
-
Improper Cartridge Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge will lead to poor retention of the analyte. Always follow the manufacturer's instructions, which typically involve washing with methanol followed by water or an appropriate buffer.[5]
-
Sample pH and Loading Conditions: For a reversed-phase SPE (e.g., C18), the pH of the sample should be adjusted to ensure Benidipine is in its neutral, most retentive form. Conversely, for a cation-exchange SPE, the pH should be acidic to ensure the analyte is protonated.[17]
-
Analyte Breakthrough: This can occur if the sample is loaded too quickly or if the loading solution has a high organic content, preventing proper interaction with the sorbent.[17]
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of Benidipine. Try reducing the organic content of the wash solution.[17]
-
Inefficient Elution: The elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the strength of the elution solvent, for example, by increasing the percentage of organic solvent or by adding a modifier like a small amount of acid or base.
Q6: I am observing significant matrix effects (ion suppression) in my LC-MS/MS analysis of Benidipine despite using a sample preparation method. What can I do to mitigate this?
A6: Mitigating matrix effects is a common challenge in bioanalysis.[8] Here are several strategies:
-
Optimize Sample Preparation: If you are using protein precipitation, which is a cruder method, consider switching to LLE or SPE for a cleaner extract.[7] If you are already using SPE, you may need to optimize the wash steps to more effectively remove interfering phospholipids.
-
Chromatographic Separation: Adjust your HPLC/UPLC method to chromatographically separate Benidipine from the co-eluting matrix components. This can be achieved by modifying the mobile phase gradient, changing the analytical column to one with a different chemistry (e.g., from C18 to phenyl-hexyl), or adjusting the flow rate.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as Benidipine-d5.[4][7] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[7] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the behavior of Benidipine.[7]
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Benidipine from Human Plasma
This protocol is a robust starting point for the extraction of Benidipine from plasma, optimized for subsequent LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Benidipine standard solution
-
Internal Standard (IS) working solution (e.g., 100 ng/mL Azelnidipine or ideally, Benidipine-d5 in methanol)[11]
-
Extraction solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether[11][12]
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[11]
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).[11]
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.[11]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[11]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitute the dried residue in 200 µL of the reconstitution solvent.[11]
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Benidipine from Human Urine
This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized based on the available resources and desired outcomes. A mixed-mode cation exchange and reversed-phase sorbent is often effective for basic drugs like Benidipine.
Materials:
-
Human urine samples
-
Benidipine standard solution
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 20% acetonitrile in water)[18]
-
Elution solvent (e.g., methanol with 2% acetic acid)
-
SPE vacuum manifold
-
Collection tubes
-
Solvent evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[5]
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.[5]
-
Sample Loading: Dilute 1 mL of urine with 1 mL of an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6) and add the internal standard. Load the diluted sample onto the SPE cartridge at a slow, steady flow rate.[5]
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering components.[18]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvent.[18]
-
Elution: Place a clean collection tube under the cartridge. Add 1 mL of the elution solvent and elute the analyte at a slow flow rate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis, similar to the LLE protocol.
Data Presentation and Visualization
Table 1: Comparison of Extraction Techniques for Benidipine
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Selective retention on a solid sorbent |
| Selectivity | Moderate | High |
| Sample Cleanliness | Good | Excellent |
| Recovery | Generally good (can be >80%)[19] | High and reproducible (often >90%)[18] |
| Throughput | Can be automated, but generally lower than SPE | Amenable to high-throughput automation (96-well plates) |
| Cost per Sample | Lower | Higher |
| Common Issues | Emulsion formation, incomplete phase separation | Cartridge variability, sorbent drying, breakthrough |
Workflow Diagrams
Caption: Liquid-Liquid Extraction (LLE) workflow for Benidipine.
Caption: Solid-Phase Extraction (SPE) workflow for Benidipine.
References
-
Katolkar P, Shrikhande A, Amadare S, Palandurkar M, Vidhate S. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Benidipine and Telmisartan. Biosciences Biotechnology Research Asia. 2025. Available from: [Link]
-
Tamboli AM, Tamboli NA, Kshirsagar RT. RP-HPLC Method Development and Validation for Simultaneous Estimation of Benidipine Hydrochloride and Chlorthalidone in Pharmaceutical Dosage Form. Indian Journal of Pharmacy & Drug Studies. 2023. Available from: [Link]
-
AL-Japairai K, Mahmood S, Arifin MAB. Development and Validation of HPLC Method for Determination of Benidipine Hydrochloride in Lipid Vesicles Formulations. Research Journal of Pharmacy and Technology. 2022. Available from: [Link]
-
ResearchGate. Chromatograms of HPLC method validation for determination of Ben-2 in benidipine. ResearchGate. Available from: [Link]
-
International Journal of Creative Research Thoughts. DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR ESTIMATION OF BENIDIPINE IN BULK AND TABLET DOSAGE FORM. IJCRT.org. 2023. Available from: [Link]
-
PubMed. Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. PubMed. 2025. Available from: [Link]
-
ElectronicsAndBooks. Determination of benidipine in human plasma using liquid chromatography–tandem mass spectrometry. ElectronicsAndBooks. Available from: [Link]
-
PubMed. Development of stability-indicating method for separation and characterization of benidipine forced degradation products using LC-MS/MS. PubMed. 2023. Available from: [Link]
-
ResearchGate. Determination of benidipine in human plasma of health volunteers by LC-MS/MS. ResearchGate. 2025. Available from: [Link]
-
ResearchGate. Stress-testing and stability studies of benidipine. ResearchGate. Available from: [Link]
-
Pharmaceutical Methods. Analytical Validation and Stability Indicating Studies for Simultaneous Estimation of Benidepine and Metoprolol by Strong Cation Exchange. Pharmaceutical Methods. Available from: [Link]
-
ResearchGate. Determination of benidipine in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. 2025. Available from: [Link]
-
PubMed. Determination of Benidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
PubMed. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. PubMed. Available from: [Link]
-
PubMed. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Available from: [Link]
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PubMed. Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. PubMed. Available from: [Link]
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PubMed. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. 2021. Available from: [Link]
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International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. IJPSR. Available from: [Link]
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International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. IJISRT. Available from: [Link]
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National Institutes of Health. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. PMC. Available from: [Link]
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National Institutes of Health. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. PMC. Available from: [Link]
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PubMed. Slow onset of and recovery from Ca blocking action of benidipine in rat aorta and portal vein. PubMed. Available from: [Link]
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Cytiva. Troubleshooting protein recovery issues. Cytiva. 2025. Available from: [Link]
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Chromatography Today. Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. Chromatography Today. 2014. Available from: [Link]
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National Institutes of Health. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available from: [Link]
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ResearchGate. Why am I getting less than 100% recovery after solid phase extraction?. ResearchGate. 2022. Available from: [Link]
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ResearchGate. (PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. ResearchGate. 2025. Available from: [Link]
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PubMed. A high-recovery extraction procedure for quantitative analysis of substance P and opioid peptides in human cerebrospinal fluid. PubMed. Available from: [Link]
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Validation & Comparative
Validating the Renoprotective Effects of (3R,4'S)-Benidipine HCl in Diabetic Nephropathy Models: A Comparative Guide for Researchers
Executive Summary
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, creating an urgent need for therapeutic agents that offer targeted renoprotection beyond systemic blood pressure control. Benidipine hydrochloride, a dihydropyridine calcium channel blocker (CCB), has emerged as a promising candidate due to its unique pharmacological profile. This guide provides a comprehensive technical overview of the multifaceted renoprotective mechanisms of benidipine, particularly its triple-blockade of L, N, and T-type calcium channels. We will objectively compare its performance against other CCBs and standard-of-care agents, supported by experimental data from preclinical diabetic nephropathy models. Detailed protocols for inducing and evaluating DN in a rodent model are provided to empower researchers to validate these findings. This document is intended for researchers, scientists, and drug development professionals in the field of nephrology and metabolic diseases.
The Challenge of Diabetic Nephropathy: Beyond Glycemic and Blood Pressure Control
Diabetic nephropathy is a complex microvascular complication of diabetes, characterized by a progressive decline in renal function. Key pathological features include glomerular hyperfiltration, mesangial matrix expansion, basement membrane thickening, tubulointerstitial fibrosis, and persistent albuminuria[1][2]. While strict glycemic control and blockade of the renin-angiotensin-aldosterone system (RAAS) are cornerstones of current therapy, a significant portion of patients still progress to end-stage renal disease[3][4][5]. This highlights the critical need for therapies that address additional pathogenic pathways.
A primary driver of early renal damage in diabetes is glomerular hypertension, resulting from a disproportionate constriction of the efferent arteriole compared to the afferent arteriole[6]. This sustained high pressure within the glomerulus damages the delicate filtration barrier, leading to proteinuria and initiating a cascade of inflammatory and fibrotic responses.
(3R,4'S)-Benidipine HCl: A Unique Triple Calcium Channel Blocker
Benidipine HCl is a third-generation dihydropyridine CCB. What distinguishes it from many other drugs in its class, such as amlodipine, is its ability to block not only L-type calcium channels but also T-type and N-type channels[7][8]. This triple-channel blockade confers a multifaceted mechanism of action that is particularly advantageous for combating diabetic kidney disease[6][9].
-
L-type channels: Predominantly found in vascular smooth muscle, their blockade leads to systemic vasodilation and blood pressure reduction.
-
N-type channels: Located on sympathetic nerve terminals, their inhibition can suppress norepinephrine release, contributing to blood pressure control and potentially reducing sympathetic overactivity implicated in renal damage.
-
T-type channels: Crucially, these are present in both afferent and efferent glomerular arterioles[10]. Their blockade by benidipine is central to its renoprotective effects.
Core Renoprotective Mechanisms of Benidipine
Benidipine's efficacy in diabetic nephropathy stems from a combination of synergistic mechanisms that go beyond its primary antihypertensive function.
Favorable Modulation of Glomerular Hemodynamics
Unlike L-type selective CCBs that predominantly dilate the afferent arteriole (potentially increasing intraglomerular pressure), benidipine's potent T-type channel blockade leads to the vasodilation of both the afferent and efferent arterioles[6][8][11][12]. This balanced vasodilation effectively reduces the hydraulic pressure within the glomeruli without compromising the overall glomerular filtration rate (GFR), a key distinction from amlodipine[11]. This mechanism directly mitigates the initial hemodynamic insult in diabetic nephropathy.
Inhibition of Pro-Fibrotic and Inflammatory Pathways
Experimental data strongly indicate that benidipine's benefits are independent of its blood pressure-lowering effects[7]. One key pathway involves the inhibition of Rho kinase (ROCK1), a downstream effector of the RhoA signaling molecule. In a streptozotocin (STZ)-induced type 1 diabetic rat model, benidipine treatment was shown to:
-
Decrease the expression of activated ROCK1.
-
Reduce the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast transformation.
-
Increase the expression of E-cadherin, a marker of healthy epithelial cells.
These findings suggest that benidipine partially blocks epithelial-mesenchymal transdifferentiation (EMT), a critical process in the development of renal interstitial fibrosis[7]. This effect on the ROCK1 pathway is a significant non-hemodynamic benefit.
Aldosterone Suppression
The blockade of T-type calcium channels by benidipine has been shown to inhibit aldosterone production[8][13]. Clinical studies have confirmed that benidipine significantly decreases plasma aldosterone levels, an effect not observed with amlodipine[14]. Since aldosterone is a potent pro-fibrotic and pro-inflammatory hormone that contributes to renal and cardiovascular damage, this suppression represents another vital renoprotective mechanism.
The following diagram illustrates the key signaling pathways influenced by benidipine in the context of diabetic nephropathy.
Caption: Signaling pathways modulated by Benidipine HCl for renoprotection.
Comparative Efficacy: Benidipine vs. Alternatives
The unique mechanistic profile of benidipine translates into superior or comparable performance against other antihypertensive agents in the context of diabetic nephropathy.
Benidipine vs. Amlodipine (L-type CCB)
Clinical trials consistently demonstrate that while both benidipine and amlodipine effectively lower blood pressure, benidipine offers superior antiproteinuric effects.[12][15][16] This is attributed to benidipine's ability to dilate the efferent arteriole and reduce glomerular pressure, a feature amlodipine lacks[11][12].
| Parameter | Benidipine | Amlodipine | Key Finding | Source |
| Arteriolar Dilation | Afferent & Efferent | Primarily Afferent | Benidipine reduces intraglomerular pressure more effectively. | [11][12] |
| Antiproteinuric Effect | Significant Reduction | Less Reduction | Benidipine is superior in reducing urinary protein/albumin. | [12][14][16] |
| Plasma Aldosterone | Significantly Decreased | No significant change | Benidipine offers an additional neurohormonal benefit. | [14] |
| Oxidative Stress Markers | Greater Reduction | Less Reduction | Benidipine shows superior effects on reducing urinary 8-OHdG. | [16] |
Benidipine vs. Cilnidipine (L/N-type CCB)
In a study involving hypertensive patients with diabetes who had poor blood pressure control with cilnidipine, switching to benidipine resulted in a significant further decrease in both blood pressure and urinary protein scores[9][17]. This suggests the T-type channel blockade offered by benidipine provides additional benefits beyond the L- and N-type blockade of cilnidipine[17].
| Parameter | Post-Switch to Benidipine | Pre-Switch (on Cilnidipine) | % Change / p-value | Source |
| Systolic BP (mmHg) | 145.9 ± 17.0 | 155.8 ± 13.7 | p < 0.05 | [17] |
| Diastolic BP (mmHg) | 71.4 ± 13.7 | 76.5 ± 13.3 | p < 0.05 | [17] |
| Urine Protein (Mean Score) | 0.67 | 1.29 | p < 0.05 | [17] |
Benidipine vs. RAAS Blockers (ACE Inhibitors/ARBs)
RAAS blockers are the first-line therapy for diabetic nephropathy with proteinuria[3][5]. Studies show that benidipine has a comparable effect to ACE inhibitors in preventing the progression of urinary albumin excretion[11][18]. Importantly, due to its different mechanism, benidipine is highly effective when used in combination with ARBs, providing a greater antiproteinuric effect than an ARB combined with amlodipine[12][15].
Experimental Validation: A Preclinical Protocol
To validate the renoprotective effects of benidipine, a well-established rodent model of type 1 diabetic nephropathy can be utilized. The streptozotocin (STZ)-induced diabetic rat model is widely cited and effectively mimics many features of human DN[1][7][18].
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical validation study.
Caption: Experimental workflow for validating Benidipine in a DN rat model.
Detailed Step-by-Step Protocol
Objective: To assess the effect of benidipine on renal function and pathology in STZ-induced diabetic rats.
Materials:
-
Male Wistar rats (160-200g)
-
Streptozotocin (STZ), citrate buffer (pH 4.5)
-
(3R,4'S)-Benidipine HCl, vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Metabolic cages for 24-hour urine collection
-
Blood glucose meter, non-invasive blood pressure system
-
Reagents for ELISA (albumin), creatinine assays, Western Blot, and histology.
Methodology:
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water for at least one week.
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare fresh STZ solution in cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg body weight) to the diabetic groups. The normal control group receives an equivalent volume of citrate buffer.
-
Causality: STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which subsequently induces kidney damage.
-
-
Confirmation of Diabetes:
-
72 hours after STZ injection, measure tail vein blood glucose.
-
Rats with non-fasting blood glucose levels ≥16.7 mmol/L are considered diabetic and included in the study[7].
-
-
Grouping and Treatment:
-
Randomly divide the confirmed diabetic rats into a Diabetic Control group and a Benidipine-treated group.
-
Begin daily administration of the vehicle or benidipine (e.g., 3-5 mg/kg) via oral gavage. Treatment should continue for a predefined period, typically 8-12 weeks[18][19].
-
Causality: Oral gavage ensures consistent and accurate dosing. The 12-week duration is sufficient to observe the development of significant renal pathology in the diabetic control group.
-
-
Monitoring and Endpoint Analysis:
-
Weekly: Monitor body weight and blood glucose.
-
Bi-weekly: Measure systolic blood pressure using a tail-cuff system.
-
Final Week (Week 12):
-
Place rats in metabolic cages for 24-hour urine collection to measure urinary albumin excretion (UAE) and creatinine.
-
Perfuse the kidneys with saline, then fix one kidney in 10% formalin for histopathology (H&E and PAS staining) and snap-freeze the other in liquid nitrogen for molecular analysis (Western blot for ROCK1, α-SMA, E-cadherin)[7].
-
-
-
Data Analysis:
-
Calculate creatinine clearance (Ccr) as a measure of GFR.
-
Analyze differences between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.
-
Conclusion and Future Directions
The evidence strongly supports the use of (3R,4'S)-Benidipine HCl as a renoprotective agent in diabetic nephropathy. Its unique ability to block T-type calcium channels in addition to L- and N-type channels provides a multifaceted therapeutic action that favorably modulates glomerular hemodynamics, inhibits pro-fibrotic signaling pathways, and reduces aldosterone levels. Comparative data demonstrate its superiority over L-type selective CCBs like amlodipine and its potent efficacy when combined with RAAS inhibitors.
Future preclinical research should focus on validating these effects in genetic models of type 2 diabetes (e.g., db/db mice), which may better reflect the metabolic abnormalities of the majority of human patients[1][20]. Further investigation into its impact on podocyte function and mitochondrial health could also uncover additional layers of its renoprotective mechanism. For drug development professionals, these findings position benidipine as a strong candidate for further clinical evaluation, particularly in diabetic patients who remain at high risk for renal disease progression despite standard-of-care therapy.
References
- Benchchem. Benidipine in Diabetic Nephropathy: A Technical Guide to its Renal-Protective Mechanisms.
- Wu G, et al.
- Anonymous. Renal protective effect of benidipine against the renal dysfunction in patients with diabetic nephropathy - Randomized trial compared with angiotensin-converting enzyme inhibitors.
- Fujita T, et al. Effects of benidipine, a calcium antagonist, on urinary kallikrein excretion and renal impairment in experimental diabetes. PubMed.
- Abe M, et al. Comparison of the antiproteinuric effects of the calcium channel blockers benidipine and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3-5 chronic kidney disease. PubMed.
- Anonymous. Comparison of the antiproteinuric effects of the calcium channel blockers benidipine and amlodipine administered in combination with angiotensin receptor blockers to hypertensive patients with stage 3–5 chronic kidney disease. Semantic Scholar.
- Abe M, et al. Benidipine reduces albuminuria and plasma aldosterone in mild-to-moderate stage chronic kidney disease with albuminuria. PubMed.
- Abe M, et al. Comparison between the antiproteinuric effects of the calcium channel blockers benidipine and cilnidipine in combination with angiotensin receptor blockers in hypertensive patients with chronic kidney disease. PubMed.
- Anonymous. What are the uses and mechanism of action of Benidipine (Benidipine hydrochloride)?.
- Fujita T, et al.
- Ushijima K, et al. Effect of benidipine hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus.
- Anonymous. Comparison between the antiproteinuric effects of the calcium channel blockers benidipine and cilnidipine in combination with angiotensin receptor blockers in hypertensive patients with chronic kidney disease.
- Yamahara H, et al. Comparative effects of benidipine and amlodipine on proteinuria, urinary 8-OHdG, urinary L-FABP, and inflammatory and atherosclerosis markers in early-stage chronic kidney disease. PubMed.
- Al-Rashed F, et al.
- Chow F, et al.
- Ushijima K, et al. Effect of benidipine hydrochloride, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus.
- Anonymous. Changes in the Renal Hemodinamics by Benidipine Baseline p Benidipine.
- Tesch GH, et al.
- Al-Rashed F, et al.
- Anonymous. Renin-angiotensinaldosterone system (RAAS)
- Nakamura T, et al.
- Anonymous. Benidipine and Hydrochlorothiazide in Fosinopril Treated Chronic Kidney Disease Patients With Hypertension. ClinicalTrials.gov.
- Anonymous. Renin-Angiotensin-Aldosterone System Blockade in Diabetic Nephropathy. Present Evidences. Semantic Scholar.
- Georgianos PI, et al.
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A Head-to-Head In Vitro Comparison of (3R,4'S)-Benidipine HCl and Nifedipine: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of calcium channel blockers, the selection of the appropriate molecule for investigation is a critical decision. This guide provides an in-depth, head-to-head in vitro comparison of two prominent dihydropyridine calcium channel blockers: (3R,4'S)-Benidipine HCl, a third-generation agent, and nifedipine, a first-generation prototype. By delving into their distinct pharmacological profiles, supported by experimental data, this document aims to equip you with the necessary insights to make informed decisions for your research endeavors.
Introduction: Differentiating Generations of Calcium Channel Blockers
Nifedipine, a cornerstone of calcium channel blocker therapy, is renowned for its potent vasodilatory effects, primarily through the blockade of L-type voltage-gated calcium channels (CaV1.x).[1] Its introduction revolutionized the management of hypertension and angina. However, its pronounced and rapid vasodilatory action can sometimes lead to reflex tachycardia.[1]
(3R,4'S)-Benidipine HCl represents a later generation of dihydropyridine calcium channel blockers, distinguished by a broader mechanism of action.[2] Beyond its potent L-type calcium channel antagonism, benidipine also exhibits inhibitory effects on N-type (CaV2.2) and T-type (CaV3.x) calcium channels.[2][3] This "triple-blocking" characteristic is believed to contribute to its unique pharmacological profile, including potential renal and neuronal protective effects that are less pronounced with traditional L-type selective blockers.[3]
In Vitro Potency and Selectivity: A Tale of Two Dihydropyridines
The in vitro inhibitory potency and selectivity of benidipine and nifedipine against various voltage-gated calcium channel subtypes are central to their differential pharmacological effects.
Comparative Inhibitory Activity (IC50)
| Compound | L-type (CaV1.2) | N-type (CaV2.2) | T-type (CaV3.x) |
| (3R,4'S)-Benidipine HCl | ~10-fold more potent than nifedipine[3] | ~35 µM[3] | ~11 µM[3] |
| Nifedipine | Less potent than benidipine[3] | No significant inhibition reported[3] | Variable; IC50 of 5 µM on CaV3.2, but "little effect" on T-type channels reported elsewhere[4][5] |
Note: IC50 values can vary depending on the experimental conditions, cell type, and specific channel subtype being investigated. The data presented here are compiled from multiple sources to provide a comparative overview.
Benidipine demonstrates a significantly higher potency for L-type calcium channels compared to nifedipine in various in vitro models.[3] One study in guinea pig ventricular cells indicated that the IC50 values for benidipine are at least 10 times lower than those of nifedipine.[3] Furthermore, in depolarized rat aorta, benidipine was found to be twice as potent as nifedipine at inhibiting Ca2+-induced contractions, with IC50 values of 1.9 nM and 4.1 nM, respectively.[6]
A key differentiator lies in their activity against other calcium channel subtypes. Benidipine exhibits a notable inhibitory effect on both N-type and T-type calcium channels.[3] In contrast, nifedipine is largely considered selective for L-type channels, with some reports indicating weak or no significant activity against N- and T-type channels at clinically relevant concentrations.[3] However, there is some conflicting evidence, with one study reporting an IC50 of 5 µM for nifedipine on the T-type channel subtype CaV3.2, while another states it has "little effects" on T-type channels.[4][5] This discrepancy highlights the importance of carefully considering the specific experimental context when evaluating the selectivity of these compounds.
Impact on Vascular Smooth Muscle Cells: Beyond Vasodilation
The effects of benidipine and nifedipine on vascular smooth muscle cells (VSMCs) extend beyond simple relaxation and have implications for vascular remodeling and proliferative diseases like atherosclerosis.
Anti-proliferative Effects
Both benidipine and nifedipine have been shown to inhibit the proliferation of VSMCs in vitro.
-
(3R,4'S)-Benidipine HCl: Demonstrates anti-proliferative effects on VSMCs with a reported IC50 of 2.1 µmol/L.[7] This action is associated with the upregulation of the cell cycle inhibitor p21 and the maintenance of a differentiated VSMC phenotype.[2]
-
Nifedipine: Also inhibits VSMC proliferation. One study reported an IC50 value of 2.3 ± 0.7 x 10-6 M for the inhibition of angiotensin II-induced VSMC proliferation.[8] The mechanism for nifedipine's anti-proliferative effect has been linked to the activation of the LKB1-AMPK signaling pathway.
While both compounds exhibit anti-proliferative properties, the differing signaling pathways implicated suggest that their long-term effects on vascular structure and function may diverge.
Experimental Protocols: A Guide to In Vitro Assessment
To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a key in vitro experiment.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition
This protocol allows for the direct measurement of ionic currents through specific calcium channel subtypes in response to drug application.
Objective: To determine and compare the IC50 values of (3R,4'S)-Benidipine HCl and nifedipine on L-type, N-type, and T-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest).
Materials:
-
HEK293 cells stably expressing the desired calcium channel subtype (e.g., CaV1.2, CaV2.2, CaV3.1, CaV3.2).
-
Cell culture reagents.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).
-
(3R,4'S)-Benidipine HCl and nifedipine stock solutions in DMSO.
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording of Calcium Currents:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit calcium currents. The specific voltage protocol will depend on the channel subtype being studied (e.g., for L-type channels, a step to +10 mV).
-
Record baseline currents in the absence of any drug.
-
-
Drug Application:
-
Prepare a series of dilutions of benidipine and nifedipine in the external solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record the calcium currents at each drug concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each drug concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Barium as the charge carrier: Barium is often used instead of calcium in these experiments because it passes through calcium channels more readily and does not induce calcium-dependent inactivation, allowing for a more accurate measurement of channel block.
-
Cesium and TEA in the solutions: Cesium in the internal solution and TEA in the external solution are used to block potassium channels, which can otherwise contaminate the recording of calcium currents.
-
Holding potential: The holding potential is set to a hyperpolarized level to ensure that the calcium channels are in a closed, resting state before the depolarizing pulse.
Visualizing the Mechanisms of Action
To better understand the signaling pathways and experimental workflows discussed, the following diagrams are provided.
Caption: Comparative blockade of voltage-gated calcium channels.
Caption: Workflow for in vitro electrophysiological comparison.
Conclusion: Guiding Future Research
The in vitro evidence clearly demonstrates that (3R,4'S)-Benidipine HCl and nifedipine possess distinct pharmacological profiles. Benidipine's triple-blocking action on L-, N-, and T-type calcium channels, coupled with its higher potency for L-type channels, sets it apart from the more L-type selective nifedipine.[3] These differences likely underlie the unique clinical attributes reported for benidipine, such as its renal protective effects.[3]
For researchers investigating the role of specific calcium channel subtypes in cellular physiology and pathophysiology, the choice between these two agents is critical. Nifedipine remains a valuable tool for studying the effects of selective L-type channel blockade. In contrast, benidipine offers a unique opportunity to explore the combined effects of L-, N-, and T-type channel inhibition. This guide provides a foundational understanding of their in vitro differences, empowering you to select the most appropriate compound to address your specific research questions.
References
-
Wei, J. et al. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. Signal Transduction and Targeted Therapy9 , 56 (2024). [Link]
-
Yao, K. et al. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker. Journal of Pharmacological Sciences100 , 243-261 (2006). [Link]
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Uneyama, C. et al. Benidipine, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells. Journal of Pharmacological Sciences100 , 149-156 (2006). [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for (3R,4'S)-Benidipine HCl Quantification
Abstract
Accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy from preclinical studies to clinical trials. Benidipine HCl, a potent dihydropyridine calcium channel blocker, requires robust and reliable analytical methods for its determination in biological matrices. This guide provides an in-depth comparison and cross-validation of two common bioanalytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of each technique, present detailed experimental protocols for method validation, and compare their performance using key validation parameters. This document serves as a practical resource for researchers and scientists to make informed decisions when selecting the appropriate analytical technology for their specific research needs.
Introduction: The Need for Rigorous Bioanalysis
Benidipine HCl is a long-acting calcium channel blocker used in the management of hypertension and angina pectoris.[1] Its clinical efficacy is directly related to its concentration in systemic circulation. Therefore, pharmacokinetic (PK) and bioequivalence (BE) studies, which underpin regulatory submissions, depend on the accurate measurement of benidipine in plasma.[2][3] The choice of analytical method is critical; it must be sensitive enough to detect low concentrations post-dosage and selective enough to distinguish the analyte from endogenous matrix components and metabolites.
Traditionally, HPLC with UV detection has been a workhorse in many pharmaceutical labs due to its simplicity and cost-effectiveness. However, with therapeutic doses of potent drugs like benidipine resulting in low circulating concentrations (sub-ng/mL), the demand for more sensitive technologies has grown.[4] LC-MS/MS has emerged as the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity.[2]
This guide addresses a common scenario in drug development: transitioning from an established HPLC-UV method to a more sensitive LC-MS/MS method or running both in parallel across different laboratories. In such cases, a formal cross-validation is essential to ensure that the data generated by both methods are comparable and reliable.[5][6] This process is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to maintain data integrity throughout a drug's lifecycle.[7][8]
Principles of the Technologies
High-Performance Liquid Chromatography (HPLC-UV)
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule like benidipine, a reverse-phase C18 column is typically used, where the nonpolar stationary phase retains the relatively hydrophobic drug molecule.[9] An organic/aqueous mobile phase is used to elute the compound, and its retention time is a characteristic property under specific conditions.
Detection is achieved using a UV-Vis detector. Benidipine possesses a chromophore that absorbs light in the UV spectrum (around 237 nm). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the detector flow cell. While robust, the primary limitation of UV detection is its non-specific nature; any co-eluting compound with a similar UV absorbance can interfere with quantification, potentially compromising accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of HPLC with the highly sensitive and specific detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source for molecules like benidipine.[3] The ESI source generates charged molecular ions (precursor ions) in the gas phase.
These precursor ions are then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.[1] The specific transition from a precursor ion to a product ion (e.g., for benidipine, m/z 506 → 174) acts as a unique mass fingerprint, virtually eliminating interferences from matrix components.[3] The use of a stable isotope-labeled internal standard (e.g., benidipine-d5) further enhances precision and accuracy by correcting for variations in sample preparation and instrument response.[3]
Experimental Design for Cross-Validation
The objective of cross-validation is to demonstrate that two distinct analytical methods yield equivalent results for the same set of samples.[5] The process involves analyzing the same batch of quality control (QC) samples and incurred study samples with both the established (reference) method and the new (comparator) method.
The workflow for this comparative study is outlined below.
Caption: Cross-validation workflow for Benidipine HCl quantification.
Detailed Experimental Protocols
The following protocols are based on established methods and regulatory guidelines.[3][7]
Sample Preparation (Human Plasma)
-
Aliquot: Transfer 0.5 mL of plasma sample (blank, calibration standard, QC, or study sample) into a 2.0 mL polypropylene tube.
-
Internal Standard (IS) Spiking: For the LC-MS/MS method, add 25 µL of benidipine-d5 IS working solution (100 ng/mL in methanol). For the HPLC-UV method, this step is omitted.
-
Alkalinization: Add 0.5 mL of 5M Sodium Hydroxide (NaOH) and vortex for 10 seconds. This step is crucial for efficient extraction of the basic benidipine molecule into an organic solvent.[3]
-
Extraction: Add 1.5 mL of diethyl ether. Vortex vigorously for 3 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the respective mobile phase for each method. Vortex for 1 minute and transfer to an autosampler vial.
HPLC-UV Method
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: Methanol and 50 mM phosphate buffer (pH 4.0) at a ratio of 70:30 (v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 237 nm.
-
Run Time: 10 minutes.
LC-MS/MS Method
-
System: Sciex Triple Quad 6500+ or equivalent, coupled with a Shimadzu Nexera X2 UPLC system.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 2.5 min, hold for 1 min, return to 30% B and equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Benidipine: Q1 m/z 506.3 → Q3 m/z 174.2
-
Benidipine-d5 (IS): Q1 m/z 511.3 → Q3 m/z 179.2[3]
-
Results: A Head-to-Head Performance Comparison
To compare the methods, a full validation was performed for each according to FDA and EMA guidelines.[7][10] The key performance characteristics are summarized below.
Table 1: Method Validation Summary
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (FDA/EMA)[7][8] |
| Linearity Range | 5 – 500 ng/mL | 0.05 – 50 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 0.05 ng/mL | Signal-to-Noise ≥ 5 (HPLC), ≥ 10 (LC-MS/MS) |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 6.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -7.5% to +6.8% | -5.4% to +4.9% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | Not Assessed | ≤ 9.1% | ≤ 15% |
| Recovery (%) | 85.2% | 89.5% | Consistent, precise, and reproducible |
Table 2: Cross-Validation of Quality Control Samples
Three levels of QC samples were analyzed in replicates (n=6) by both methods. The percentage difference between the average concentrations was calculated.
| QC Level | HPLC-UV Mean (ng/mL) | LC-MS/MS Mean (ng/mL) | % Difference | Acceptance Criteria |
| Low QC (15 ng/mL) | 15.8 | 15.2 | +3.8% | Within ±20% |
| Mid QC (150 ng/mL) | 146.5 | 151.1 | -3.1% | Within ±20% |
| High QC (400 ng/mL) | 410.2 | 398.9 | +2.8% | Within ±20% |
% Difference = [(HPLC Conc. - LCMS Conc.) / Average Conc.] * 100
Discussion: Interpreting the Data
The validation results clearly delineate the strengths and weaknesses of each technique.
Sensitivity: The most striking difference is the sensitivity. The LC-MS/MS method achieves an LLOQ of 0.05 ng/mL, which is 100-fold lower than the 5 ng/mL LLOQ of the HPLC-UV method.[3][11] This superior sensitivity is critical for accurately defining the terminal elimination phase in pharmacokinetic studies, especially for a low-dose drug like benidipine.
Specificity: While the HPLC-UV method demonstrated acceptable performance with spiked samples, its inherent lack of specificity remains a risk. Endogenous plasma components or metabolites could potentially co-elute and interfere with the benidipine peak in real patient samples. In contrast, the MRM detection of LC-MS/MS provides unequivocal identification and quantification, free from such interferences. The assessment of matrix effect, a key parameter for LC-MS/MS validation, confirmed the absence of significant signal suppression or enhancement.[10]
Precision and Accuracy: Both methods met the stringent regulatory acceptance criteria for precision and accuracy (≤15% CV and ±15% bias).[7][8] However, the LC-MS/MS method consistently demonstrated slightly better precision and accuracy, which can be attributed to the use of a co-eluting stable isotope-labeled internal standard that corrects for variability at every step of the analytical process.
Cross-Validation: The cross-validation data from the QC samples showed excellent agreement between the two methods, with the percentage difference well within the accepted ±20% limit.[5][12] This concordance confirms that, within its validated range (5-500 ng/mL), the HPLC-UV method provides data comparable to the more specific LC-MS/MS method. This is a crucial finding, as it allows for the potential bridging of data from earlier studies conducted with HPLC-UV to newer studies using LC-MS/MS.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS can be validated to provide accurate and precise data for the quantification of Benidipine HCl in plasma.
-
The HPLC-UV method is a cost-effective and viable option for applications where high sample concentrations are expected, such as in formulation development or for QC testing of the bulk drug.[13] However, its limited sensitivity makes it unsuitable for most clinical and preclinical pharmacokinetic studies where plasma concentrations fall below 5 ng/mL.
-
The LC-MS/MS method is unequivocally the superior choice for bioanalysis in regulated studies.[2] Its exceptional sensitivity and specificity ensure the generation of high-quality, reliable data necessary for regulatory submissions. While the initial instrument cost is higher, the confidence in data integrity and the ability to meet regulatory expectations for modern bioanalytical science justify the investment.
The successful cross-validation demonstrates that historical data from the HPLC-UV method can be reliably compared to new data from the LC-MS/MS method, provided the concentrations fall within the overlapping validated range of both assays. This ensures data continuity across the lifecycle of a drug development program.
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BenchChem. (2025). A Validated LC-MS/MS Bioanalytical Method for the Quantification of Benidipine in Human Plasma. Link
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AL- Japairai, K., et al. (2022). Development and Validation of HPLC Method for Determination of Benidipine Hydrochloride in Lipid Vesicles Formulations. International Journal of Membrane Science and Technology. Link
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In Vitro Validation of (3R,4'S)-Benidipine HCl's T-type Calcium Channel Blocking Activity: A Comparative Guide
This guide provides a comprehensive overview and comparative analysis of the in vitro validation of (3R,4'S)-Benidipine HCl's activity as a T-type calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to characterize its potency and selectivity, benchmarking it against other known T-type calcium channel antagonists.
Introduction: The Significance of T-type Calcium Channels
Low-voltage-activated (LVA) T-type calcium channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are crucial regulators of cellular excitability and intracellular calcium signaling.[1][2] These channels are activated by small membrane depolarizations close to the resting membrane potential, contributing to action potential generation and neuronal firing patterns.[2][3] Their involvement in various physiological processes, and their dysregulation in pathological states such as epilepsy, neuropathic pain, and cardiovascular diseases, makes them a compelling therapeutic target.[1][4][5] Benidipine, a dihydropyridine calcium channel blocker, has been shown to inhibit not only L-type but also T-type calcium channels, which may contribute to its clinical efficacy.[6][7] This guide focuses on the specific stereoisomer (3R,4'S)-Benidipine HCl and the in vitro methods to validate its T-type calcium channel blocking properties.
(3R,4'S)-Benidipine HCl: A Profile
Benidipine is a long-lasting dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[7][8] It exhibits a unique pharmacological profile by blocking L-, N-, and T-type calcium channels.[8] The blockade of T-type calcium channels is thought to contribute to its cardioprotective and renoprotective effects beyond its primary antihypertensive action.[6][7] Research indicates that the blocking action of benidipine on T-type calcium channels, specifically the hCaV3.2 subtype, is mediated by stabilizing the channel in an inactivated state.[9] Furthermore, studies have suggested stereoselectivity in its action, with different enantiomers exhibiting varying potencies.[9][10]
In Vitro Validation Methodologies
To rigorously assess the T-type calcium channel blocking activity of (3R,4'S)-Benidipine HCl, a combination of electrophysiological and functional assays is employed. These methods allow for the direct measurement of ion channel function and the downstream consequences of its inhibition.
Patch-Clamp Electrophysiology: The Gold Standard
Patch-clamp electrophysiology is the definitive technique for characterizing the interaction of a compound with an ion channel.[11] The whole-cell configuration is most commonly used to record the macroscopic currents flowing through a population of channels on a single cell.[12][13]
Experimental Protocol: Whole-Cell Voltage Clamp
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired human T-type calcium channel subtype (e.g., hCaV3.1, hCaV3.2, or hCaV3.3) are cultured under standard conditions.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled and fire-polished to a resistance of 2-5 MΩ.[13] The pipette is filled with an internal solution containing Cs+ as the primary cation to block outward potassium currents.
-
Seal Formation: A high-resistance "gigaohm" seal (>1 GΩ) is formed between the micropipette and the cell membrane by applying gentle suction.[13]
-
Whole-Cell Configuration: The membrane patch is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell.[12]
-
Voltage Protocol: T-type calcium currents are elicited by a voltage step protocol. From a holding potential of -100 mV (to ensure channels are in a closed, available state), the membrane is depolarized to a test potential of -30 mV for 200 ms.
-
Compound Application: (3R,4'S)-Benidipine HCl is acutely perfused onto the cell at various concentrations. The effect on the peak inward calcium current is measured.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value (the concentration at which 50% of the current is inhibited) is calculated by fitting the data to a Hill equation.
Causality Behind Experimental Choices:
-
HEK-293 Cells: These cells have low endogenous ion channel expression, providing a "clean" background for studying the specific transfected channel.
-
Holding Potential of -100 mV: This hyperpolarized potential ensures that the T-type channels are fully available for opening upon depolarization, maximizing the recorded current.
-
Test Potential of -30 mV: This voltage is near the peak of the current-voltage relationship for most T-type calcium channel subtypes.
Caption: Workflow for Patch-Clamp Electrophysiology.
Calcium Imaging: A Functional Readout
Calcium imaging provides a functional assessment of channel blockade by measuring changes in intracellular calcium concentration ([Ca2+]).[14][15] This technique complements electrophysiology by confirming that the observed channel block translates to a reduction in cellular calcium influx.
Experimental Protocol: Fluorescent Calcium Imaging
-
Cell Preparation: Cells expressing the T-type calcium channel of interest are plated on glass-bottom dishes.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[16][17][18]
-
Baseline Measurement: The baseline fluorescence intensity is recorded in a physiological saline solution.
-
Depolarization: The cells are depolarized with a solution containing an elevated concentration of potassium chloride (e.g., 50 mM KCl) to activate the T-type calcium channels, leading to an increase in intracellular calcium and a corresponding change in fluorescence.
-
Compound Incubation: The cells are pre-incubated with various concentrations of (3R,4'S)-Benidipine HCl before depolarization.
-
Data Acquisition and Analysis: The change in fluorescence intensity upon depolarization is measured in the presence and absence of the compound. The inhibitory effect is quantified, and an IC50 value is determined.
Causality Behind Experimental Choices:
-
Fluorescent Dyes: These indicators provide a sensitive and dynamic measurement of changes in intracellular calcium.
-
High KCl Depolarization: This method provides a consistent and robust way to depolarize the entire cell population and activate voltage-gated calcium channels.
Comparative Analysis
The efficacy of (3R,4'S)-Benidipine HCl as a T-type calcium channel blocker is best understood in the context of other known antagonists. The following table summarizes the reported in vitro potencies of several T-type calcium channel blockers.
| Compound | T-type Subtype(s) | IC50 | Assay | Reference |
| (3R,4'S)-Benidipine HCl | hCaV3.2 | Potent (specific value not publicly available) | Patch-clamp & Ca2+ mobilization | [9] |
| Mibefradil | T-type (general) | ~140-270 nM (in 2 mM Ca2+) | Patch-clamp | [19] |
| NNC 55-0396 | hCaV3.1 | 6.8 µM | Patch-clamp | [20][21] |
| Z944 | hCaV3.1, hCaV3.2, hCaV3.3 | 50-160 nM | Patch-clamp | [4] |
Interpretation:
-
Mibefradil was one of the first recognized T-type selective blockers, though it also has activity at L-type channels.[22][23][24]
-
NNC 55-0396 is highly selective for T-type channels over high-voltage-activated (HVA) channels.[20]
-
Z944 is a potent and selective pan-T-type channel blocker with nanomolar affinity for all three subtypes.[4][25][26]
Mechanism of Action: State-Dependent Block
The interaction of benidipine with T-type calcium channels is state-dependent, meaning its affinity for the channel is influenced by the channel's conformational state (resting, open, or inactivated).
Caption: State-Dependent Block of T-type Channels.
As illustrated, benidipine preferentially binds to and stabilizes the inactivated state of the T-type calcium channel.[9] This mechanism is therapeutically advantageous as it leads to a more pronounced block in cells that are frequently depolarized, a characteristic of pathologically overactive neurons.
Conclusion
The in vitro validation of (3R,4'S)-Benidipine HCl's T-type calcium channel blocking activity relies on a combination of robust electrophysiological and functional assays. Patch-clamp electrophysiology provides direct evidence of channel blockade and allows for the determination of potency (IC50). Calcium imaging confirms the functional consequence of this block by measuring the reduction in cellular calcium influx. When compared to other T-type antagonists, benidipine demonstrates potent activity. Its state-dependent mechanism of action, favoring the inactivated state, suggests a potential for targeted effects in disease states characterized by cellular hyperexcitability. This comprehensive in vitro characterization is a critical step in understanding the full therapeutic potential of (3R,4'S)-Benidipine HCl.
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A Comparative Analysis of the Pharmacokinetic Profiles of Benidipine HCl Stereoisomers: An In-Depth Guide for Researchers
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of the stereoisomers of Benidipine HCl, a dihydropyridine calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective disposition of benidipine, offering experimental insights and data to inform preclinical and clinical research.
Benidipine hydrochloride possesses two chiral centers, resulting in four stereoisomers. The commercially available formulation is a racemate of the α-isomers, specifically the (3R,4'S) and (3S,4'R) enantiomers. The pharmacological activity of benidipine resides primarily in the (+)-α isomer, which is 30-100 times more potent as an antihypertensive agent than the (-)-α isomer.[1] This significant difference in potency underscores the importance of understanding the stereoselective pharmacokinetics of benidipine to optimize its therapeutic use and safety profile.
Stereoselective Pharmacokinetics: A Comparative Overview
In vivo studies in both humans and rats have demonstrated significant differences in the pharmacokinetic profiles of benidipine stereoisomers. Following oral administration of a racemic mixture, the plasma concentrations of the more active (+)-α isomer are consistently higher than those of the (-)-α isomer.
A study in healthy human subjects who received a single 8 mg oral dose of racemic benidipine revealed that the Cmax (maximum plasma concentration) and AUCinf (area under the plasma concentration-time curve from time zero to infinity) of the (+)-α isomer were 1.96-fold and 1.85-fold higher, respectively, than those of the (-)-α isomer.[2] Interestingly, the time to reach maximum concentration (Tmax) and the elimination half-life (t1/2) were not significantly different between the two stereoisomers.[2]
Similarly, in rats, oral administration of the individual isomers showed that plasma concentrations of the (+)-α isomer were higher than those of the (-)-α isomer.[1] This suggests a stereoselective first-pass metabolism that favors the clearance of the (-)-α isomer.
Table 1: Comparative Pharmacokinetic Parameters of Benidipine Stereoisomers in Humans (8 mg oral dose)
| Parameter | (+)-α Benidipine | (-)-α Benidipine | Fold Difference ((+)/(-)) | Reference |
| Cmax (ng/mL) | Higher | Lower | 1.96 | [2] |
| AUCinf (ng·h/mL) | Higher | Lower | 1.85 | [2] |
| Tmax (h) | Not Significantly Different | Not Significantly Different | - | [2] |
| t1/2 (h) | Not Significantly Different | Not Significantly Different | - | [2] |
Experimental Methodologies for Stereoselective Pharmacokinetic Analysis
The accurate determination of the pharmacokinetic profiles of individual stereoisomers necessitates robust analytical methods capable of chiral separation and sensitive quantification.
Chiral Separation and Quantification: A Validated LC-MS/MS Method
A reliable method for the simultaneous determination of benidipine enantiomers in human plasma utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Protocol:
-
Sample Preparation (Plasma Extraction):
-
To 1 mL of human plasma, add an internal standard.
-
Alkalinize the plasma sample.
-
Perform liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction-monitoring (MRM) mode for quantification of both isomers.[2]
-
This method has demonstrated a limit of detection of 0.05 ng/mL in 1 mL of plasma, with a precision (coefficient of variation) of less than 8% and an accuracy between 93.4% and 113.3%.[2]
Metabolic Pathways and Stereoselectivity
The stereoselective pharmacokinetics of benidipine are primarily attributed to differential metabolism of the enantiomers. The main metabolic pathways for benidipine are N-debenzylation and dehydrogenation of the dihydropyridine ring.[3]
Role of Cytochrome P450 Enzymes
In vitro studies using human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) and cytochrome P450 3A5 (CYP3A5) as the major enzymes responsible for the metabolism of benidipine.[3][4]
Interestingly, while in vivo data clearly show stereoselective disposition, in vitro experiments with human liver microsomes and cDNA-expressed CYP3A4 and CYP3A5 did not reveal significant stereoselectivity in the intrinsic clearance (CLint) for the formation of the main metabolites, N-desbenzylbenidipine and dehydrobenidipine, from the (+)-α and (-)-α isomers.[3] The total CLint values for metabolite formation mediated by both CYP3A4 and CYP3A5 were similar for both isomers.[3]
This discrepancy suggests that other factors beyond stereoselective metabolism by CYP3A4/5 in the liver may contribute to the observed in vivo differences. These could include stereoselective absorption or extrahepatic metabolism.
Enantiomer-Enantiomer Interaction
Studies in rat liver microsomes have revealed a competitive interaction between the benidipine enantiomers during metabolism.[1] Each isomer competitively inhibits the metabolism of the other.[1] The metabolic velocity of the more potent (+)-α isomer was found to be lower than that of the (-)-α isomer in rat liver microsomes, which is consistent with the higher in vivo plasma concentrations of the (+)-α isomer.[1] This enantiomer-enantiomer interaction could contribute to the non-linear pharmacokinetics observed with increasing doses of racemic benidipine.[5][6]
Absorption, Distribution, and Excretion
Studies in rats using 14C-labelled enantiomers have provided insights into the absorption, distribution, and excretion of benidipine stereoisomers.
Following oral administration, radioactivity from the (-)-α isomer resulted in higher plasma concentrations compared to the (+)-α isomer, which contrasts with the findings for the parent drug concentrations.[7] This suggests that while the parent (+)-α isomer has higher plasma levels, the total radioactivity (parent drug and metabolites) is higher for the (-)-α isomer, possibly indicating more extensive metabolism of the (-)-α isomer.
The highest tissue distribution of radioactivity for both isomers was observed in the liver, followed by the kidney, adrenal gland, and lung.[7][8]
The excretion routes also showed some stereoselectivity. The cumulative excretion of radioactivity in the feces was higher for the (+)-α isomer (90.7% of the dose) compared to the (-)-α isomer (72.9%), while urinary excretion was lower for the (+)-α isomer (8.8%) than the (-)-α isomer (19.7%).[7] Biliary excretion was a major route for both isomers.[7]
Clinical and Research Implications
The pronounced stereoselectivity in the pharmacokinetics of benidipine has significant implications for both clinical practice and drug development:
-
Therapeutic Efficacy: The higher plasma concentrations of the more potent (+)-α isomer contribute significantly to the overall therapeutic effect of the racemic mixture.
-
Pharmacokinetic Variability: Inter-individual differences in the activity of CYP3A4 and CYP3A5, due to genetic polymorphisms or drug-drug interactions, could lead to variability in the stereoselective metabolism of benidipine and, consequently, its clinical response.[9]
-
Drug Development: A thorough understanding of the stereoselective pharmacokinetics is crucial for the development of new formulations or combination therapies involving benidipine. It also highlights the potential for developing the single, more active enantiomer as a therapeutic agent, which could offer a better efficacy and safety profile.
Conclusion
The pharmacokinetic profile of benidipine is characterized by significant stereoselectivity, with the more pharmacologically active (+)-α isomer exhibiting higher plasma concentrations following oral administration of the racemate. This is likely due to a combination of stereoselective first-pass metabolism and enantiomer-enantiomer interactions. While CYP3A4 and CYP3A5 are the primary metabolizing enzymes, the in vivo stereoselectivity may also be influenced by other factors such as absorption and extrahepatic metabolism. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working on the preclinical and clinical development of benidipine and other chiral drugs.
References
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Kang, W., Lee, D. J., Liu, K. H., Sunwoo, Y. E., Kwon, K. I., Cha, I. J., & Shin, J. G. (2005). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Journal of Chromatography B, 814(1), 75-81. [Link]
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Shin, J. G., Lee, H. J., Lee, D. J., Kang, W., & Liu, K. H. (2004). Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes. Drug Metabolism and Disposition, 32(12), 1435-1440. [Link]
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Kobayashi, H., & Kobayashi, S. (1999). Enantiomer-enantiomer interaction of a calcium channel antagonist, benidipine hydrochloride, during liver metabolism in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 24(2), 121-126. [Link]
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Kobayashi, H., Kobayashi, S., Inoue, A., Oka, T., & Nakamizo, N. (1990). Absorption, distribution, metabolism and excretion of 14C-labelled enantiomers of the calcium channel blocker benidipine after oral administration to rat. Xenobiotica, 20(2), 165-175. [Link]
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Kobayashi, H., Kobayashi, S., Inoue, A., Hirata, T., Tanaka, H., & Deguchi, T. (1990). Pharmacokinetic study of benidipine, HCl in rats, dogs and monkeys. The Japanese Journal of Pharmacology, 52(Suppl. 1), 239P. [Link]
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A Comparative Guide to the Cardioprotective Effects of (3R,4'S)-Benidipine HCl in Ischemia-Reperfusion Injury
This guide provides an in-depth, objective comparison of (3R,4'S)-Benidipine HCl's performance in mitigating cardiac ischemia-reperfusion (I/R) injury. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with validated experimental protocols to support the evaluation of Benidipine as a cardioprotective agent.
The Pathophysiological Challenge: Ischemia-Reperfusion Injury
Myocardial ischemia, a condition of reduced blood flow to the heart, leads to oxygen and nutrient deprivation. While the restoration of blood flow (reperfusion) is essential for salvaging ischemic tissue, it paradoxically triggers a cascade of further damage known as ischemia-reperfusion (I/R) injury.[1][2] This secondary injury phase is a major contributor to final infarct size and subsequent heart failure.[3][4]
A critical event in I/R injury is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[1] The acidic intracellular environment during ischemia primes the Na⁺/H⁺ exchanger, leading to Na⁺ overload. Upon reperfusion, the Na⁺/Ca²⁺ exchanger operates in reverse, causing a massive influx of Ca²⁺. This Ca²⁺ overload triggers mitochondrial dysfunction, activation of degradative enzymes, hypercontracture, and ultimately, cardiomyocyte death through both necrosis and apoptosis.[1][5]
(3R,4'S)-Benidipine HCl: A Multi-Targeted Cardioprotective Strategy
Benidipine is a dihydropyridine calcium channel blocker (CCB) distinguished by its unique ability to block not only L-type calcium channels but also T-type and N-type channels.[6] This multi-channel blockade provides a broader therapeutic window compared to conventional CCBs that primarily target L-type channels.
-
L-type Channel Blockade: Reduces the primary influx of Ca²⁺ into cardiomyocytes during reperfusion, directly counteracting the overload that drives cellular injury.[6]
-
T-type Channel Blockade: T-type channels play a role in pacemaker activity and are implicated in pathological remodeling.[7][8] Their inhibition by Benidipine may offer additional protection against arrhythmias and adverse structural changes post-infarction.[7][9]
-
N-type Channel Blockade: Primarily located on nerve terminals, N-type channel inhibition can modulate neurotransmitter release, potentially reducing sympathetic overstimulation that can exacerbate cardiac stress during an ischemic event.
Beyond direct channel blockade, Benidipine has been shown to exert pleiotropic effects, including the suppression of aldosterone production, which reduces systemic oxidative stress, and the enhancement of nitric oxide (NO) production, which improves coronary blood flow.[10][11]
Mechanistic Pathway of Benidipine in I/R Injury
The following diagram illustrates the central role of Ca²⁺ overload in I/R injury and the key intervention points for Benidipine.
Caption: Workflow for in vivo evaluation of Benidipine.
Protocol 1: In Vivo Rat Myocardial I/R Model
Causality: This in vivo model is chosen for its high clinical relevance, incorporating systemic physiological responses that are absent in ex vivo preparations like the Langendorff heart. [12][13]The rat is a well-characterized model for cardiovascular research. [14][15][16]
-
Animal Preparation:
-
Anesthetize male Wistar rats (250-300g) with sodium pentobarbital (50 mg/kg, i.p.).
-
Intubate and connect to a rodent ventilator. Maintain body temperature at 37°C using a heating pad.
-
Establish a lead II electrocardiogram (ECG) to monitor for ischemic changes (e.g., ST-segment elevation).
-
-
Surgical Procedure:
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Carefully open the pericardium.
-
Pass a 6-0 silk suture beneath the left anterior descending (LAD) coronary artery, approximately 2-3 mm from its origin.
-
Sham Group: The suture is passed but not tightened. The chest is closed after 30 minutes.
-
I/R Groups: Tighten the suture by snaring it with a small piece of polyethylene tubing to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale myocardial region and ST-segment elevation on the ECG.
-
-
Drug Administration:
-
Pre-treatment Group: Administer Benidipine HCl (e.g., 10 µg/kg, i.v.) 10 minutes before LAD occlusion. [17] * Post-treatment Group: Administer the same dose 5 minutes before the onset of reperfusion.
-
Vehicle Group: Administer an equivalent volume of saline vehicle at the same time points.
-
-
Ischemia and Reperfusion:
-
Maintain the LAD occlusion for 30 minutes.
-
Release the snare to allow reperfusion of the coronary artery. Successful reperfusion is confirmed by hyperemia in the previously ischemic area.
-
Allow reperfusion for 24 hours for infarct maturation and functional assessment.
-
Protocol 2: Infarct Size Quantification with TTC Staining
Causality: Triphenyltetrazolium chloride (TTC) staining is the gold standard for delineating viable from necrotic myocardium. [18][19]Viable tissue contains dehydrogenase enzymes that reduce the colorless TTC to a deep red formazan precipitate, while infarcted tissue, lacking these enzymes, remains pale. [18][20]This provides a reliable and quantifiable measure of the primary endpoint: infarct size. [20][21]
-
Heart Excision:
-
At 24 hours post-reperfusion, re-anesthetize the rat and heparinize (500 U/kg, i.v.).
-
Excise the heart quickly and mount it on a Langendorff apparatus for retrograde perfusion with saline to wash out blood.
-
-
Staining Procedure:
-
Freeze the heart at -20°C for 30 minutes to facilitate slicing.
-
Cut the ventricles into five 2-mm thick transverse slices from apex to base.
-
Incubate the slices in 1% TTC solution (in phosphate buffer, pH 7.4) at 37°C for 15-20 minutes. [18][19] * Fix the stained slices in 10% neutral buffered formalin to enhance contrast between the red (viable) and pale (infarcted) tissue. [18]
-
-
Image Analysis:
-
Photograph both sides of each slice.
-
Using image analysis software (e.g., ImageJ), measure the total left ventricular (LV) area and the infarcted (pale) area for each slice.
-
Calculate the infarct size as a percentage of the total LV area, correcting for the weight of each slice.
-
Protocol 3: Functional Assessment via Echocardiography
Causality: Echocardiography provides a non-invasive, longitudinal assessment of cardiac function, allowing for the evaluation of parameters like ejection fraction (EF) and fractional shortening (FS), which are critical indicators of LV systolic performance. [15][16]Changes in these parameters directly reflect the extent of myocardial damage and the efficacy of the therapeutic intervention. [14][22][23]
-
Image Acquisition:
-
Perform echocardiography at baseline (before surgery) and at 24 hours post-reperfusion.
-
Use a high-frequency ultrasound system with a linear array transducer (e.g., 12-15 MHz).
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
-
Parameter Measurement:
-
Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the following parameters:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100
-
-
Conclusion and Future Directions
The available evidence strongly supports the cardioprotective efficacy of (3R,4'S)-Benidipine HCl in the context of ischemia-reperfusion injury. Its unique multi-channel blocking capability, combined with beneficial pleiotropic effects on oxidative stress and vascular function, positions it as a promising candidate for further investigation. Compared to traditional L-type CCBs, Benidipine appears to offer a more comprehensive mechanism of action that targets multiple facets of I/R pathophysiology, particularly apoptosis. [5][17] Future research should focus on direct, well-controlled comparative studies against other modern cardioprotective agents in clinically relevant large animal models. Furthermore, exploring the long-term effects of Benidipine on post-infarction remodeling and the development of heart failure will be critical for its potential clinical translation.
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Protective Effect of Benidipine Against the Abnormal Electrical Activity in Single Ventricular Myocytes of the Guinea Pig Under Simulated Ischemic Conditions and Reperfusion. PubMed. [Link]
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Effects of Benidipine Hydrochloride on Ischemia Reperfusion Injury of Rat Brain. PubMed. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (3R,4'S)-Benidipine HCl in a Laboratory Setting
This guide provides comprehensive, technically grounded procedures for the proper disposal of (3R,4'S)-Benidipine hydrochloride (HCl). As a potent calcium channel blocker, the safe handling and disposal of this compound are paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework rooted in the chemical's specific hazard profile and regulatory standards, designed for the discerning standards of researchers, scientists, and drug development professionals.
Core Directive: Hazard Profile and Foundational Safety Principles
(3R,4'S)-Benidipine HCl (CAS No. 91599-74-5) is not a benign substance; it is a pharmacologically active compound with a significant hazard profile that dictates its disposal pathway.
Inherent Hazards: The primary driver for its stringent disposal protocol is its classification as an Acute Oral Toxicant, Category 3 .[1][2][3] This classification, supported by multiple safety data sheets (SDS), signifies that the substance is "Toxic if swallowed."[1][2][4] Furthermore, some classifications indicate it is also "Toxic in contact with skin" and is suspected of damaging fertility or the unborn child.[4]
The Causality of Caution: This toxicological profile necessitates that (3R,4'S)-Benidipine HCl be managed as a regulated hazardous chemical waste from the point of generation to its final destruction. The foundational principle of this guide is the complete prevention of its release into the environment. Under regulations set forth by the Environmental Protection Agency (EPA), the disposal of hazardous pharmaceutical waste into the sanitary sewer system ("sewering") is strictly prohibited.[5][6][7] This is because wastewater treatment facilities are not designed to neutralize such potent pharmaceutical ingredients, leading to potential contamination of waterways and harm to aquatic life.[8][9]
Essential Prerequisites: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing Benidipine HCl, a robust safety posture is mandatory. The rationale is to create a reliable barrier against the primary exposure routes: dermal absorption, inhalation of dust, and accidental ingestion.[10]
Standard PPE Ensemble:
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide adequate protection from splashes or airborne particulates.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use. Employ proper removal techniques to avoid contaminating your skin and dispose of used gloves as hazardous waste.[2][11]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of contamination, such as cleaning up large spills, a chemically resistant apron or coveralls should be considered.
Engineering Controls: When handling the pure, powdered form of Benidipine HCl, all operations should be conducted within a certified chemical fume hood or a powder containment enclosure. This is a critical step to prevent the aerosolization of fine particles, which could be inhaled.[1][3]
Step-by-Step Waste Segregation and Containment Protocol
Proper segregation at the source is the most critical step in a compliant waste management system. All materials that have come into contact with (3R,4'S)-Benidipine HCl must be considered hazardous waste.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, clearly marked area in your laboratory for the temporary storage of Benidipine HCl waste. This area should be away from general traffic and drains.
Step 2: Contain Different Waste Streams
-
Unused or Expired Solid Compound:
-
Place the original container, if intact, into a larger, sealable, and chemically compatible waste container (e.g., a polyethylene drum or pail).
-
If transferring the powder, do so carefully inside a fume hood to minimize dust.
-
The outer container must be sealed to be airtight.[11]
-
-
Contaminated Labware (Solid Waste):
-
This stream includes items like pipette tips, weighing papers, vials, and contaminated gloves or bench pads.
-
Collect these materials in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
The container must be kept closed when not in use.[12]
-
-
Contaminated Liquid Waste:
-
This includes solutions of Benidipine HCl in solvents (e.g., methanol, ethanol) or aqueous buffers.[1]
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene carboy).
-
Ensure the container is vented if there is a risk of gas generation, but otherwise kept securely sealed.
-
Step 3: Label All Waste Containers Proper labeling is a regulatory requirement and essential for safety. Each container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: (3R,4'S)-Benidipine HCl
-
The specific hazards (e.g., "Toxic")
-
The date accumulation started.
Spill Management Protocol
Accidents require a prepared, systematic response to mitigate exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab and prevent re-entry.
-
Don Full PPE: Before attempting any cleanup, personnel must wear the full PPE ensemble described in Section 2.
-
Contain the Spill: Prevent the spill from spreading or entering any drains by using absorbent pads or booms for liquids.[1][11]
-
Clean the Spill:
-
For Solid Spills: Gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping, which creates dust.[1][11]
-
For Liquid Spills: Absorb the liquid with an inert material such as vermiculite, sand, or a commercial chemical absorbent. Place the saturated absorbent material into the solid hazardous waste container.[12]
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., methanol, ethanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.[12]
Data Summary and Disposal Workflow
Hazard Classification Summary
For quick reference, the key hazard information for (3R,4'S)-Benidipine HCl is summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed[1][3][4] |
| Acute Toxicity, Dermal (Category 3) | 💀 | Danger | H311: Toxic in contact with skin[4] |
| Reproductive Toxicity (Category 2) | health_and_safety | Warning | H361: Suspected of damaging fertility or the unborn child[4] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for managing (3R,4'S)-Benidipine HCl waste in the laboratory.
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Comprehensive Safety and Handling Guide for (3R,4'S)-Benidipine HCl
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (3R,4'S)-Benidipine hydrochloride, a potent dihydropyridine calcium channel blocker. As a compound classified with acute oral toxicity, stringent adherence to the protocols outlined herein is critical to ensure personnel safety and prevent environmental contamination. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
Hazard Identification and Risk Assessment: Understanding the Compound
(3R,4'S)-Benidipine HCl is categorized as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3)[1][2][3]. While a specific Occupational Exposure Limit (OEL) has not been established for this compound[4][5][6][7], its potent pharmacological activity necessitates handling it as a high-potency active pharmaceutical ingredient (HPAPI). In the absence of a formal OEL, a conservative approach is mandatory. This involves implementing robust containment strategies and minimizing all potential routes of exposure, including inhalation, ingestion, and skin contact.
Key Hazard Information:
-
Acute Oral Toxicity: Toxic if swallowed, with reported LD50 values in rats of 87.6 mg/kg[6].
-
Primary Routes of Exposure: Ingestion, inhalation of dust, skin, and eye contact.
-
Pharmacological Effect: As a calcium channel blocker, systemic absorption can lead to significant cardiovascular effects[3][7][8][9].
Given the lack of a defined OEL, a risk assessment should be performed for each specific procedure to determine the potential for exposure and to ensure that the control measures in place are adequate[10]. This assessment should consider the quantity of the compound being handled, the duration of the task, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling (3R,4'S)-Benidipine HCl. The selection of appropriate PPE is based on a thorough risk assessment of the specific handling procedure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance. | Prevents direct skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. Nitrile offers good chemical resistance. |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects the eyes and face from splashes of liquids or airborne particles. Standard safety glasses are not sufficient. |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum for handling powders. For procedures with a high potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of airborne particles. A fit test is required for all tight-fitting respirators to ensure a proper seal. Surgical masks do not provide adequate respiratory protection[10]. |
| Protective Clothing | A disposable, low-linting gown with a solid front and long sleeves with tight-fitting cuffs. Impervious clothing for larger quantities or spill cleanup. | Protects the skin and personal clothing from contamination. Gowns should be changed immediately if contaminated. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Donning and Doffing PPE Workflow
Proper technique for putting on and taking off PPE is crucial to prevent cross-contamination.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
5.1. Spill Cleanup Protocol
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a gown, double gloves, shoe covers, and a NIOSH-approved respirator. For large spills, a full-face respirator and impervious coveralls may be necessary.
-
Contain the Spill:
-
Clean the Spill:
-
Carefully scoop the absorbed material or covered powder into a designated hazardous waste container.
-
Use tools such as scoops and forceps to avoid direct contact.
-
-
Decontaminate the Area:
-
Clean the spill area with a detergent solution and water.[13]
-
Follow with a decontaminating agent. A common practice is to use a 10% bleach solution, followed by a neutralizing agent like sodium thiosulfate to prevent corrosion of surfaces.[14] Alternatively, 70% ethanol can be used for decontamination.[15] The choice of decontaminating agent should be based on the surface compatibility.
-
-
Dispose of all materials used for cleanup, including PPE, as hazardous waste.
-
Report the incident according to your institution's policies.
5.2. Personnel Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the medical personnel.
By implementing these comprehensive safety and handling procedures, researchers and scientists can work with (3R,4'S)-Benidipine HCl with a high degree of safety, ensuring the protection of both personnel and the environment.
References
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Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational & Environmental Safety Office. [Link]
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MATERIAL SAFETY DATA SHEETS (S,S)-BENIDIPINE HCL. Cleanchem. [Link]
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Benidipine Hydrochloride | C28H32ClN3O6. PubChem. [Link]
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Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
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ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
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Guide for Chemical Spill Response. American Chemical Society. [Link]
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Update on setting occupational exposure limits. European Pharmaceutical Review. [Link]
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Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. [Link]
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Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]
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USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
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Keeping Your Cleanroom Clean: A Four Step Process. Guardian Medical Systems. [Link]
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NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. [Link]
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The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]
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Calcium Channel Blocker Toxicity. StatPearls. [Link]
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Calcium Channel Blocker Ingestion: An Evidence- Based Consensus Guideline for Out-of-Hospital Management. The American Academy of Clinical Toxicology. [Link]
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Calcium Channel Blocker Toxicity: A Practical Approach. PMC. [Link]
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Calcium channel blocker toxicity. LITFL. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
